Product packaging for N2-Isobutyryl-2'-O-methylguanosine(Cat. No.:)

N2-Isobutyryl-2'-O-methylguanosine

Número de catálogo: B8657082
Peso molecular: 367.36 g/mol
Clave InChI: RPULCYXEYODQOG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N2-Isobutyryl-2'-O-methylguanosine (CAS 63264-29-9) is a critically important protected nucleoside derivative widely used as a building block in the synthesis of modified oligonucleotides, including therapeutic small interfering RNAs (siRNAs) and antisense agents . The compound features two strategic modifications: an isobutyryl group protecting the exocyclic amine (N2) of the guanine base and a methyl group on the 2'-oxygen of the ribose sugar . These modifications are essential for its application in solid-phase phosphoramidite synthesis, where the N2-protecting group prevents undesired side reactions and the 2'-O-methyl modification enhances the nuclease resistance and thermodynamic stability of the resulting oligonucleotide . In the field of RNAi therapeutics, 2'-O-methyl-modified oligonucleotides, such as those incorporating this nucleoside, are known for their high hybridization properties and increased stability against enzymatic degradation, which are crucial for effective in vivo performance . Researchers utilize this compound to develop sophisticated siRNA designs aimed at reducing off-target effects while maintaining potent on-target gene silencing activity . Its role is foundational in creating oligonucleotide therapeutics for targeted treatments in areas like oncology and antiviral therapy . Key Specifications: • CAS Number: 63264-29-9 • Molecular Formula: C15H21N5O6 • Molecular Weight: 367.36 g/mol • Purity: ≥98% (HPLC) Important Notice: This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N5O6 B8657082 N2-Isobutyryl-2'-O-methylguanosine

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C15H21N5O6

Peso molecular

367.36 g/mol

Nombre IUPAC

N-[9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24)

Clave InChI

RPULCYXEYODQOG-UHFFFAOYSA-N

SMILES canónico

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC

Origen del producto

United States

Foundational & Exploratory

What is the role of N2-isobutyryl protecting group in RNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic nucleic acids, the precise chemical construction of RNA oligonucleotides is paramount for their application in therapeutics, diagnostics, and fundamental research. The success of this synthesis hinges on a carefully orchestrated series of chemical reactions, where the strategic use of protecting groups is essential. Among these, the N2-isobutyryl group for the protection of guanosine (B1672433) holds a critical role, ensuring the fidelity and integrity of the final RNA product. This technical guide provides a comprehensive overview of the function of the N2-isobutyryl protecting group, supported by quantitative data, detailed experimental protocols, and process visualizations.

The Challenge of Guanosine Protection in RNA Synthesis

Automated solid-phase synthesis of RNA proceeds through a cyclical addition of phosphoramidite (B1245037) monomers to a growing chain tethered to a solid support.[1] The nucleobases themselves—adenine (A), cytosine (C), and guanine (B1146940) (G)—possess exocyclic amino groups that are nucleophilic. If left unprotected, these functional groups would react indiscriminately during the phosphoramidite coupling step, leading to branched chains and a catastrophic failure of the synthesis.

Guanosine presents a particular challenge due to the reactivity of its exocyclic N2-amino group and its O6-lactam function.[2] The N2-amino group must be masked to prevent side reactions with the activated phosphoramidite monomers. The N2-isobutyryl (iBu) group is a standard and widely used acyl protecting group that effectively shields this amine throughout the synthesis cycles.[2]

The Role and Properties of the N2-isobutyryl Group

The N2-isobutyryl group is a simple yet robust chemical moiety that provides essential protection for the guanosine base. Its primary functions are:

  • Preventing Side Reactions: It renders the N2-amino group unreactive during the phosphoramidite coupling step, ensuring that chain elongation occurs exclusively at the 5'-hydroxyl position.

  • Ensuring Stability: The iBu group is stable enough to withstand the repeated cycles of acid-catalyzed detritylation (removal of the 5'-DMT group) and oxidation that occur during the synthesis.

While highly effective, the isobutyryl group is known for its relative stability to basic conditions used in the final deprotection step. This stability makes its removal the rate-determining step in the cleavage and deprotection of many standard oligonucleotides.[2]

Quantitative Data: A Comparative Overview

The choice of a protecting group is a balance between stability during synthesis and ease of removal afterward. While direct comparative data on coupling efficiency is not typically presented in tabular format, it is widely accepted that standard phosphoramidites, including those with N2-isobutyryl protection, achieve very high stepwise coupling efficiencies.

Table 1: Typical Coupling Efficiency of Guanosine Phosphoramidites

Protecting Group on Guanosine (N2)Typical Stepwise Coupling EfficiencyNotes
N2-isobutyryl (iBu) > 99%Standard, robust protection. Efficiency is high under optimized conditions.
N2-dimethylformamidine (dmf)> 99%More labile; used for sensitive oligos. High efficiency is maintained.
N2-phenoxyacetyl (PAC)> 99%Labile group for mild deprotection conditions. Efficiency is comparable to standard groups.

Note: Coupling efficiency is influenced by many factors including synthesizer maintenance, reagent quality, and the specific sequence being synthesized. The values represent typical performance under optimized conditions.[1]

The more significant quantitative difference lies in the deprotection kinetics. The N2-isobutyryl group is considerably more resistant to ammonolysis than other common acyl groups.

Table 2: Comparative Deprotection Half-Lives (t½) of N-Acyl Protecting Groups

Protecting GroupDeprotection ConditionHalf-Life (t½) in minutes
dA(Bz) - BenzoylAqueous Methylamine (B109427) (1M)5
dC(Ac) - AcetylAqueous Methylamine (1M)< 0.5
dG(iBu) - Isobutyryl Aqueous Methylamine (1M) 18
dA(PAC) - PhenoxyacetylAqueous Methylamine (1M)< 0.5
dC(PAC) - PhenoxyacetylAqueous Methylamine (1M)< 0.5
dA(Bz) - BenzoylEthylenediamine/Ethanol (B145695) (1:4)36
dC(Ac) - AcetylEthylenediamine/Ethanol (1:4)5
dG(iBu) - Isobutyryl Ethylenediamine/Ethanol (1:4) 78

Data adapted from G.A. van der Marel, et al. This table highlights the slower removal rate of the isobutyryl group compared to others, particularly under methylamine conditions.

Visualizing the Process

To better understand the role of the N2-isobutyryl group, it is helpful to visualize its structure and the workflow in which it participates.

Caption: Structure of N2-isobutyryl protected guanosine phosphoramidite.

The synthesis of an RNA oligonucleotide is a cyclical process, as illustrated below.

cluster_workflow Solid-Phase RNA Synthesis Cycle node1 1. Deblocking (Detritylation) Removes 5'-DMT group with acid (TCA). node2 2. Coupling Activated phosphoramidite (with N2-iBu-G) couples to the free 5'-OH. node1->node2 Repeat for each nucleotide node3 3. Capping Unreacted 5'-OH groups are acetylated to prevent failure sequence elongation. node2->node3 Repeat for each nucleotide node4 4. Oxidation Unstable phosphite (B83602) triester is oxidized to a stable phosphate (B84403) triester with Iodine/H2O. node3->node4 Repeat for each nucleotide node4->node1 Repeat for each nucleotide

Caption: The four-step cycle of solid-phase RNA synthesis.

Experimental Protocols

The following are representative protocols for the synthesis and deprotection of RNA oligonucleotides using phosphoramidites with standard protecting groups, including N2-isobutyryl-guanosine.

Protocol for Solid-Phase RNA Synthesis Cycle

This protocol outlines the steps performed by an automated oligonucleotide synthesizer for each nucleotide addition.

  • Reagents:

    • Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

    • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile (B52724).

    • Phosphoramidite Monomers: 0.1 M solutions of A(Bz), C(Ac), G(iBu), and U phosphoramidites in anhydrous acetonitrile.

    • Capping Solution A: Acetic Anhydride in THF/Lutidine.

    • Capping Solution B: 16% N-Methylimidazole in THF.

    • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.

    • Wash Solvent: Anhydrous acetonitrile.

  • Methodology (per cycle):

    • Step 1: Deblocking (Detritylation)

      • The synthesis column containing the solid support is washed with anhydrous acetonitrile.

      • The Deblocking Solution is passed through the column for 60-90 seconds to remove the 5'-Dimethoxytrityl (DMT) group from the terminal nucleotide.

      • The column is thoroughly washed with anhydrous acetonitrile to remove all traces of acid.

    • Step 2: Coupling

      • The required phosphoramidite solution and the Activator solution are delivered simultaneously to the synthesis column.

      • The coupling reaction is allowed to proceed for 3-5 minutes.

    • Step 3: Capping

      • The column is washed with acetonitrile.

      • Capping Solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The reaction time is approximately 1 minute.

    • Step 4: Oxidation

      • The column is washed with acetonitrile.

      • The Oxidizing Solution is delivered to the column and allowed to react for 1-2 minutes, converting the phosphite triester linkage to a more stable phosphate triester.

      • The column is washed with acetonitrile. This completes one cycle.

Protocol for Cleavage and Deprotection

This protocol describes the removal of the synthesized RNA from the solid support and the removal of all protecting groups.

  • Reagents:

    • Cleavage/Deprotection Solution: A 3:1 (v/v) mixture of concentrated Ammonium Hydroxide and Ethanol.

    • 2'-OH Deprotection (TBDMS group removal): 1 M Tetrabutylammonium fluoride (B91410) (TBAF) in THF.

    • Quenching Buffer: e.g., Triethylammonium acetate (B1210297) (TEAA).

  • Methodology:

    • Step 1: Cleavage from Support and Base Deprotection

      • The synthesis column is removed from the synthesizer and the solid support is transferred to a sealed vial.

      • Add the Ammonium Hydroxide/Ethanol solution (approx. 1 mL for a 1 µmol synthesis) to the vial.

      • Seal the vial tightly and heat at 55°C for 12-16 hours. This extended time is necessary to ensure the complete removal of the N2-isobutyryl group from all guanosine residues. This step also cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the acyl groups on A and C.

      • Cool the vial and transfer the solution containing the partially deprotected RNA to a new tube. Lyophilize to dryness.

    • Step 2: 2'-Hydroxyl Group Deprotection

      • Re-dissolve the dried oligonucleotide in the TBAF/THF solution.

      • Incubate at room temperature for 16-24 hours to remove the TBDMS (or other silyl) protecting groups from the 2'-hydroxyl positions.

      • Quench the reaction by adding an appropriate buffer like TEAA.

    • Step 3: Desalting and Purification

      • The fully deprotected RNA is desalted using methods such as ethanol precipitation or size-exclusion chromatography to remove salts and small molecules.

      • The final product's purity should be assessed and purified if necessary.

Protocol for Purity Analysis by Anion-Exchange HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthetic RNA.

  • Instrumentation & Column:

    • HPLC system with a UV detector.

    • Anion-Exchange (AEX) column suitable for oligonucleotide analysis (e.g., DNAPac).

  • Reagents:

    • Mobile Phase A (Low Salt): 25 mM TRIS-HCl, pH 7.0.

    • Mobile Phase B (High Salt): 1.5 M NaCl in 25 mM TRIS-HCl, pH 7.0.

    • Sample Buffer: RNase-free water.

  • Methodology:

    • Sample Preparation: Dissolve the desalted RNA oligonucleotide in the Sample Buffer to a suitable concentration (e.g., 0.1 OD260 units per injection).

    • Chromatographic Conditions:

      • Flow Rate: 0.9 mL/min.

      • Column Temperature: 30-60°C (higher temperatures can help denature secondary structures).

      • Detection Wavelength: 260 nm.

      • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 15-20 minutes. For example, 20% to 70% B over 15 minutes.

    • Analysis: The primary peak in the chromatogram corresponds to the full-length product. Shorter, failure sequences (n-1, n-2, etc.) will typically elute earlier. Purity is calculated by integrating the area of the main peak relative to the total area of all peaks.

Conclusion

The N2-isobutyryl protecting group is a cornerstone of modern RNA synthesis. It provides the necessary stability to shield the reactive exocyclic amine of guanosine through dozens of chemical cycles, ensuring high coupling efficiency and minimizing the formation of deleterious side products. While its robust nature necessitates longer final deprotection times compared to more labile alternatives, its reliability and effectiveness have cemented its role as a standard reagent in the production of high-fidelity RNA for a vast array of cutting-edge applications. Understanding its function and the protocols governing its use is fundamental for any professional engaged in the field of nucleic acid chemistry and drug development.

References

An In-depth Technical Guide to N2-Isobutyryl-2'-O-methylguanosine: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N2-Isobutyryl-2'-O-methylguanosine is a modified purine (B94841) nucleoside analog that serves as a critical building block in the synthesis of oligonucleotides and has applications in the study of RNA modifications and therapeutics.[1] Its unique structure, featuring an isobutyryl protecting group at the N2 position and a methyl group at the 2'-O position of the ribose sugar, imparts specific chemical properties and stability profiles that are essential for its role in biochemical research and drug development.[1] This document provides a comprehensive overview of its chemical characteristics, stability, relevant experimental protocols, and its role in biological pathways.

Core Chemical Properties

This compound is a white to off-white solid compound.[1][2] Its fundamental chemical and physical properties are summarized below, providing a foundational understanding for its use in experimental settings.

PropertyValueSource(s)
IUPAC Name N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Synonyms N2-ibu-2'-OMe-rG, 2'-O-Methyl-N2-isobutyroylguanosine
CAS Number 63264-29-9[3]
Molecular Formula C15H21N5O6[3][4]
Molecular Weight 367.36 g/mol [2][3][4]
Appearance White to off-white solid
Purity (HPLC) ≥99.97% (Typical)[2]
Solubility DMSO (100 mg/mL, requires ultrasonic), Acetonitrile, Water (soluble)[5][6]
Predicted Density 1.68 ± 0.1 g/cm³[1]
Predicted LogP -0.94730[1]
Predicted Refractive Index 1.719[1]

Stability and Storage

The stability of this compound is crucial for its effective use and storage. The isobutyryl and 2'-O-methyl groups contribute to its chemical stability, particularly in comparison to unmodified guanosine (B1672433). Proper storage is essential to prevent degradation.

ConditionFormTemperatureDurationSource(s)
Standard Storage Powder-20°C3 years[2]
Powder2°C - 8°C2 years[2][4]
In Solvent DMSO-80°C6 months[2][5]
DMSO-20°C1 month[2][5]
Shipping Ambient[7]

Studies on related N2-modified guanosine cap analogs have shown that modifications at the N2 position can influence enzymatic stability. For instance, such modifications can decrease protection against decapping enzymes in vitro but may enhance the stability of capped transcripts within cells.[8]

Experimental Protocols & Methodologies

This compound is primarily used as a precursor in oligonucleotide synthesis. The protocols for its own synthesis and subsequent use are multi-step processes requiring careful control of protecting groups.

Synthesis of this compound

The synthesis of this compound is challenging due to the need for regioselective modifications on the guanosine molecule. A common strategy involves the protection of hydroxyl groups, followed by methylation and acylation, and finally deprotection.

One synthetic approach involves the monomethylation of a 2',3'-cis-diol system using diazomethane (B1218177) after protecting other reactive sites.[9] For instance, a 5'-O-monomethoxytrityl (MMTr) derivative of N2-isobutyrylguanosine can be treated with diazomethane in the presence of SnCl2.[9] This process yields a mixture of 2'- and 3'-O-methyl isomers that must be separated, often by column chromatography.[9]

Another efficient, scalable process developed for a similar compound, 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine, involves four main steps that could be adapted:

  • Direct 2'-O-alkylation of a precursor like 2,6-diaminopurine (B158960) riboside.[10][11]

  • Enzymatic deamination to convert the diaminopurine to a guanine (B1146940) derivative.[10][11]

  • Selective N2-isobutyrylation to add the protecting group.[10][11]

  • 5'-O-dimethoxytritylation for use in automated oligonucleotide synthesis.[10][11]

G General Synthesis Workflow for this compound Start Guanosine Step1 Protect 3',5'-OH groups (e.g., TIPDS, MDPSCl2) Start->Step1 Step2 Protect N2-amine (e.g., Isobutyrylation) Step1->Step2 Step3 Selective 2'-O-methylation (e.g., CH3I, NaH or Diazomethane) Step2->Step3 Step4 Deprotection of 3',5'-OH groups Step3->Step4 End This compound Step4->End

Caption: Generalized workflow for the chemical synthesis of this compound.

Analysis Protocol: High-Performance Liquid Chromatography (HPLC)

Purity is typically assessed using reverse-phase HPLC. While specific protocols are proprietary to manufacturers, a general method would involve:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • Detection: UV spectrophotometry at a wavelength where the purine ring absorbs strongly (around 260 nm).

  • Standard: A reference standard of this compound is used for comparison to determine purity.[2]

Biological Role & Signaling Pathways

As a purine nucleoside analog, this compound is relevant to pathways involving nucleic acid metabolism. Purine analogs are known for their broad antitumor activity, which is often achieved through the inhibition of DNA synthesis and the induction of apoptosis.[5] While this specific molecule is primarily a building block, its class of compounds has well-documented biological effects.

The degradation of guanosine nucleotides typically proceeds by dephosphorylation to guanosine, followed by cleavage of the glycosidic bond to release guanine.[12] Guanine is then converted to xanthine (B1682287) and finally to uric acid.[12] The modifications on this compound would likely alter its metabolism and susceptibility to enzymes in this pathway.

G General Antitumor Mechanism of Purine Nucleoside Analogs Analog Purine Nucleoside Analog (e.g., this compound derivative) Transport Cellular Uptake Analog->Transport Activation Intracellular Phosphorylation Transport->Activation Inhibition Inhibition of DNA Polymerases & Ribonucleotide Reductase Activation->Inhibition Incorporation Incorporation into DNA/RNA Activation->Incorporation Damage DNA Damage & Chain Termination Inhibition->Damage Incorporation->Damage Apoptosis Induction of Apoptosis Damage->Apoptosis

Caption: Simplified pathway for the anticancer action of purine nucleoside analogs.[5]

Furthermore, the 2'-O-methylation is a common post-transcriptional modification in RNA that plays a role in stabilizing RNA structure.[13] The N2-methylguanosine (m2G) modification, for example, is known to control and stabilize the three-dimensional structure of tRNA.[13] While it does not significantly alter the stability of standard RNA duplexes, it is introduced for specific functional reasons beyond simple duplex stabilization.[14]

G Role in Oligonucleotide Synthesis and Application Molecule This compound (Protected Monomer) Phosphoramidite Conversion to Phosphoramidite Molecule->Phosphoramidite Synthesis Solid-Phase Oligonucleotide Synthesis Phosphoramidite->Synthesis Oligo Modified RNA/DNA Oligonucleotide Synthesis->Oligo Application Therapeutic (e.g., Antisense) or Research Tool Oligo->Application

References

Synthesis and purification of N2-Isobutyryl-2'-O-methylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Purification of N2-Isobutyryl-2'-O-methylguanosine

Introduction

This compound is a modified purine (B94841) nucleoside analog critical in oligonucleotide synthesis, particularly for antisense therapeutics and RNA research.[1] Its N2-isobutyryl group serves as a protecting group for the exocyclic amine of guanine (B1146940), while the 2'-O-methyl modification on the ribose sugar enhances nuclease resistance and binding affinity to target RNA. This guide provides a comprehensive overview of established synthetic routes and purification protocols for this compound, tailored for researchers, chemists, and professionals in drug development.

Synthesis Strategies

The synthesis of this compound can be approached through several distinct pathways. The primary challenge lies in achieving regioselective 2'-O-methylation of the ribose moiety without concurrent methylation of other reactive sites, such as the guanine base or the 3'- and 5'-hydroxyl groups. The main strategies involve either direct methylation of a protected guanosine (B1672433) derivative or a multi-step process starting from 2,6-diaminopurine (B158960) riboside (DAPR).

Strategy 1: 2'-O-Methylation of Protected Guanosine

This is a common approach that relies on the strategic use of protecting groups to shield reactive sites other than the 2'-hydroxyl group.

  • Protection of 3' and 5' Hydroxyls: The 3'- and 5'-hydroxyl groups of the ribose are typically protected together. A popular choice is the tetraisopropyldisiloxane-1,3-diyl (TIPDS) group.[2][3] An alternative method employs 3′,5′-di-tert-butylsilyl and O6-trimethylsilylethyl groups.[4]

  • Protection of Guanine Base: The lactam functionality of the guanine base often requires protection to prevent side reactions during methylation.[4]

  • Methylation: With the other positions blocked, the 2'-hydroxyl group can be methylated.

    • Diazomethane (B1218177): One established method uses diazomethane in the presence of a Lewis acid like stannous chloride (SnCl2).[2] This procedure can yield a mixture of 2'- and 3'-O-methyl isomers, which then requires careful chromatographic separation.[2]

    • Methyl Iodide (CH3I): Another common methylating agent is methyl iodide, often used with a base like sodium hydride (NaH) or silver oxide (Ag2O).[2][4]

  • Deprotection and Acylation: Following methylation, the protecting groups are removed, and the N2 position of the guanine is acylated using isobutyryl chloride or a related reagent to yield the final product.

Strategy 2: Synthesis via 2,6-Diaminopurine Riboside (DAPR)

An efficient, scalable process has been developed starting from 2,6-diaminopurine riboside (DAPR).[5][6] This route avoids the direct methylation challenges of guanosine itself.

  • 2'-O-Alkylation of DAPR: The process begins with the direct 2'-O-alkylation of DAPR using an alkyl halide in the presence of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO).[5]

  • Enzymatic Deamination: The resulting 2'-O-alkyl-DAPR intermediate is then subjected to enzymatic deamination, which selectively converts the amino group at the 6-position into a carbonyl group, forming the guanine base structure.[5][6]

  • N2-Isobutyrylation: The exocyclic amino group at the N2 position is then selectively acylated with an isobutyryl group.[5][6]

  • 5'-O-Protection (Optional): For subsequent use in oligonucleotide synthesis, the 5'-hydroxyl group is often protected, for instance, with a dimethoxytrityl (DMT) group.[5][6]

Experimental Protocols

Protocol 1: Methylation of N2-Isobutyrylguanosine using Diazomethane

This protocol is adapted from a procedure involving the methylation of a protected N2-isobutyrylguanosine derivative.[2]

  • Preparation of Starting Material: The 5'-O-monomethoxytrityl (MMTr) derivative of N2-isobutyrylguanosine is prepared using standard procedures to enhance solubility and aid in purification.

  • Methylation Reaction: The 5'-O-MMTr-N2-isobutyrylguanosine is dissolved in dimethylformamide (DMF). The solution is cooled to 0°C.

  • Diazomethane, in the presence of SnCl2, is added to the solution. The reaction is stirred at 0°C and monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed in vacuo. The resulting residue contains a mixture of 2'-O-methyl and 3'-O-methyl isomers.

  • Separation of Isomers: The isomers are separated using silica (B1680970) gel column chromatography. A solvent system such as a chloroform-methanol gradient is typically employed.[2] The separation is challenging but crucial for isolating the desired 2'-O-methyl isomer.

Protocol 2: Multi-step Synthesis from Guanosine

This route involves extensive use of protecting groups to achieve selective methylation.[4]

  • Protection: Guanosine is systematically protected at the 3',5'-hydroxyls (e.g., with di-tert-butylsilyl) and the O6 position of the guanine base (e.g., with trimethylsilylethyl).

  • N2-Acylation: The N2 position is acylated with isobutyryl chloride.

  • 2'-O-Methylation: The protected intermediate is then methylated at the 2'-hydroxyl position using sodium hydride (NaH) and methyl iodide (CH3I).[4]

  • Simultaneous Deprotection: All protecting groups (silyl and ethyl) are removed in a single step using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[4]

  • Purification: The crude product is purified by column chromatography. This eight-step synthesis requires only three chromatographic purifications to yield the final compound.[4]

Purification and Analysis

Purification is a critical step to ensure the high purity required for applications like oligonucleotide synthesis.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying intermediates and separating the final product from isomers and side products.[2][4] Elution is typically performed with solvent systems like chloroform-methanol or ethyl acetate-hexane gradients.

  • Crystallization: For some intermediates, such as pure 2'-O-(2-methoxyethyl)-DAPR in a related synthesis, crystallization from a suitable solvent like methanol (B129727) can be an effective purification method.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard analytical method to determine the final purity of this compound.[7] It can also be used for semi-preparative or preparative purification.

Quantitative Data Summary

The efficiency of the synthesis varies significantly with the chosen route. The following table summarizes reported yields and purity data from various methods.

Synthesis Step/MethodReported Yield (%)Purity (%)Reference
Overall Yield (8-step synthesis from Guanosine) 25%High[4]
Methylation of 5'-O-MMTr-N2-isobutyrylguanosine with Diazomethane (yield of mixed isomers) 54%N/A[2]
Isolation of 2'-O-methyl isomer from Diazomethane reaction 30% (from 12)High[2]
Final Product Purity (Commercial Sample via HPLC) 99.97%99.97%[7]

Diagrams and Workflows

Synthesis Pathway from Guanosine

Synthesis_Pathway Guanosine Guanosine Protected_G 3',5'-O-Protected O6-Protected Guanosine Guanosine->Protected_G Protection Steps (e.g., silyl (B83357) groups) Acylated_G N2-Isobutyryl Protected Guanosine Protected_G->Acylated_G Isobutyryl Chloride Methylated_G 2'-O-Methyl N2-Isobutyryl Protected Guanosine Acylated_G->Methylated_G NaH / CH3I Final_Product N2-Isobutyryl- 2'-O-methylguanosine Methylated_G->Final_Product Deprotection (e.g., TBAF) Purification_Workflow Crude Crude Reaction Mixture Quench Reaction Quenching & Solvent Removal Crude->Quench Chromatography Silica Gel Column Chromatography Quench->Chromatography Fraction Fraction Collection & TLC Analysis Chromatography->Fraction Evaporation Solvent Evaporation Fraction->Evaporation Final_Product Purified Product Evaporation->Final_Product Analysis Purity Analysis (HPLC, NMR) Final_Product->Analysis

References

N2-Isobutyryl-2'-O-methylguanosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of N2-Isobutyryl-2'-O-methylguanosine, a modified nucleoside critical for research in molecular biology and drug development. This document details its chemical properties, applications in mRNA synthesis, and its potential as an anticancer agent, offering valuable information for researchers, scientists, and professionals in the field of drug development.

Core Data Summary

Herein, we summarize the essential chemical and physical data for this compound.

PropertyValueReference(s)
CAS Number 63264-29-9[1][2]
Molecular Weight 367.36 g/mol [1]
Molecular Formula C₁₅H₂₁N₅O₆[1]

Application in mRNA Synthesis: Co-transcriptional Capping

This compound is a crucial component in the synthesis of 5' cap analogs, particularly anti-reverse cap analogs (ARCAs), used in the in vitro transcription of messenger RNA (mRNA). The 5' cap is essential for the stability, nuclear export, and efficient translation of eukaryotic mRNA. The 2'-O-methyl modification helps to ensure the cap analog is incorporated in the correct orientation during transcription, a critical factor for the biological activity of the resulting mRNA.

Experimental Protocol: Co-transcriptional Capping of mRNA using an ARCA Analog

This protocol outlines a general method for the co-transcriptional capping of mRNA using a dinucleotide cap analog that incorporates this compound. This process is typically performed using a commercially available in vitro transcription kit.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (ATP, CTP, UTP)

  • Guanosine (B1672433) triphosphate (GTP)

  • This compound-containing cap analog (e.g., an ARCA)

  • Transcription Buffer

  • RNase Inhibitor

  • DNase I, RNase-free

  • Nuclease-free water

  • RNA purification system (e.g., spin columns or magnetic beads)

Methodology:

  • Transcription Reaction Setup: At room temperature, assemble the following components in a nuclease-free microcentrifuge tube. It is important to add the components in the specified order to prevent precipitation of the DNA template.

    • Nuclease-free water to a final volume of 20 µL

    • Transcription Buffer (10X) - 2 µL

    • ATP, CTP, UTP (10 mM each) - 2 µL each

    • GTP (10 mM) - 0.5 µL

    • ARCA cap analog (10 mM) - 4 µL (A 4:1 ratio of cap analog to GTP is often recommended)

    • Linearized DNA template (0.5-1.0 µg) - X µL

    • RNase Inhibitor - 1 µL

    • T7 RNA Polymerase - 2 µL

  • Incubation: Gently mix the components by flicking the tube and then centrifuge briefly to collect the reaction mixture at the bottom. Incubate the reaction at 37°C for 2 hours.

  • DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

  • RNA Purification: Purify the capped mRNA from the reaction mixture using an appropriate RNA purification kit according to the manufacturer's instructions. This step will remove enzymes, unincorporated nucleotides, and salts.

  • Quality Control: Assess the integrity and concentration of the synthesized capped mRNA using methods such as agarose (B213101) gel electrophoresis and UV-Vis spectrophotometry (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).

Experimental Workflow Diagram

experimental_workflow cluster_transcription Co-transcriptional Capping cluster_purification Purification cluster_qc Quality Control cluster_output Final Product a Assemble Transcription Reaction (DNA Template, NTPs, Cap Analog, T7 Polymerase) b Incubate at 37°C (2 hours) a->b c DNase I Treatment (Remove DNA Template) b->c d RNA Purification (e.g., Spin Column) c->d e Assess RNA Integrity (Gel Electrophoresis) d->e f Quantify RNA (Spectrophotometry) d->f g Purified, Capped mRNA e->g f->g

Co-transcriptional mRNA Capping Workflow

Potential Anticancer Applications

Purine (B94841) nucleoside analogs, including N2-modified guanosine derivatives, are a class of compounds with established antitumor activity. Their mechanism of action generally involves interference with nucleic acid synthesis and the induction of apoptosis in rapidly dividing cancer cells.

While specific studies on the anticancer mechanism of this compound are limited, the broader class of N2-modified guanosine analogs has been shown to inhibit cap-dependent translation. The 5' cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a protein that is often overexpressed in various cancers and plays a crucial role in promoting cell proliferation and survival. By acting as competitive inhibitors of eIF4E binding to capped mRNA, N2-modified cap analogs can disrupt the initiation of translation of key oncogenic proteins.

Furthermore, purine analogs can be metabolized within the cell into fraudulent nucleotides. These can be incorporated into DNA and RNA, leading to the inhibition of polymerases, chain termination, and ultimately, cell cycle arrest and apoptosis. The mTOR signaling pathway, a central regulator of cell growth and proliferation, is often hyperactivated in cancer and is a key driver of nucleotide synthesis. It is plausible that purine analogs could exert their anticancer effects in part by disrupting the metabolic outputs of the mTOR pathway.

Putative Signaling Pathway in Cancer Cells

The following diagram illustrates a potential mechanism by which N2-modified guanosine analogs could exert their anticancer effects by targeting cap-dependent translation, a process downstream of pro-survival signaling pathways like PI3K/AKT/mTOR.

signaling_pathway cluster_upstream Upstream Signaling cluster_translation Cap-Dependent Translation growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTORC1 akt->mtor eif4e eIF4E mtor->eif4e activates capped_mrna Oncogenic mRNA (e.g., c-Myc, Cyclin D1) eif4e->capped_mrna binds to 5' cap ribosome Ribosome Recruitment capped_mrna->ribosome protein Oncogenic Protein Synthesis ribosome->protein proliferation Cell Proliferation & Survival protein->proliferation inhibitor N2-Isobutyryl-2'-O- methylguanosine Analog inhibitor->eif4e inhibits binding

Targeting Cap-Dependent Translation

References

The Strategic Application of 2'-O-Methylation in Therapeutic Oligonucleotides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of therapeutic oligonucleotides has opened new frontiers in the treatment of a wide array of diseases by enabling the targeted modulation of gene expression. However, the clinical translation of these powerful molecules has been historically challenged by their inherent instability and potential for off-target effects. Chemical modifications are therefore crucial to enhance their drug-like properties. Among these, 2'-O-methylation (2'-OMe) of the ribose sugar has emerged as a cornerstone modification, offering a versatile and effective means to improve the therapeutic profile of oligonucleotides. This technical guide provides an in-depth exploration of the applications of 2'-O-methylation, detailing its impact on the physicochemical properties of oligonucleotides, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Principles of 2'-O-Methylation

The 2'-O-methyl modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar in an oligonucleotide chain. This seemingly simple alteration imparts a range of beneficial properties by altering the sugar pucker conformation and providing steric hindrance.

Key Advantages of 2'-O-Methylation:

  • Enhanced Nuclease Resistance: The 2'-OMe modification provides significant protection against degradation by endo- and exonucleases present in biological fluids, thereby prolonging the in vivo half-life of the therapeutic oligonucleotide.[1][2][3]

  • Increased Binding Affinity: 2'-O-methylation generally increases the thermal stability (melting temperature, Tm) of the duplex formed between the oligonucleotide and its target RNA, leading to improved target engagement and potency.[4][5][6]

  • Reduced Immunogenicity: By masking the 2'-hydroxyl group, this modification can reduce the recognition of the oligonucleotide by the innate immune system, particularly Toll-like receptors (TLRs), thus mitigating potential inflammatory responses.[2]

  • Modulation of RNase H Activity: Uniform 2'-O-methylation of an antisense oligonucleotide (ASO) inhibits the activity of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex. This property is advantageous for applications that require steric blocking of translation or modulation of splicing, rather than target degradation.[4]

Applications in Therapeutic Oligonucleotides

The favorable characteristics of 2'-O-methylation have led to its widespread use in various classes of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and splice-switching oligonucleotides (SSOs).

Antisense Oligonucleotides (ASOs)

In ASO technology, 2'-OMe modifications are often incorporated in a "gapmer" design. In this configuration, a central block of unmodified DNA or phosphorothioate (B77711) (PS)-modified DNA, which is a substrate for RNase H, is flanked by wings of 2'-O-methylated nucleotides. This design combines the nuclease resistance and high binding affinity conferred by the 2'-OMe wings with the RNase H-mediated target degradation enabled by the central gap.[7]

Alternatively, for ASOs that function via a steric-blocking mechanism to inhibit translation or modulate splicing, the entire oligonucleotide may be uniformly 2'-O-methylated to prevent RNase H cleavage.[4]

Small Interfering RNAs (siRNAs)

For siRNAs, which mediate gene silencing through the RNA interference (RNAi) pathway, 2'-O-methylation is strategically employed to enhance stability and reduce off-target effects. The modification can be incorporated at specific positions within both the sense and antisense strands. Full 2'-O-methylation of the sense strand has been shown to be compatible with RNAi activity and can reduce sense-strand-mediated off-target effects.[3] Furthermore, selective 2'-O-methylation of nuclease-sensitive sites can significantly improve the stability of siRNA duplexes in serum, prolonging their gene-silencing activity.[1] However, the placement of 2'-OMe modifications, particularly at the 3' terminus of the guide strand, can sometimes negatively impact silencing activity, highlighting the importance of careful design and empirical testing.[8]

Splice-Switching Oligonucleotides (SSOs)

2'-O-methylated oligonucleotides, often in conjunction with a phosphorothioate backbone, are a preferred chemistry for SSOs.[9][10] These oligonucleotides are designed to bind to specific sequences within a pre-mRNA molecule, thereby modulating the splicing process to either exclude a pathogenic exon (exon skipping) or include a beneficial one (exon inclusion).[11] The steric hindrance provided by the 2'-OMe modification is crucial for disrupting the binding of splicing factors to the pre-mRNA. Several approved and investigational SSOs for diseases like Duchenne muscular dystrophy and spinal muscular atrophy utilize 2'-O-methyl or the related 2'-O-methoxyethyl (MOE) chemistry.[10]

Quantitative Impact of 2'-O-Methylation

The following tables summarize the quantitative effects of 2'-O-methylation on key properties of therapeutic oligonucleotides as reported in the literature.

PropertyModificationEffectReference
Binding Affinity (Tm) 2'-O-Methyl+0.6 to +1.2°C per modification[4]
2'-O-Methoxyethyl (MOE)+0.9 to +1.7°C per modification[2]
Nuclease Resistance 2'-O-MethylSignificantly increased stability in serum compared to unmodified RNA[1][3]
2'-O-Methoxyethyl (MOE)Provides stronger nuclease resistance than 2'-OMe[2]
In Vivo Silencing Duration Selectively 2'-O-methylated fork-siRNAInhibitory effect for 12 days post-transfection (vs. 6 days for unmodified)[1]

Experimental Protocols

Synthesis of 2'-O-Methylated Oligonucleotides

The synthesis of 2'-O-methylated oligonucleotides is typically performed using automated solid-phase phosphoramidite (B1245037) chemistry.

Workflow for 2'-O-Methylated Oligonucleotide Synthesis:

G cluster_synthesis Synthesis Workflow start Start with Controlled Pore Glass (CPG) Solid Support coupling Coupling of 2'-O-Methyl Phosphoramidites start->coupling 15 min coupling time capping Capping of Unreacted 5'-Hydroxyl Groups coupling->capping oxidation Oxidation of Phosphite (B83602) Triester to Phosphate (B84403) Triester capping->oxidation oxidation->coupling Repeat for each monomer deprotection Cleavage and Deprotection oxidation->deprotection purification Purification (e.g., HPLC) deprotection->purification end Final 2'-O-Methylated Oligonucleotide purification->end

Caption: Automated solid-phase synthesis of 2'-O-methylated oligonucleotides.

Methodology:

  • Solid Support: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).

  • Deprotection: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed.

  • Coupling: The desired 2'-O-methyl phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group. A coupling time of approximately 15 minutes is often used.[12]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Cycle Repetition: The deprotection, coupling, capping, and oxidation steps are repeated for each subsequent monomer in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and phosphate backbone are removed.

  • Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC), to isolate the full-length oligonucleotide.

Nuclease Resistance Assay

The stability of 2'-O-methylated oligonucleotides in the presence of nucleases can be assessed using a serum stability assay.

Workflow for Nuclease Resistance Assay:

G cluster_nuclease_assay Nuclease Resistance Assay Workflow start Incubate Oligonucleotide in Serum-Containing Medium aliquots Collect Aliquots at Different Time Points start->aliquots stop_reaction Quench Nuclease Activity aliquots->stop_reaction analysis Analyze by Polyacrylamide Gel Electrophoresis (PAGE) stop_reaction->analysis visualization Visualize Bands (e.g., Stains-All or Autoradiography) analysis->visualization quantification Quantify Band Intensity to Determine Degradation Rate visualization->quantification end Assess Nuclease Resistance quantification->end G cluster_splice_assay Splice-Switching Efficacy Assay Workflow start Transfect Cells with 2'-OMe SSO incubation Incubate for 24-48 Hours start->incubation rna_extraction Extract Total RNA incubation->rna_extraction rt_pcr Reverse Transcription PCR (RT-PCR) with Primers Flanking the Target Exon rna_extraction->rt_pcr gel_electrophoresis Analyze PCR Products by Agarose Gel Electrophoresis rt_pcr->gel_electrophoresis quantification Quantify Band Intensities to Determine the Percentage of Spliced Isoforms gel_electrophoresis->quantification end Evaluate Exon Skipping/Inclusion Efficacy quantification->end G cluster_rnai RNAi Pathway siRNA 2'-OMe Modified siRNA Duplex RISC_loading Loading into RNA-Induced Silencing Complex (RISC) siRNA->RISC_loading strand_separation Passenger Strand Cleavage and Ejection RISC_loading->strand_separation active_RISC Active RISC with Guide Strand strand_separation->active_RISC target_binding Binding of Active RISC to Target mRNA active_RISC->target_binding target_cleavage Cleavage of Target mRNA by Argonaute-2 target_binding->target_cleavage gene_silencing Gene Silencing target_cleavage->gene_silencing G cluster_splicing Splice-Switching by 2'-OMe SSO pre_mRNA Pre-mRNA with Exons and Introns binding SSO Binds to Splice Site or Enhancer pre_mRNA->binding splicing_factors Splicing Factors splicing_factors->pre_mRNA Normal Binding SSO 2'-OMe Splice-Switching Oligonucleotide SSO->binding blockage Steric Blockage of Splicing Factor Binding binding->blockage altered_splicing Altered Splicing Pattern (Exon Skipping/Inclusion) blockage->altered_splicing mature_mRNA Modified Mature mRNA altered_splicing->mature_mRNA

References

N2-Isobutyryl-2'-O-methylguanosine suppliers and commercial availability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N2-Isobutyryl-2'-O-methylguanosine stands as a critical modified nucleoside with significant applications in the synthesis of oligonucleotides and the study of RNA therapeutics. This technical guide provides an in-depth overview of its commercial availability, key experimental protocols, and its role in relevant biological pathways.

Commercial Availability and Suppliers

This compound (CAS No. 63264-29-9) is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research needs. Below is a summary of prominent suppliers and their offerings.

SupplierCatalog NumberPurityAvailable QuantitiesAdditional Information
Biosynth NI08522High Purity1000 mg, 2000 mg, 5000 mgStated to have antiviral and anticancer properties and can be used as an activator for DNA synthesis.[1]
BroadPharm --1 g, 5 gShips within 24 hours; Storage at -20°C.[2]
ChemScene (via Sigma-Aldrich) -96%VariesStorage at 4°C.
MedChemExpress HY-2128699.97% (by HPLC)10 mM in DMSO, solid formsDescribed as a purine (B94841) nucleoside analog with potential antitumor activity.[3]
MOLBASE -96% - 98%g to kg scalesA platform listing multiple suppliers from China.[4]
Advent Bio 13849-Small and bulk quantitiesOffers the 5'-O-DMT protected version of the compound.

Experimental Protocols

The primary application of this compound is as a building block in the chemical synthesis of modified RNA and DNA oligonucleotides. The isobutyryl group serves as a protecting group for the exocyclic amine of guanosine (B1672433), while the 2'-O-methyl modification enhances nuclease resistance and binding affinity of the resulting oligonucleotide.

Synthesis of this compound Phosphoramidite (B1245037)

A crucial step for incorporating this modified nucleoside into an oligonucleotide is its conversion into a phosphoramidite derivative. The following is a generalized protocol based on established methodologies for nucleoside phosphoramidite synthesis.

Materials:

  • This compound

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • 5'-O-DMT Protection: this compound is reacted with DMT-Cl in anhydrous pyridine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 5'-O-DMT-N2-isobutyryl-2'-O-methylguanosine, is purified by silica gel chromatography.

  • Phosphitylation: The 5'-O-DMT protected nucleoside is then dissolved in anhydrous dichloromethane. DIPEA is added, followed by the dropwise addition of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is stirred under an inert atmosphere.

  • Purification: After the reaction is complete, the mixture is washed, and the organic layer is dried. The final phosphoramidite product is purified by silica gel chromatography to yield the desired building block for oligonucleotide synthesis.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The synthesized phosphoramidite is used in automated solid-phase oligonucleotide synthesizers. The general cycle for incorporating a monomer is as follows:

Workflow for Solid-Phase Oligonucleotide Synthesis:

experimental_workflow start Start with Solid Support (e.g., CPG) detritylation 1. Detritylation: Removal of DMT group start->detritylation coupling 2. Coupling: Addition of Phosphoramidite detritylation->coupling capping 3. Capping: Blocking of unreacted 5'-OH coupling->capping oxidation 4. Oxidation: Stabilization of Phosphate Linkage capping->oxidation repeat Repeat for next monomer oxidation->repeat repeat->detritylation n cycles cleavage Final Cleavage and Deprotection repeat->cleavage Final Cycle purification Purification (e.g., HPLC) cleavage->purification final_product Final Oligonucleotide purification->final_product

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a synthetic building block, its incorporation into RNA, particularly at the 5' end as part of a cap analog, has significant biological implications. The N2 position of guanosine in the 5' cap of eukaryotic mRNA is crucial for its recognition by the translation initiation factor eIF4E.

Modifications at this position can influence the binding affinity of the cap to eIF4E, thereby modulating the rate of translation initiation. This is a key area of research for the development of mRNA-based therapeutics with enhanced protein expression.

Canonical Translation Initiation Pathway

The following diagram illustrates the canonical cap-dependent translation initiation pathway in eukaryotes and highlights the role of the 5' cap.

signaling_pathway mrna 5' Cap (m7G) - [mRNA] - Poly(A) Tail eif4e eIF4E (Cap-binding protein) mrna->eif4e Binding scanning Scanning for AUG Start Codon eif4f eIF4F Complex (eIF4E, eIF4A, eIF4G) eif4f->mrna Recruitment pic 43S Pre-initiation Complex (40S ribosome, eIFs, Met-tRNAi) eif4e->eif4f Part of pic->mrna Binds to 5' end assembly Ribosome Assembly (60S subunit joins) scanning->assembly Start codon recognition translation Protein Synthesis assembly->translation

Caption: Cap-dependent eukaryotic translation initiation.

The N2-isobutyryl group in a synthetic context is a protecting group. However, in the broader context of N2-modified guanosines in cap analogs, such modifications can enhance the interaction with eIF4E, leading to more efficient translation.[5][6] This is a critical consideration in the design of mRNA vaccines and therapeutics. The 2'-O-methylation, on the other hand, provides nuclease resistance and can also influence interactions within the ribosome, potentially repressing translation initiation at non-canonical start codons.[7][8]

References

The Gatekeeper of Guanine: An In-depth Technical Guide to N2-Isobutyryl Protection in Guanosine Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of synthetic oligonucleotide manufacturing, the fidelity of each coupling step is paramount. The chemical synthesis of DNA and RNA, a cornerstone of modern molecular biology and therapeutic development, relies on a carefully orchestrated series of reactions. Central to this process is the use of protecting groups, temporary chemical modifications that shield reactive functional groups from unwanted side reactions. For guanosine (B1672433), a nucleoside notoriously susceptible to chemical modification, the choice of protecting group is critical. This technical guide provides a comprehensive examination of the function of N2-isobutyryl (iBu) protection in guanosine phosphoramidites, a widely adopted standard in oligonucleotide synthesis.

The Crucial Role of N2-Protection in Guanosine

During solid-phase oligonucleotide synthesis via the phosphoramidite (B1245037) method, the exocyclic amino group (N2) of guanine (B1146940) presents a significant challenge. This nucleophilic site can react with the activated phosphoramidite monomers, leading to undesired chain branching and truncated sequences. To ensure the specific formation of the desired phosphodiester linkage at the 5'-hydroxyl group, the N2-amino group must be rendered unreactive.

The N2-isobutyryl group serves as a robust and reliable "gatekeeper" for the guanine nucleobase. It is an alkali-labile protecting group that effectively prevents side reactions during the acidic conditions of the detritylation step and the coupling step of the synthesis cycle.[1][2]

A Comparative Look at Deprotection Kinetics

While the N2-isobutyryl group provides excellent protection during synthesis, its removal is a critical final step. The rate of deprotection of the N2-isobutyryl group is a key consideration, particularly when synthesizing sensitive or modified oligonucleotides. Compared to other commonly used protecting groups for guanosine, such as dimethylformamidine (dmf), the isobutyryl group is significantly more resistant to cleavage.

The removal of the isobutyryl group from guanine is often the rate-determining step in the final deprotection of an oligonucleotide.[3] This is in contrast to the more labile benzoyl groups on adenine (B156593) and cytosine, which are cleaved more rapidly under standard ammoniacal conditions.[3] The slower deprotection of the N2-isobutyryl group necessitates longer exposure to or higher temperatures with deprotection reagents to ensure complete removal and the formation of a functional oligonucleotide.

For applications requiring milder deprotection conditions to preserve sensitive moieties on the oligonucleotide, alternative protecting groups like dimethylformamidine (dmf) are often employed. The dmf group is considerably more labile and can be removed in a much shorter time at room temperature compared to the isobutyryl group.

Below is a summary of typical deprotection times for N2-isobutyryl-dG compared to other protecting groups under various standard conditions.

Protecting GroupDeprotection ReagentTemperatureTime for Complete Deprotection
N2-isobutyryl (iBu) Concentrated Ammonium Hydroxide55°COvernight (minimum 6 hours)
N2-isobutyryl (iBu) AMA (Ammonium hydroxide/Methylamine 1:1)65°C10 minutes[4]
N2-isobutyryl (iBu) AMA (Ammonium hydroxide/Methylamine 1:1)Room Temperature120 minutes[4]
N2-dimethylformamidine (dmf)Concentrated Ammonium HydroxideRoom Temperature2 hours
N2-dimethylformamidine (dmf)AMA (Ammonium hydroxide/Methylamine 1:1)65°C5 minutes[4]
N2-acetyl (Ac)AMA (Ammonium hydroxide/Methylamine 1:1)65°C5 minutes[4]

Experimental Protocols

Synthesis of 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol outlines the key steps for the laboratory synthesis of N2-isobutyryl protected guanosine phosphoramidite.

Materials:

  • 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Anhydrous Acetonitrile (B52724)

  • Silica (B1680970) Gel for column chromatography

  • TLC plates (silica gel 60 F254)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Dry the starting material, 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine, by co-evaporation with anhydrous acetonitrile and then place under high vacuum for several hours.

  • Reaction Setup: Dissolve the dried starting material in anhydrous dichloromethane under an inert atmosphere. Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add N,N-Diisopropylethylamine (DIPEA) to the solution, followed by the dropwise addition of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane (B92381) containing a small percentage of triethylamine) to yield the pure phosphoramidite.

  • Characterization and Storage: Characterize the final product by ³¹P NMR and mass spectrometry. The purified phosphoramidite should be stored as a dry powder under an inert atmosphere at -20°C.[3]

Standard Automated Oligonucleotide Synthesis Cycle using N2-isobutyryl-dG Phosphoramidite

This protocol describes a typical cycle for the incorporation of an N2-isobutyryl-dG phosphoramidite monomer into a growing oligonucleotide chain on an automated DNA synthesizer.

Reagents:

  • N2-isobutyryl-dG-CE Phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in anhydrous acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)

  • Capping solution A (e.g., Acetic anhydride (B1165640) in THF/Lutidine)

  • Capping solution B (e.g., N-Methylimidazole in THF)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Anhydrous Acetonitrile (for washing)

Cycle Steps and Typical Parameters:

StepReagent(s)Typical DurationPurpose
1. Deblocking3% TCA in DCM60-90 secondsRemoval of the 5'-DMT protecting group from the growing chain.
2. WashingAnhydrous Acetonitrile30-60 secondsRemoval of the deblocking solution and residual acid.
3. CouplingPhosphoramidite + Activator30-180 secondsCoupling of the phosphoramidite to the 5'-hydroxyl of the growing chain.
4. WashingAnhydrous Acetonitrile30-60 secondsRemoval of excess phosphoramidite and activator.
5. CappingCapping A + Capping B30-60 secondsAcetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
6. WashingAnhydrous Acetonitrile30-60 secondsRemoval of capping reagents.
7. OxidationIodine solution30-60 secondsOxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
8. WashingAnhydrous Acetonitrile30-60 secondsRemoval of the oxidizer solution.

Visualizing the Chemistry: Workflows and Pathways

To better illustrate the chemical transformations and logical flow of the processes involving N2-isobutyryl guanosine phosphoramidites, the following diagrams are provided in the DOT language for Graphviz.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Automated Synthesis Cycle Deblocking 1. Deblocking (TCA/DCM) Washing1 Wash (Acetonitrile) Deblocking->Washing1 Removes 5'-DMT Coupling 2. Coupling (iBu-dG Phosphoramidite + Activator) Washing1->Coupling Washing2 Wash (Acetonitrile) Coupling->Washing2 Forms Phosphite Triester Capping 3. Capping (Acetic Anhydride) Washing2->Capping Washing3 Wash (Acetonitrile) Capping->Washing3 Blocks Unreacted 5'-OH Oxidation 4. Oxidation (Iodine Solution) Washing3->Oxidation Washing4 Wash (Acetonitrile) Oxidation->Washing4 Stabilizes Backbone Next_Cycle Start Next Cycle Washing4->Next_Cycle

Caption: Automated Oligonucleotide Synthesis Cycle Workflow.

Deprotection_Pathway cluster_deprotection Post-Synthesis Deprotection Start Synthesized Oligonucleotide (On Solid Support, Fully Protected) Cleavage 1. Cleavage from Support (e.g., Ammonium Hydroxide) Start->Cleavage Base_Deprotection 2. Base Deprotection (e.g., Ammonium Hydroxide, heat) Cleavage->Base_Deprotection Oligonucleotide in solution Phosphate_Deprotection 3. Phosphate Deprotection (Removal of Cyanoethyl Groups) Base_Deprotection->Phosphate_Deprotection N2-isobutyryl group removed Final_Product Purified, Deprotected Oligonucleotide Phosphate_Deprotection->Final_Product Final functional oligonucleotide

Caption: General Post-Synthesis Oligonucleotide Deprotection Pathway.

Potential Side Reactions and Considerations

While the N2-isobutyryl group is highly effective, there are potential side reactions to be aware of:

  • Incomplete Deprotection: Due to its relative stability, incomplete removal of the isobutyryl group can occur if deprotection conditions (time, temperature, reagent concentration) are not sufficient. This results in a modified guanine base that can impair the hybridization properties and biological function of the oligonucleotide.

  • Depurination: Although the isobutyryl group itself does not promote depurination, the acidic conditions of the detritylation step can lead to the loss of purine (B94841) bases (adenine and guanine). Careful control of the deblocking time and the use of less acidic deblocking agents can minimize this side reaction.

  • Phosphoramidite Stability: Guanosine phosphoramidites, in general, are the least stable of the four standard phosphoramidites in solution.[5] The N2-protecting group can influence this stability.[6] Hydrolysis of the phosphoramidite can occur in the presence of trace amounts of water, leading to a decrease in coupling efficiency. Therefore, strict anhydrous conditions are essential during storage and handling of the N2-isobutyryl-dG phosphoramidite solution.[3]

Conclusion

The N2-isobutyryl protecting group has established itself as a reliable and effective tool in the chemical synthesis of oligonucleotides. Its primary function is to prevent unwanted reactions at the exocyclic amino group of guanine, thereby ensuring high fidelity during the chain elongation process. While its removal requires more stringent conditions compared to more labile protecting groups, its robustness during the synthesis cycle has made it a mainstay in both research and large-scale production of synthetic DNA and RNA. A thorough understanding of its chemical properties, deprotection kinetics, and potential side reactions is essential for researchers and professionals in the field to optimize their oligonucleotide synthesis protocols and achieve high-quality products for a wide range of applications, from diagnostic probes to therapeutic agents.

References

N2-Isobutyryl-2'-O-methylguanosine: A Technical Guide for Antisense Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, enabling the targeted modulation of gene expression. The efficacy and safety of these synthetic nucleic acid-based drugs are critically dependent on their chemical composition, including the choice of nucleoside precursors used in their synthesis. This technical guide provides an in-depth exploration of N2-Isobutyryl-2'-O-methylguanosine, a key precursor for the synthesis of modified antisense oligonucleotides. This document will detail its chemical properties, its role in solid-phase oligonucleotide synthesis, and the impact of its unique structural features on the final ASO product. We will also provide detailed experimental protocols and explore the broader context of ASO drug development.

Core Concepts: The Role of this compound in ASO Synthesis

This compound is a chemically modified guanosine (B1672433) nucleoside that incorporates two critical features for the synthesis of effective ASOs: the N2-isobutyryl protecting group and the 2'-O-methyl modification of the ribose sugar.

  • N2-Isobutyryl Protecting Group: The exocyclic amine of guanine (B1146940) is reactive and must be protected during the automated solid-phase synthesis of oligonucleotides to prevent unwanted side reactions. The isobutyryl group serves as a temporary protecting group that is stable during the synthesis cycles but can be efficiently removed during the final deprotection step. While other protecting groups exist, the isobutyryl group for guanosine is widely used in standard phosphoramidite (B1245037) chemistry.

  • 2'-O-Methyl (2'-OMe) Modification: The 2'-hydroxyl group of the ribose sugar is susceptible to cleavage by cellular nucleases, leading to the rapid degradation of unmodified RNA. The 2'-O-methyl modification replaces this hydroxyl group with a methoxy (B1213986) group, significantly enhancing the nuclease resistance of the resulting oligonucleotide.[1] This modification also increases the binding affinity of the ASO to its target mRNA.[2]

The combination of these two features in this compound makes it a valuable building block for the production of stable and specific antisense oligonucleotides.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 63264-29-9[3]
Molecular Formula C₁₅H₂₁N₅O₆[3]
Molecular Weight 367.36 g/mol [3]
Appearance White solid
Storage 2°C - 8°C[3]
Table 2: Typical Deprotection Conditions for N2-isobutyryl Group on Guanosine
ReagentTemperatureTimeNotesReference
Ammonium Hydroxide (30%)55°C8-16 hoursStandard deprotection condition.[4]
Ammonium Hydroxide/Methylamine (AMA)65°C10 minutes"UltraFAST" deprotection. Requires acetyl-protected cytidine (B196190) to avoid side reactions.[5][6]
Ethanolic Methylamine/Aqueous Methylamine (1:1)Room Temperature4 hoursRecommended for long RNA oligos.[7]

Note: Deprotection times can vary depending on the full sequence and other modifications present in the oligonucleotide.

Table 3: Comparison of Common 2'-Ribose Modifications in Antisense Oligonucleotides
ModificationKey AdvantagesKey Disadvantages
2'-O-Methyl (2'-OMe) Good nuclease resistance, increased binding affinity, well-established chemistry.Does not support RNase H activity.
2'-O-Methoxyethyl (2'-MOE) Excellent nuclease resistance, high binding affinity, reduced nonspecific protein binding.Does not support RNase H activity.
2'-Fluoro (2'-F) Increased binding affinity, nuclease resistance.Can have some toxicity concerns.
Locked Nucleic Acid (LNA) Very high binding affinity, excellent nuclease resistance.Can have higher toxicity compared to other modifications.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a 2'-O-Methyl Modified Oligonucleotide

This protocol outlines the general steps for synthesizing a 2'-O-methyl modified oligonucleotide on an automated DNA/RNA synthesizer using phosphoramidite chemistry.

Materials:

  • This compound-3'-CE-phosphoramidite

  • Other required 2'-O-methyl phosphoramidites (A, C, U) with appropriate base protection

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole - ETT)

  • Capping solutions (Cap A and Cap B)

  • Oxidizer solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

Procedure:

The synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The release of the orange-colored DMT cation can be monitored to assess coupling efficiency.

  • Coupling: The this compound phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the support-bound nucleoside. A coupling time of around 6 minutes is often recommended for 2'-O-methyl phosphoramidites.[8]

  • Capping: Any unreacted 5'-hydroxyl groups are capped by acetylation to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.

These four steps are repeated for each nucleotide in the desired sequence.

Protocol 2: Cleavage and Deprotection of the Synthesized Oligonucleotide

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine trihydrofluoride (TEA·3HF)

Procedure:

  • Cleavage and Base Deprotection: The solid support with the synthesized oligonucleotide is treated with AMA solution at 65°C for 10-20 minutes. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases, including the N2-isobutyryl group from guanine.

  • 2'-O-Silyl Group Removal (if applicable): If TBDMS or other silyl (B83357) protecting groups were used for other ribonucleosides in the sequence, they are removed by treatment with a fluoride (B91410) source like TEA·3HF in DMSO. For fully 2'-O-methylated oligonucleotides, this step is not necessary.

  • Drying: The solution containing the deprotected oligonucleotide is dried, typically using a vacuum concentrator.

Protocol 3: Purification of the 2'-O-Methyl Modified Oligonucleotide by HPLC

Materials:

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile Phase A: Aqueous buffer (e.g., Triethylammonium acetate (B1210297) - TEAA)

  • Mobile Phase B: Acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: The dried oligonucleotide is redissolved in an appropriate buffer.

  • HPLC Separation: The sample is injected onto the HPLC system. A gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The full-length product, which is typically more hydrophobic, will have a longer retention time than shorter failure sequences.

  • Fraction Collection: The peak corresponding to the full-length product is collected.

  • Desalting: The collected fraction is desalted to remove the HPLC buffer salts, often by ethanol (B145695) precipitation or using a desalting cartridge.[9]

  • Final Product Analysis: The purity and identity of the final oligonucleotide product are confirmed by analytical HPLC and mass spectrometry. High-purity oligonucleotides for therapeutic applications are crucial.[10][11]

Mandatory Visualizations

Solid-Phase Oligonucleotide Synthesis Cycle

G Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Unreacted -OH Blockage) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Next_Cycle Next Cycle Oxidation->Next_Cycle Chain Elongated Next_Cycle->Deblocking

Figure 1: Automated solid-phase synthesis cycle for oligonucleotides.
Mechanisms of Action for Antisense Oligonucleotides

G cluster_0 RNase H-dependent Degradation cluster_1 Steric Blockade (Splicing Modulation) ASO_DNA_Gapmer ASO (DNA Gapmer) Hybrid ASO:mRNA Hybrid ASO_DNA_Gapmer->Hybrid mRNA_Target Target mRNA mRNA_Target->Hybrid RNaseH RNase H Recruitment Hybrid->RNaseH Cleavage mRNA Cleavage RNaseH->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Protein No Protein Translation Degradation->No_Protein ASO_2OMe ASO (2'-OMe Modified) Splice_Site Splice Site Blockage ASO_2OMe->Splice_Site pre_mRNA pre-mRNA pre_mRNA->Splice_Site Splicing_Modulation Altered Splicing Splice_Site->Splicing_Modulation Altered_Protein Altered Protein Isoform Splicing_Modulation->Altered_Protein

Figure 2: Primary mechanisms of action for antisense oligonucleotides.
Antisense Oligonucleotide Drug Development Workflow

G Target_ID 1. Target Identification & Validation Sequence_Design 2. ASO Sequence Design & Screening Target_ID->Sequence_Design Lead_Opt 3. Lead Optimization Sequence_Design->Lead_Opt Preclinical 4. Preclinical Development Lead_Opt->Preclinical Clinical 5. Clinical Trials Preclinical->Clinical Approval 6. Regulatory Approval & Launch Clinical->Approval

Figure 3: A simplified workflow for antisense oligonucleotide drug development.
Targeting the Bcl-2 Signaling Pathway with Antisense Oligonucleotides

G cluster_0 Apoptosis Regulation cluster_1 ASO Intervention Bcl2_mRNA Bcl-2 mRNA Bcl2_Protein Bcl-2 Protein (Anti-apoptotic) Bcl2_mRNA->Bcl2_Protein Translation RNaseH_Mediated RNase H Mediated Degradation Bcl2_mRNA->RNaseH_Mediated Apoptosis_Inhibition Inhibition of Apoptosis Bcl2_Protein->Apoptosis_Inhibition Cell_Survival Tumor Cell Survival Apoptosis_Inhibition->Cell_Survival Bcl2_ASO Bcl-2 ASO Bcl2_ASO->Bcl2_mRNA Binds to Reduced_Bcl2 Reduced Bcl-2 Protein Levels RNaseH_Mediated->Reduced_Bcl2 Apoptosis_Induction Induction of Apoptosis Reduced_Bcl2->Apoptosis_Induction

Figure 4: Mechanism of a Bcl-2 targeting antisense oligonucleotide.

Conclusion

This compound is a cornerstone in the synthesis of second-generation antisense oligonucleotides. Its isobutyryl protecting group is compatible with standard phosphoramidite chemistry, and the 2'-O-methyl modification imparts the crucial properties of nuclease resistance and enhanced binding affinity to the final ASO product. A thorough understanding of the synthesis, deprotection, and purification protocols, as well as the underlying mechanisms of action, is essential for the successful development of ASO-based therapeutics. This technical guide provides a foundational overview for researchers and developers working in this exciting and rapidly advancing field. Further optimization of synthesis and purification protocols, along with careful sequence design, will continue to drive the development of more potent and safer antisense drugs.

References

The Significance of 2'-O-Methyl Modifications in RNA Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of RNA molecules, collectively known as the epitranscriptome, are crucial for regulating every aspect of RNA metabolism, from processing and stability to translation and function. Among the more than 170 identified RNA modifications, 2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, is one of the most common and functionally diverse.[1][2] This modification is found in a wide array of RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and viral RNA.[1][2][3] The presence of 2'-O-methylation profoundly impacts RNA structure, stability, and its interaction with proteins and other nucleic acids, thereby playing a pivotal role in a multitude of biological processes. Dysregulation of 2'-O-methylation has been implicated in a range of human diseases, including cancer, neurological disorders, and viral infections, making it a key area of investigation for both basic research and therapeutic development.[1][2] This technical guide provides an in-depth overview of the significance of 2'-O-methyl modifications in RNA biology, with a focus on quantitative data, experimental methodologies, and the key cellular pathways involved.

The Functional Roles of 2'-O-Methylation

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar introduces significant chemical and structural changes to the RNA molecule. This seemingly minor modification has profound consequences for RNA function, influencing its stability, translation, and its ability to be recognized by the cellular machinery.

Enhancing RNA Stability

One of the most well-characterized functions of 2'-O-methylation is its contribution to RNA stability. The methyl group at the 2' position provides steric hindrance and alters the sugar pucker conformation, making the phosphodiester backbone more resistant to cleavage by nucleases.[4][5] This protective effect prolongs the half-life of RNA molecules, ensuring their sustained function within the cell. For instance, a single 2'-O-methylation can increase the structural stability of an RNA duplex by approximately 0.2 kcal/mol.[6]

Studies have demonstrated a positive correlation between internal 2'-O-methylation of mRNA and increased mRNA stability.[7][8][9][10] The methyltransferase Fibrillarin (FBL) is often responsible for these modifications, and its binding to mRNA is associated with longer mRNA half-lives.[9] Knockdown of FBL leads to decreased stability of its target mRNAs.[9] Furthermore, 2'-O-methylated mRNAs have been linked to shortened 3' untranslated regions (3' UTRs), a feature that also contributes to increased mRNA stability.[11]

The 5' cap of eukaryotic mRNAs is also a site of 2'-O-methylation, which is crucial for protecting the transcript from degradation by the decapping enzyme DXO.[12]

Modulating Translation

The impact of 2'-O-methylation on translation is complex and context-dependent. In ribosomal RNA (rRNA), 2'-O-methylations are abundant and play a critical role in ribosome biogenesis and function. These modifications are thought to fine-tune the conformational dynamics of the ribosome, thereby influencing the fidelity and efficiency of protein synthesis.[13]

In mRNA, internal 2'-O-methylation can have a repressive effect on translation. The presence of a 2'-O-methylated nucleotide within a codon can impair the decoding process by the ribosome, leading to translational stalling.[14] For example, a single 2'-O-methylation in a UUC codon was shown to cause a 56-fold increase in the stalling time of the ribosome during elongation.

Conversely, 2'-O-methylation at the 5' cap (Cap 1 structure) is generally associated with enhanced translation efficiency.[15]

Innate Immune Evasion

The innate immune system has evolved mechanisms to distinguish self from non-self RNA, a critical process in defending against viral infections. One key feature that cellular pattern recognition receptors (PRRs) use for this discrimination is the presence or absence of RNA modifications, particularly 2'-O-methylation.

Cellular mRNAs are typically 2'-O-methylated at their 5' cap, which serves as a molecular signature of "self."[16][17] Viral RNAs that lack this modification are recognized by cytosolic PRRs such as RIG-I (Retinoic acid-inducible gene I) and MDA5 (Melanoma differentiation-associated protein 5), triggering an antiviral interferon response.[16][17][18] To evade this surveillance, many viruses have evolved their own 2'-O-methyltransferases to modify their RNA, mimicking host mRNAs and dampening the immune response.[19]

Similarly, 2'-O-methylation within bacterial tRNA has been shown to suppress the activation of Toll-like receptors (TLRs) 7 and 8 in human innate immune cells, preventing an inflammatory response.[16][18][20]

2'-O-Methylation in Disease

Given its fundamental roles in RNA biology, it is not surprising that dysregulation of 2'-O-methylation is linked to various human diseases.

Cancer

The methyltransferase Fibrillarin (FBL) is frequently overexpressed in various cancers, including breast and prostate cancer, and its high expression is often correlated with poor patient survival.[1][4][14] FBL-mediated 2'-O-methylation of both rRNA and mRNA can promote tumorigenesis.[4] Increased FBL levels can alter rRNA methylation patterns, leading to impaired translational fidelity and increased translation of oncogenes through internal ribosome entry sites (IRES).[4] Furthermore, FBL can promote cancer cell resistance to DNA-damaging agents by interacting with YBX1 to enhance the expression of the DNA repair protein BRCA1.[1][6][14] FBL has also been shown to interfere with the p53 tumor suppressor pathway.[21]

Neurological Disorders

Mutations in the FTSJ1 gene, which encodes a tRNA 2'-O-methyltransferase, are associated with non-syndromic X-linked intellectual disability (NSXLID).[22][23] FTSJ1 is responsible for the 2'-O-methylation of specific tRNAs at the anticodon loop, a modification critical for accurate and efficient translation.[23] Defects in this modification can lead to impaired protein synthesis of neuronal-specific genes, contributing to the neurological phenotype.[23]

Quantitative Data on the Effects of 2'-O-Methylation

The following tables summarize available quantitative data on the impact of 2'-O-methylation on various aspects of RNA biology.

ParameterEffect of 2'-O-MethylationQuantitative ValueRNA TypeReference
RNA Stability Increase in structural stability~0.2 kcal/mol per modificationRNA duplex[6]
Association with longer half-life2'-O-methylated mRNAs are more stable than non-methylated mRNAsmRNA[9]
Decreased stability upon methyltransferase knockdownFBL-binding mRNAs show decreased stability upon FBL knockdownmRNA[9]
Translation Increased ribosomal stalling56-fold increase in stalling timemRNA (UUC codon)
RNA Conformation Increased population of alternative conformation~2-fold increaseTAR RNA[24]
Protein Binding Decreased affinity of DXO for capped RNAQualitative decreaseCapped RNA[25]

Key Signaling Pathways Involving 2'-O-Methylation

The recognition of unmethylated RNA is a key trigger for innate immune signaling pathways. The following diagrams illustrate the central role of 2'-O-methylation in modulating these responses and its connection to cancer-related pathways.

RIG_I_MDA5_Signaling cluster_extracellular Extracellular/Endosomal cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral_RNA_unmethylated Viral RNA (unmethylated 5'-pppRNA) RIG_I RIG-I Viral_RNA_unmethylated->RIG_I MDA5 MDA5 Viral_RNA_unmethylated->MDA5 MAVS MAVS RIG_I->MAVS MDA5->MAVS TRAF3 TRAF3 MAVS->TRAF3 TBK1_IKKi TBK1/IKKε TRAF3->TBK1_IKKi IRF3_7 IRF3/7 TBK1_IKKi->IRF3_7 IRF3_7_P P-IRF3/7 IRF3_7->IRF3_7_P Phosphorylation IFN_promoter IFN Promoter IRF3_7_P->IFN_promoter Translocation IFN_mRNA IFN-β mRNA IFN_promoter->IFN_mRNA Transcription

Caption: RIG-I and MDA5 signaling pathway activated by unmethylated viral RNA.

FBL_Cancer_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FBL_overexpression FBL Overexpression (in Cancer) rRNA_methylation rRNA 2'-O-methylation FBL_overexpression->rRNA_methylation mRNA_methylation mRNA 2'-O-methylation FBL_overexpression->mRNA_methylation YBX1 YBX1 FBL_overexpression->YBX1 interacts MDM2 MDM2 FBL_overexpression->MDM2 stabilizes Altered_translation Altered Translation (IRES-mediated) rRNA_methylation->Altered_translation mRNA_stability Increased mRNA Stability (e.g., of pro-survival genes) mRNA_methylation->mRNA_stability Oncogene_expression Increased Oncogene Expression Altered_translation->Oncogene_expression YBX1_nucleus YBX1 (nuclear) YBX1->YBX1_nucleus Nuclear translocation p53 p53 p53_degradation p53 Degradation p53->p53_degradation MDM2->p53 inhibits BRCA1_promoter BRCA1 Promoter YBX1_nucleus->BRCA1_promoter Binds to BRCA1_expression Increased BRCA1 Expression BRCA1_promoter->BRCA1_expression DNA_repair Enhanced DNA Repair & Chemoresistance BRCA1_expression->DNA_repair

References

Methodological & Application

Application Notes and Protocols for N2-Isobutyryl-2'-O-methylguanosine Phosphoramidite Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Isobutyryl-2'-O-methylguanosine phosphoramidite (B1245037) is a critical building block in the synthesis of modified oligonucleotides, particularly for therapeutic applications such as antisense oligonucleotides, siRNAs, and aptamers. The 2'-O-methyl (2'-OMe) modification offers several advantages over native RNA, including enhanced nuclease resistance, increased thermal stability of duplexes, and improved binding affinity to target RNA.[1][2][3][4] The N2-isobutyryl group serves as a protecting group for the exocyclic amine of guanosine (B1672433) during solid-phase synthesis. This document provides a detailed protocol for the efficient incorporation of this compound phosphoramidite into synthetic oligonucleotides.

Key Applications

Oligonucleotides incorporating 2'-O-methylguanosine are instrumental in various research and therapeutic areas:

  • Antisense Oligonucleotides (ASOs): 2'-OMe modifications increase the stability and binding affinity of ASOs to their target mRNA, leading to enhanced gene silencing.[2][5]

  • siRNA Duplexes: The incorporation of 2'-OMe nucleotides can improve the stability and reduce off-target effects of small interfering RNAs.[4]

  • Aptamers: Modified nucleotides can enhance the structural stability and nuclease resistance of aptamers, improving their therapeutic potential.

  • RNA Splicing Modulation: Steric-blocking antisense oligonucleotides containing 2'-OMe modifications can be used to modulate aberrant splicing events.[5]

Experimental Protocols

Phosphoramidite Preparation and Handling

Proper handling of this compound phosphoramidite is crucial for successful oligonucleotide synthesis.

  • Storage: Store the phosphoramidite under argon or nitrogen at -20°C. Avoid repeated freeze-thaw cycles.

  • Reconstitution: Before use, allow the vial to warm to room temperature for at least 30 minutes to prevent moisture condensation. Reconstitute the phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M to 0.15 M). Use the reconstituted solution promptly.

Automated Solid-Phase Oligonucleotide Synthesis

The incorporation of this compound phosphoramidite follows the standard phosphoramidite synthesis cycle on an automated DNA/RNA synthesizer. The key steps are detritylation, coupling, capping, and oxidation.

Table 1: Recommended Synthesis Cycle Parameters

StepReagent/ParameterRecommended Value/TimeNotes
Detritylation 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)60 - 120 secondsStandard procedure to remove the 5'-DMT protecting group.
Coupling This compound phosphoramidite (0.1-0.15 M)3 - 10 minutesCoupling time is dependent on the activator used. See Table 2 for details.
ActivatorSee Table 24,5-Dicyanoimidazole (B129182) (DCI) is recommended for higher efficiency and shorter coupling times.[1][6]
Capping Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF)30 - 60 secondsTo block unreacted 5'-hydroxyl groups.
Oxidation 0.02 M Iodine in THF/Water/Pyridine30 - 60 secondsTo oxidize the phosphite (B83602) triester to a more stable phosphate (B84403) triester.
Activator Selection and Coupling Efficiency

The choice of activator significantly impacts the coupling efficiency and time. For sterically hindered phosphoramidites like 2'-O-methyl ribonucleosides, a more potent activator than the standard 1H-tetrazole is often beneficial.

Table 2: Activator Comparison for 2'-O-methylguanosine Phosphoramidite Coupling

ActivatorTypical ConcentrationRecommended Coupling TimeExpected Coupling EfficiencyReference
1H-Tetrazole0.45 M6 - 10 minutes>98%[1]
5-(Ethylthio)-1H-tetrazole (ETT)0.25 - 0.6 M3 - 5 minutes>99%[6]
4,5-Dicyanoimidazole (DCI) 0.25 - 1.0 M 3 minutes >99.5% [1][6]
5-Benzylthio-1H-tetrazole (BTT)0.25 - 0.3 M3 minutes>99%[6]

Note: 4,5-Dicyanoimidazole (DCI) is highly recommended as it has been shown to reduce the coupling time of 2'-O-methylguanosine phosphoramidites by half compared to 1H-tetrazole, from 6 minutes to 3 minutes, while increasing the yield.[1][6]

Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed. The N2-isobutyryl group on guanine (B1146940) is more labile than the standard benzoyl group on adenine (B156593) and cytosine.

Table 3: Deprotection Conditions for N2-isobutyryl Guanine

ReagentTemperatureTimeNotesReference
Concentrated Ammonium Hydroxide (28-30%)Room Temperature12 - 17 hoursStandard, but slower for iBu-G compared to other protecting groups.[3]
55°C4 - 8 hoursFaster deprotection.[3]
Ammonium Hydroxide / 40% Methylamine (AMA) (1:1, v/v)65°C10 - 15 minutesFast and efficient removal of all standard protecting groups.[4]
Ethanolic Ammonia (2.0 M)Room Temperature>2 hoursOffers high selectivity for removing faster-cleaving groups while retaining the isobutyryl group if needed for specific applications.[3][7]

Recommended Deprotection Protocol (using AMA):

  • Transfer the solid support to a 2 mL screw-cap vial.

  • Add 1 mL of AMA solution (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v).

  • Seal the vial tightly and incubate at 65°C for 15 minutes.

  • Allow the vial to cool to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a centrifugal evaporator.

2'-O-Silyl Group Removal (for RNA synthesis)

If the synthesis involves other ribonucleotides protected with a 2'-O-TBDMS (tert-butyldimethylsilyl) group, an additional deprotection step is required.

  • Resuspend the dried oligonucleotide pellet in 100 µL of anhydrous DMSO.

  • Add 125 µL of triethylamine (B128534) trihydrofluoride (TEA·3HF).

  • Incubate at 65°C for 2.5 hours.

  • Quench the reaction and desalt the oligonucleotide using standard procedures such as ethanol (B145695) precipitation or cartridge purification.

Visualizations

Logical Workflow for Oligonucleotide Synthesis

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Automated Synthesis Cycle cluster_postsynthesis Post-Synthesis Processing start Start with Solid Support (5'-DMT-Nucleoside) detritylation 1. Detritylation (Remove 5'-DMT) start->detritylation coupling 2. Coupling (Add N2-iBu-2'-OMe-G) detritylation->coupling capping 3. Capping (Block Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation next_cycle Repeat for Next Nucleotide oxidation->next_cycle next_cycle->detritylation Yes cleavage 5. Cleavage from Support & Base Deprotection next_cycle->cleavage No (End of Sequence) desalting 6. Desalting & Purification cleavage->desalting qc 7. Quality Control (e.g., HPLC, Mass Spec) desalting->qc final_product Final Modified Oligonucleotide qc->final_product

Caption: Automated solid-phase synthesis workflow.

Antisense Oligonucleotide Mechanism of Action

ASO_Mechanism cluster_cell Cellular Environment ASO 2'-OMe Modified ASO mRNA Target mRNA ASO->mRNA Hybridization RNaseH RNase H ASO->RNaseH Recruitment No_Translation Translation Blocked Ribosome Ribosome mRNA->Ribosome Translation mRNA->RNaseH Recruitment Degradation mRNA Degradation mRNA->Degradation Protein Protein Product Ribosome->Protein RNaseH->mRNA Cleavage

Caption: Antisense oligonucleotide (ASO) action.

References

Application Notes and Protocols for Solid-Phase Synthesis of RNA with Modified Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase synthesis is the cornerstone of modern oligonucleotide production, enabling the precise, automated synthesis of RNA sequences.[1] This method involves the sequential addition of nucleotide building blocks to a growing chain attached to a solid support, typically controlled pore glass (CPG).[2][3] The phosphoramidite (B1245037) method is the most prevalent chemical approach, prized for its high coupling efficiency.[1] The synthesis is a cyclical process, with each cycle consisting of four key chemical reactions: deblocking, coupling, capping, and oxidation.[4] The incorporation of modified nucleosides, such as modified guanosine (B1672433), is critical for a wide range of applications, including therapeutic development, diagnostics, and fundamental biological research. These modifications can enhance stability, confer novel catalytic activity, or serve as probes for studying RNA structure and function.[5] This document provides a detailed, step-by-step guide for the solid-phase synthesis of RNA oligonucleotides containing a modified guanosine.

Experimental Workflow

The overall workflow for the solid-phase synthesis of RNA with a modified guanosine is depicted below. This process highlights the key stages from initial setup to the final purified product.

Solid_Phase_RNA_Synthesis cluster_synthesis_cycle Automated Synthesis Cycle start Start: Synthesis Setup deblocking 1. Deblocking (DMT Removal) start->deblocking Initiate Cycle end_product Final Product: Purified Modified RNA coupling 2. Coupling (Standard or Modified Guanosine) deblocking->coupling capping 3. Capping (Acetylation) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation oxidation->deblocking Repeat for each nucleotide cleavage Cleavage from Solid Support oxidation->cleavage Final Cycle Complete deprotection Deprotection of Protecting Groups cleavage->deprotection purification Purification (e.g., HPLC, PAGE) deprotection->purification purification->end_product

References

Application Note & Protocol: HPLC Purification of Oligonucleotides Containing N2-Isobutyryl-2'-O-methylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of synthetic oligonucleotides containing the N2-Isobutyryl-2'-O-methylguanosine modification using High-Performance Liquid Chromatography (HPLC). The protocols described herein are based on established ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) chromatography techniques, which are widely applicable to modified oligonucleotides.

Introduction

Synthetic oligonucleotides are increasingly utilized in a wide range of applications, from basic research to therapeutic drug development.[1][2][3][4] The introduction of chemical modifications, such as this compound, can enhance the therapeutic properties of oligonucleotides, including their stability and binding affinity. However, these modifications also present unique challenges for purification. The goal of the purification process is to separate the full-length, desired oligonucleotide product from failure sequences (n-1, n-2, etc.), incompletely deprotected species, and other synthesis-related impurities.[5][6]

The N2-isobutyryl group on guanosine (B1672433) serves as a protecting group during synthesis and increases the hydrophobicity of the oligonucleotide. The 2'-O-methyl modification on the ribose sugar provides resistance to nuclease degradation. The presence of the N2-isobutyryl group, in particular, can be leveraged for enhanced separation by reversed-phase HPLC. Alternatively, anion-exchange chromatography, which separates oligonucleotides based on the number of phosphate (B84403) charges, can also be employed. In some cases, retaining base protecting groups like isobutyryl during anion-exchange HPLC can improve the purification of guanosine-rich sequences.[7]

This application note details two primary HPLC-based approaches for the purification of oligonucleotides containing this compound: Ion-Pair Reversed-Phase HPLC and Anion-Exchange HPLC.

Part 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification

IP-RP HPLC is a powerful technique for the purification of oligonucleotides, separating molecules based on their hydrophobicity.[1][5] The negatively charged phosphate backbone of the oligonucleotide is neutralized by an ion-pairing agent, allowing the oligonucleotide to interact with the hydrophobic stationary phase.[1][8] The N2-isobutyryl group on the modified guanosine residue increases the overall hydrophobicity of the target oligonucleotide, aiding in its separation from failure sequences that may be less hydrophobic.

Experimental Protocol: IP-RP HPLC

1. Materials and Reagents:

  • HPLC System: A biocompatible HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector is required.

  • Column: A polymeric reversed-phase column, such as a polystyrene-divinylbenzene (PS-DVB) C18 column, is recommended due to its stability at high temperatures and a wide pH range.[9][10]

    • Example Columns: Hamilton PRP-C18, Agilent PLRP-S.[5][9][10]

  • Mobile Phase A (Aqueous): 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in HPLC-grade water.

  • Mobile Phase B (Organic): 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in Acetonitrile.

  • Alternative Ion-Pairing System (for MS-compatibility):

    • Mobile Phase A: 10-15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in water.

    • Mobile Phase B: 10-15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in 50:50 Methanol:Water.

  • Sample Preparation: Dissolve the crude, deprotected oligonucleotide in Mobile Phase A or HPLC-grade water to a concentration of approximately 10-20 OD260/mL.

2. HPLC Method Parameters:

ParameterRecommended ConditionNotes
Column Polymeric RP, C18, 100-300 Å pore sizePolymeric columns offer superior stability at high temperatures and pH, which is often necessary for oligonucleotide separations.[9][10] The pore size should be selected based on the length of the oligonucleotide.[5]
Flow Rate 1.0 mL/min (for analytical 4.6 mm ID column)Adjust flow rate based on column dimensions.
Temperature 60-80 °CElevated temperatures help to denature any secondary structures in the oligonucleotide, leading to sharper peaks and improved resolution.[9][10]
Detection UV at 260 nmAdditional wavelengths may be monitored if the oligonucleotide is labeled with a chromophore.[11]
Injection Volume 10-100 µLDependent on sample concentration and column loading capacity.
Gradient Example: 5-20% B over 30 minutesThe gradient should be optimized to ensure adequate separation of the full-length product from impurities. A shallow gradient is often required for high resolution.

3. Post-Purification Processing:

  • Collect the fractions corresponding to the main peak.

  • Combine the fractions and evaporate the solvent using a centrifugal evaporator.

  • Perform a salt exchange into a sodium salt form if required for biological applications.

Data Presentation: IP-RP HPLC
ParameterExpected Outcome
Purity >90% (as determined by analytical HPLC)
Resolution Baseline separation of the full-length product from n-1 and other failure sequences.
Recovery >70%
Key Advantage Excellent resolution for modified oligonucleotides due to the hydrophobicity of the N2-isobutyryl group.

Part 2: Anion-Exchange (AEX) HPLC Purification

Anion-exchange chromatography separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. This method is highly effective at separating full-length oligonucleotides from shorter failure sequences. For oligonucleotides with a high guanosine content, purification can sometimes be improved by retaining the N2-isobutyryl protecting groups during AEX-HPLC.[7]

Experimental Protocol: AEX HPLC

1. Materials and Reagents:

  • HPLC System: A biocompatible HPLC or UHPLC system.

  • Column: A strong anion-exchange column.

    • Example Columns: TSKgel DNA-NPR.[4]

  • Mobile Phase A (Low Salt): 20 mM Sodium Perchlorate, 10 mM Tris-HCl, pH 8.0, in HPLC-grade water.

  • Mobile Phase B (High Salt): 1.0 M Sodium Perchlorate, 10 mM Tris-HCl, pH 8.0, in HPLC-grade water.

  • Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of 10-20 OD260/mL.

2. HPLC Method Parameters:

ParameterRecommended ConditionNotes
Column Strong Anion-Exchange
Flow Rate 1.0 mL/min (for analytical 4.6 mm ID column)Adjust based on column dimensions.
Temperature 25-60 °CElevated temperature can help to reduce secondary structures.
Detection UV at 260 nm
Injection Volume 10-100 µL
Gradient Example: 0-50% B over 40 minutesA shallow salt gradient is crucial for achieving high resolution between the full-length product and n-1 failure sequences.

3. Post-Purification Processing:

  • Collect the fractions containing the desired product.

  • Desalt the collected fractions using a size-exclusion column or dialysis to remove the high concentration of salt.

  • Lyophilize the desalted sample to obtain the purified oligonucleotide.

Data Presentation: AEX HPLC
ParameterExpected Outcome
Purity >95% (as determined by analytical HPLC)
Resolution Excellent separation based on oligonucleotide length.
Recovery >60%
Key Advantage High-resolution separation of full-length product from shorter failure sequences based on charge.[12]

Visualization of Experimental Workflows

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_methods Chromatography Methods cluster_post Post-Purification crude_oligo Crude Oligonucleotide (with this compound) dissolved_oligo Dissolve in Mobile Phase A crude_oligo->dissolved_oligo hplc_system HPLC System dissolved_oligo->hplc_system collection Fraction Collection hplc_system->collection ip_rp IP-Reversed-Phase aex Anion-Exchange evaporation Solvent Evaporation / Desalting collection->evaporation analysis Purity Analysis (Analytical HPLC) evaporation->analysis final_product Purified Oligonucleotide analysis->final_product

Caption: General workflow for HPLC purification of modified oligonucleotides.

IP_RP_vs_AEX cluster_ip_rp IP-Reversed-Phase HPLC cluster_aex Anion-Exchange HPLC ip_rp_principle Separation based on Hydrophobicity ip_rp_advantage Advantage for N2-Isobutyryl (Increased Hydrophobicity) ip_rp_principle->ip_rp_advantage aex_principle Separation based on Phosphate Charge aex_advantage Excellent resolution of n vs. n-1 sequences aex_principle->aex_advantage oligonucleotide Modified Oligonucleotide oligonucleotide->ip_rp_principle oligonucleotide->aex_principle

Caption: Comparison of IP-RP and AEX HPLC separation principles.

Conclusion

The successful purification of oligonucleotides containing this compound can be readily achieved using either ion-pair reversed-phase or anion-exchange HPLC. The choice between these methods will depend on the specific separation challenge, the scale of the purification, and the downstream application of the oligonucleotide. For oligonucleotides where the N2-isobutyryl group significantly differentiates the full-length product from impurities, IP-RP HPLC is an excellent choice. For achieving the highest purity by removing failure sequences based on length, AEX-HPLC is often preferred. The protocols and data presented in this application note provide a robust starting point for the development of optimized purification methods for these and other modified oligonucleotides.

References

Application Notes & Protocols: Mass Spectrometry Analysis of RNA Sequences with N2-Isobutyryl-2'-O-methylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of modified ribonucleic acids (RNA) is a critical aspect of drug development and biological research. Post-transcriptional modifications can significantly impact the structure, function, and stability of RNA molecules. N2-Isobutyryl-2'-O-methylguanosine is a modified nucleoside that can be incorporated into synthetic RNA sequences to enhance their therapeutic properties. Accurate and robust analytical methods are essential for the characterization and quantification of these modified RNAs.

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of RNA sequences containing this compound. The methodologies described herein cover sample preparation, including enzymatic digestion and solid-phase extraction, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification.

Experimental Workflow

The overall workflow for the analysis of RNA containing this compound involves several key steps, from sample preparation to data analysis. A generalized workflow is depicted below.

Workflow RNA_Sample RNA Sample containing This compound Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_Sample->Enzymatic_Digestion SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Enzymatic_Digestion->SPE_Cleanup LC_MS_Analysis LC-MS/MS Analysis SPE_Cleanup->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Caption: General workflow for the mass spectrometry analysis of modified RNA.

Detailed Experimental Protocols

Materials and Reagents
  • RNA Sample: RNA sequence containing this compound.

  • Enzymes:

    • Nuclease P1 (from Penicillium citrinum)

    • Snake Venom Phosphodiesterase I

    • Bacterial Alkaline Phosphatase

  • Buffers and Solutions:

    • Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)[1]

    • RNase-free water

    • Ammonium acetate (B1210297) solution (for LC mobile phase)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges[2][3][4]

  • Equipment:

    • Microcentrifuge

    • Thermomixer or water bath

    • LC-MS/MS system (e.g., Triple Quadrupole or Orbitrap)

Protocol 1: Enzymatic Digestion of RNA to Nucleosides

This protocol describes the complete enzymatic digestion of the RNA sample into its constituent nucleosides for subsequent LC-MS/MS analysis.[1][5]

  • Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following:

    • 1-5 µg of purified RNA sample

    • 2 µL of 10X Reaction Buffer

    • 1 µL of Nuclease P1 (e.g., 50 U/µL)

    • 1 µL of Snake Venom Phosphodiesterase I (e.g., 0.5 U/µL)

    • 1 µL of Bacterial Alkaline Phosphatase (e.g., 50 U/µL)

    • Add RNase-free water to a final volume of 20 µL.

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2-4 hours.[1]

  • Enzyme Removal (Optional but Recommended): To prevent interference with downstream analysis, enzymes can be removed using a 10 kDa molecular weight cutoff filter. Centrifuge the reaction mixture according to the filter manufacturer's instructions and collect the filtrate containing the nucleosides.

  • Storage: The resulting nucleoside mixture is ready for SPE cleanup and LC-MS/MS analysis. If not proceeding immediately, store the samples at -20°C or -80°C.

Digestion_Protocol cluster_0 Reaction Setup RNA 1-5 µg RNA Sample Incubation Incubate at 37°C for 2-4 hours Buffer 10X Reaction Buffer NucleaseP1 Nuclease P1 SVP Snake Venom Phosphodiesterase I BAP Bacterial Alkaline Phosphatase Water RNase-free Water Enzyme_Removal Optional: Enzyme Removal (10 kDa filter) Incubation->Enzyme_Removal Final_Sample Nucleoside Mixture for LC-MS/MS Analysis Enzyme_Removal->Final_Sample

Caption: Enzymatic digestion protocol workflow.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup of Nucleoside Digest

This protocol is for the cleanup and concentration of the nucleoside mixture obtained from the enzymatic digestion, which helps in removing salts and other interfering substances prior to LC-MS/MS analysis.[2][3][4][6]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of RNase-free water.

  • Sample Loading: Load the entire nucleoside digest onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

  • Elution: Elute the nucleosides from the cartridge with 1 mL of 50% methanol in water.

  • Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried sample in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. The specific gradient should be optimized for the separation of the target nucleoside from other components.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.

  • Collision Gas: Argon

  • Key Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity of the target analyte.

Data Presentation: Quantitative Analysis

For the quantitative analysis of this compound, specific mass transitions (precursor ion to product ion) are monitored. The expected precursor ion ([M+H]⁺) for this compound (C₁₅H₂₁N₅O₆) has a monoisotopic mass of 367.15. A characteristic fragmentation is the neutral loss of the ribose moiety (132.04 Da).[7][8]

Table 1: Estimated Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z) [BH₂]⁺Collision Energy (eV) (Starting Point)
This compound 368.16236.12 (Loss of Ribose)15-25
Guanosine (Reference)284.10152.06 (Loss of Ribose)10-20
Adenosine (Reference)268.10136.06 (Loss of Ribose)10-20
Cytidine (Reference)244.10112.05 (Loss of Ribose)10-20
Uridine (Reference)245.08113.04 (Loss of Ribose)10-20

Note: The exact m/z values may vary slightly depending on the instrument calibration. Collision energies should be optimized for the specific instrument being used.

Fragmentation Pathway

The primary fragmentation pathway for this compound upon collision-induced dissociation (CID) is the cleavage of the glycosidic bond, resulting in the neutral loss of the 2'-O-methylribose sugar and the formation of the protonated N2-isobutyrylguanine base.[5][7][8]

Fragmentation Precursor [this compound + H]⁺ (m/z 368.16) Product [N2-Isobutyrylguanine + H]⁺ (m/z 236.12) Precursor->Product CID Neutral_Loss + 2'-O-methylribose (132.04 Da)

Caption: Proposed fragmentation of this compound.

Conclusion

The protocols and data presented provide a comprehensive framework for the mass spectrometry-based analysis of RNA sequences containing this compound. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to accurately characterize and quantify this important RNA modification, thereby facilitating the development of novel RNA-based therapeutics. It is recommended to use a stable isotope-labeled internal standard of this compound for the most accurate quantification.

References

Application Notes & Protocols: Synthesis and Application of 2'-O-methyl RNA Probes using N2-isobutyryl Protected Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-methyl (2'-OMe) RNA probes are synthetic oligonucleotides that offer significant advantages over traditional DNA probes for a variety of molecular biology applications, including in situ hybridization, Northern blotting, and antisense therapies. The 2'-O-methyl modification confers enhanced thermal stability to RNA-probe duplexes, increased resistance to nuclease degradation, and improved specificity.[1][2] This document provides detailed protocols for the synthesis of 2'-O-methyl RNA probes utilizing phosphoramidite (B1245037) chemistry with a focus on the use of N2-isobutyryl protected guanosine (B1672433), a standard protecting group in oligonucleotide synthesis.[3][4] Additionally, protocols for the application of these probes in techniques such as Fluorescence In Situ Hybridization (FISH) are outlined.

Key Advantages of 2'-O-methyl RNA Probes

  • Enhanced Hybridization Affinity: 2'-OMe RNA probes form more stable duplexes with complementary RNA targets, exhibiting higher melting temperatures (Tm) compared to their DNA counterparts.[1][5] This allows for the use of shorter probes and more stringent hybridization conditions, leading to increased specificity.

  • Nuclease Resistance: The 2'-O-methyl modification protects the phosphodiester backbone from cleavage by most ribonucleases, increasing the in vivo and in vitro stability of the probes.[2]

  • Improved Specificity: The higher binding affinity allows for better discrimination between perfectly matched and mismatched target sequences.[1]

  • Ability to Bind Structured RNA: Due to their enhanced thermal stability, 2'-O-methyl RNA probes can effectively hybridize to structured regions within target RNA molecules.[1]

Data Presentation

Table 1: Comparison of Melting Temperatures (Tm) for 2'-O-methyl RNA and DNA Probes of Varying Lengths
Probe Length (bases)2'-O-methyl RNA Probe Tm (°C) vs. RNA TargetDNA Probe Tm (°C) vs. RNA TargetΔTm (°C)
845.215.529.7
1264.733.930.8
1676.852.124.7
1981.561.520.0
2684.268.315.9

Data adapted from a study comparing the thermal stability of 2'-O-methyl RNA and DNA probes hybridized to a complementary RNA target.[5]

Table 2: Thermodynamic Parameters for 2'-O-methyl RNA and DNA Molecular Beacons Hybridized to RNA and DNA Targets
Probe TypeTarget TypeΔH (kJ/mol)ΔS (J/mol·K)Tm (°C)
2'-O-methyl RNARNA679179880.0
2'-O-methyl RNADNA379104151.9
DNARNA750207864.7
DNADNA691193861.5

Data from a study on the hybridization of molecular beacons to RNA and DNA targets, illustrating the superior thermal stability of 2'-O-methyl RNA/RNA duplexes.[6]

Table 3: Deprotection Conditions for Common Exocyclic Amine Protecting Groups
Protecting GroupNucleosideDeprotection ReagentTemperature (°C)Time
N2-isobutyryl (iBu)GuanosineAmmonium (B1175870) Hydroxide / Methylamine (B109427) (AMA)6510-15 min
N6-benzoyl (Bz)AdenosineAmmonium Hydroxide / Methylamine (AMA)6510-15 min
N4-acetyl (Ac)CytidineAmmonium Hydroxide / Methylamine (AMA)6510-15 min
N4-benzoyl (Bz)CytidineAmmonium Hydroxide / Methylamine (AMA)6510-15 min

These are general guidelines. Optimization may be required based on the specific oligonucleotide sequence and other modifications present.[7][8]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2'-O-methyl RNA Probes

This protocol outlines the automated solid-phase synthesis of 2'-O-methyl RNA probes using phosphoramidite chemistry on a standard oligonucleotide synthesizer.

Materials:

  • 2'-O-methyl RNA phosphoramidites (A, C, G, U) with standard protecting groups (e.g., N6-benzoyl A, N4-acetyl C, N2-isobutyryl G).

  • Controlled Pore Glass (CPG) solid support functionalized with the initial 2'-O-methyl ribonucleoside.

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole).

  • Capping reagents (Cap A and Cap B).

  • Oxidizer solution (Iodine in THF/water/pyridine).

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane).

  • Anhydrous acetonitrile.

Procedure:

  • Synthesizer Setup: Program the oligonucleotide synthesizer with the desired 2'-O-methyl RNA probe sequence. Ensure all reagent bottles are filled with fresh solutions and the system is properly primed.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

    • Coupling: The next 2'-O-methyl phosphoramidite, including the N2-isobutyryl protected guanosine phosphoramidite, is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizer solution.

  • Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can be either removed on the synthesizer (DMT-off) or left on for purification (DMT-on).

  • Cleavage and Base Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the nucleobase protecting groups, including the N2-isobutyryl group on guanosine, are removed.

    • Transfer the CPG support to a screw-cap vial.

    • Add a solution of ammonium hydroxide/40% aqueous methylamine (AMA) (1:1, v/v).

    • Incubate at 65°C for 10-15 minutes.[8]

    • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the solution to dryness.

  • 2'-O-Silyl Group Deprotection: The 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group is removed.

  • Purification: The crude 2'-O-methyl RNA probe is purified using methods such as reverse-phase HPLC (for DMT-on oligos) or polyacrylamide gel electrophoresis (PAGE).

Protocol 2: Fluorescence In Situ Hybridization (FISH) with 2'-O-methyl RNA Probes

This protocol provides a general workflow for the detection of specific RNA targets in fixed cells using fluorescently labeled 2'-O-methyl RNA probes.

Materials:

  • Fluorescently labeled 2'-O-methyl RNA probe.

  • Cells grown on coverslips.

  • Phosphate-buffered saline (PBS).

  • Fixation solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS).

  • Hybridization buffer (e.g., 40% formamide, 2x SSC, 10% dextran (B179266) sulfate).

  • Wash buffers (e.g., 2x SSC, 0.1x SSC).

  • DAPI solution for nuclear counterstaining.

  • Antifade mounting medium.

Procedure:

  • Sample Preparation:

    • Wash cells on coverslips with PBS.

    • Fix the cells with fixation solution for 10-15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with permeabilization solution for 5-10 minutes at room temperature.

    • Wash twice with PBS.

  • Hybridization:

    • Pre-warm the hybridization buffer to 37°C.

    • Dilute the fluorescently labeled 2'-O-methyl RNA probe in the hybridization buffer to the desired concentration (typically 1-5 ng/µL).

    • Apply the hybridization solution containing the probe to the coverslip.

    • Incubate in a humidified chamber at a temperature optimized for the specific probe (e.g., 37-50°C) for 2-16 hours.[9][10]

  • Washing:

    • Wash the coverslips with pre-warmed 2x SSC to remove excess probe.

    • Perform a more stringent wash with pre-warmed 0.1x SSC.

    • Wash again with 2x SSC.

  • Counterstaining and Mounting:

    • Incubate the coverslips with DAPI solution for 5 minutes to stain the nuclei.

    • Wash briefly with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the fluorescent signal using a fluorescence microscope equipped with appropriate filters.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Deprotection & Purification Deblocking Deblocking (DMT Removal) Coupling Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping Capping (Unreacted 5'-OH) Coupling->Capping Chain Elongation Oxidation Oxidation (Phosphite to Phosphate) Capping->Oxidation Prevents Deletions Oxidation->Deblocking Stable Linkage Cleavage Cleavage from Support & Base Deprotection (AMA) Oxidation->Cleavage Completed Sequence Silyl_Deprotection 2'-O-Silyl Deprotection (TEA·3HF) Cleavage->Silyl_Deprotection Purification Purification (HPLC or PAGE) Silyl_Deprotection->Purification Final_Probe Final_Probe Purification->Final_Probe Purified 2'-O-methyl RNA Probe

Caption: Automated solid-phase synthesis and deprotection workflow for 2'-O-methyl RNA probes.

FISH Experimental Workflow

FISH_Workflow cluster_prep Sample Preparation cluster_hybridization Hybridization cluster_detection Detection Fixation Cell Fixation (e.g., PFA) Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Probe_Prep Probe Preparation (in Hybridization Buffer) Hybridize Hybridization (Probe to Target RNA) Probe_Prep->Hybridize Washing Post-Hybridization Washes (Remove Unbound Probe) Hybridize->Washing Counterstain Nuclear Counterstaining (e.g., DAPI) Washing->Counterstain Mounting Mounting (Antifade Medium) Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

References

Application Notes and Protocols for the Deprotection of the N2-Isobutyryl Group on Guanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N2-isobutyryl (iBu) group is a commonly employed protecting group for the exocyclic amine of guanosine (B1672433) during oligonucleotide synthesis. Its removal, or deprotection, is a critical final step to yield a functional oligonucleotide. The choice of deprotection conditions is dictated by the stability of other protecting groups on the nucleobases and the sugar backbone, as well as the presence of any sensitive labels or modifications. This document provides a detailed overview of common deprotection strategies, experimental protocols, and a comparative data summary to guide the selection of the most appropriate method.

Comparative Deprotection Conditions

The following table summarizes various reagents and conditions for the removal of the N2-isobutyryl group from guanosine, typically in the context of solid-phase oligonucleotide synthesis.

Reagent/MethodCompositionTemperatureDurationNotes
Aqueous Ammonia (B1221849) Concentrated NH₄OH55 °C14-17 hoursA standard, but slow, deprotection method.[1][2]
Room Temp.OvernightMilder conditions, but requires extended reaction time.[3][4]
Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) 1:1 (v/v) 30% NH₄OH / 40% aq. CH₃NH₂65 °C5-10 minutesA rapid and efficient method.[3][5][6][7] Requires the use of acetyl-protected dC to prevent transamination.[5][6]
Aqueous Methylamine 40% aq. CH₃NH₂Not specifiedNot specifiedCleaves all standard protecting groups faster than other methods.[8]
Ammonium Hydroxide/Ethanol 3:1 (v/v) NH₄OH / EthanolRoom Temp.Not specifiedA milder condition suitable for base-labile groups.[9]
t-Butylamine/Water 1:3 (v/v) t-Butylamine / H₂O60 °C6 hoursAn alternative for deprotection of sensitive oligonucleotides.[3][4][10]
APA Solution Proprietary alternative to AMA65 °C45 minutesA good substitute for AMA with slower kinetics, useful where methylamine is regulated.[5] 97% deprotection is achieved at 30 minutes.[5]
Potassium Carbonate in Methanol 50 mM K₂CO₃ in MethanolRoom Temp.4 hoursAn ultra-mild condition for very sensitive oligonucleotides, used with UltraMILD monomers.[3][10]
Gas-Phase Ammonia Gaseous NH₃Room Temp.35 minutesA rapid and mild method that avoids dissolution of the oligonucleotide.[11]
Gas-Phase Methylamine Gaseous CH₃NH₂Room Temp.2 minutesAn extremely rapid deprotection method.[11]

Experimental Protocols

Protocol 1: Standard Deprotection with Aqueous Ammonia

This protocol is a widely used, albeit slow, method for the deprotection of oligonucleotides synthesized with standard protecting groups.

Materials:

  • Oligonucleotide synthesized on a solid support (e.g., CPG)

  • Concentrated ammonium hydroxide (28-30%)

  • Heating block or oven

  • Screw-cap vials

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial.

  • Securely seal the vial to prevent ammonia leakage.

  • Place the vial in a heating block or oven set to 55 °C.

  • Incubate for 14-17 hours to ensure complete deprotection.[1][2]

  • After incubation, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • The oligonucleotide is now ready for purification (e.g., by HPLC or gel electrophoresis).

Protocol 2: Rapid Deprotection with Ammonium Hydroxide/Methylamine (AMA)

This protocol is ideal for high-throughput applications due to its significantly reduced deprotection time. Note: This method requires the use of acetyl-protected deoxycytidine (Ac-dC) during synthesis to prevent base modification.[5][6]

Materials:

  • Oligonucleotide synthesized on a solid support (with Ac-dC)

  • AMA reagent (1:1 mixture of 30% ammonium hydroxide and 40% aqueous methylamine)[5]

  • Heating block or water bath

  • Screw-cap vials

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.

  • Add 1 mL of AMA reagent to the vial.

  • Seal the vial tightly.

  • For cleavage from the support, let the vial stand at room temperature for 5 minutes.[6]

  • For deprotection, place the vial in a heating block or water bath set to 65 °C.

  • Incubate for 5-10 minutes.[5][6]

  • After incubation, cool the vial to room temperature.

  • Carefully open the vial in a well-ventilated fume hood.

  • Transfer the AMA solution containing the deprotected oligonucleotide to a new tube for subsequent purification.

Visualizing the Deprotection Workflow

The following diagram illustrates the general workflow for the deprotection of the N2-isobutyryl group on guanosine as part of the overall oligonucleotide post-synthesis processing.

Deprotection_Workflow Start Synthesized Oligonucleotide (on solid support with N2-isobutyryl-G) Cleavage Cleavage from Solid Support Start->Cleavage Base_Deprotection Base Deprotection (Removal of N2-isobutyryl) Cleavage->Base_Deprotection Often Concurrent Phosphate_Deprotection Phosphate Deprotection (e.g., cyanoethyl removal) Base_Deprotection->Phosphate_Deprotection Often Concurrent Purification Purification (e.g., HPLC, PAGE) Phosphate_Deprotection->Purification Final_Product Purified Oligonucleotide (Deprotected Guanosine) Purification->Final_Product Deprotection_Decision_Tree Start Oligonucleotide Synthesized Sensitive_Groups Sensitive Groups (dyes, modified bases)? Start->Sensitive_Groups High_Throughput High Throughput Required? Sensitive_Groups->High_Throughput No UltraMild Use Ultra-Mild Conditions (e.g., K2CO3/MeOH) Sensitive_Groups->UltraMild Yes AMA_Available AMA/Methylamine Available? High_Throughput->AMA_Available Yes Standard_Ammonia Use Standard Ammonium Hydroxide High_Throughput->Standard_Ammonia No AMA Use AMA (Fast Deprotection) AMA_Available->AMA Yes APA Use APA AMA_Available->APA No Mild Use Mild Conditions (e.g., NH4OH/EtOH, t-BuNH2/H2O)

References

Application Notes and Protocols for Enzymatic Ligation of RNA Fragments Containing N2-Isobutyryl-2'-O-methylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into RNA molecules is a critical tool for a wide range of applications in research and drug development. Modified oligonucleotides are essential for enhancing stability, modulating biological activity, and probing structure-function relationships. N2-Isobutyryl-2'-O-methylguanosine is a modified nucleoside with potential applications in RNA therapeutics and diagnostics, owing to the protective N2-isobutyryl group and the nuclease resistance conferred by the 2'-O-methyl modification.

The assembly of long RNA molecules containing such modifications often relies on the enzymatic ligation of smaller, chemically synthesized fragments. However, the presence of bulky adducts and modifications can significantly impact the efficiency of enzymatic ligation. These application notes provide an overview of the challenges and strategies for the enzymatic ligation of RNA fragments containing this compound and offer detailed protocols to guide researchers in this endeavor.

Application Notes

The N2-isobutyryl group on guanosine (B1672433) serves as a protecting group during chemical synthesis and may offer steric hindrance to RNA-protein interactions, while the 2'-O-methyl modification is well-known to increase nuclease resistance and the thermal stability of RNA duplexes. The combination of these modifications makes this compound an attractive candidate for the development of stable and potent RNA-based therapeutics, such as siRNAs, antisense oligonucleotides, and mRNA vaccines.

Challenges in Enzymatic Ligation:

The enzymatic ligation of RNA is a multi-step process catalyzed by enzymes such as T4 RNA Ligase 1, T4 RNA Ligase 2, and T4 DNA Ligase (in a splinted reaction). The efficiency of these enzymes can be significantly influenced by the substrate's structure, particularly at or near the ligation junction.

  • Steric Hindrance: The bulky N2-isobutyryl group at the guanine (B1146940) base can create steric clashes within the active site of the ligase, potentially reducing the enzyme's binding affinity and catalytic activity. Studies on DNA polymerases have shown that bulky N2-guanine adducts can significantly impede enzymatic activity.[1]

  • 2'-O-Methylation: The presence of a 2'-O-methyl group at the ligation junction is known to decrease the efficiency of T4 RNA Ligase 1.[2] However, T4 DNA Ligase and T4 RNA Ligase 2 have been shown to be more tolerant of 2'-O-methyl modifications, especially in the context of a splinted ligation.

Strategies for Successful Ligation:

To overcome these challenges, a splinted ligation approach using T4 DNA Ligase or T4 RNA Ligase 2 is recommended. In this method, a complementary DNA or RNA splint is used to bring the 3'-hydroxyl of the acceptor RNA and the 5'-phosphate of the donor RNA into close proximity, forming a nicked duplex that is a preferred substrate for these enzymes.[3][4][5] This strategy can enhance ligation efficiency for substrates that are difficult to ligate in a single-stranded fashion.

Data Presentation: Impact of Modifications on Ligation Efficiency

ModificationPositionLigaseEffect on Ligation EfficiencyReference
2'-O-methyl3'-terminus of acceptorT4 RNA Ligase 1Decreased[2]
2'-O-methyl5'-terminus of donorT4 RNA Ligase 1Decreased[2]
2'-O-methylAt ligation junctionT4 DNA Ligase (splinted)Tolerated, but may reduce efficiency[6]
Bulky N2-adducts (general)Guanine baseT4 RNA Ligases (inferred)Likely to decrease efficiency due to steric hindrance[1]

Experimental Protocols

Given the anticipated challenges, a splinted ligation strategy is highly recommended for joining RNA fragments containing this compound.

Protocol 1: Splinted Ligation using T4 DNA Ligase

This protocol is adapted for the ligation of two RNA fragments, where one or both contain the this compound modification. T4 DNA ligase is often effective for ligating RNA strands when they are part of a DNA-RNA hybrid duplex.[4]

Materials:

  • 5' RNA fragment (donor) with a 5'-phosphate

  • 3' RNA fragment (acceptor) with a 3'-hydroxyl (containing the this compound)

  • DNA splint oligonucleotide (complementary to the 3' end of the acceptor and 5' end of the donor)

  • T4 DNA Ligase (e.g., NEB #M0202)

  • T4 DNA Ligase Reaction Buffer (10X)

  • Nuclease-free water

  • Denaturing polyacrylamide gel (10-20%, depending on RNA size)

  • Urea

  • TBE Buffer

  • Gel loading buffer (e.g., 2X formamide (B127407) loading dye)

  • RNA purification kit or phenol:chloroform extraction reagents

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend the RNA fragments and DNA splint in nuclease-free water to a final concentration of 20 µM.

    • The donor RNA must have a 5'-phosphate. If not, it needs to be phosphorylated using T4 Polynucleotide Kinase.

  • Annealing Reaction:

    • In a nuclease-free microcentrifuge tube, combine:

      • 5' RNA fragment (donor): 2 µL (40 pmol)

      • 3' RNA fragment (acceptor): 2 µL (40 pmol)

      • DNA splint: 2.2 µL (44 pmol, 1.1x molar excess)

      • Nuclease-free water: to a final volume of 10 µL

    • Heat the mixture to 90°C for 2 minutes.

    • Allow the mixture to cool slowly to room temperature (approximately 30-45 minutes) to ensure proper annealing.

  • Ligation Reaction:

    • To the annealed mixture, add:

      • 10X T4 DNA Ligase Reaction Buffer: 2 µL

      • T4 DNA Ligase (400,000 U/mL): 1 µL

      • Nuclease-free water: to a final volume of 20 µL

    • Mix gently by pipetting.

    • Incubate at 37°C for 2-4 hours. For difficult ligations, the incubation can be extended overnight at 16°C.

  • Reaction Quenching and Product Analysis:

    • Stop the reaction by adding 20 µL of 2X formamide loading dye.

    • Heat the sample at 95°C for 5 minutes to denature the nucleic acids.

    • Analyze the ligation product by denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the RNA bands by staining with a suitable dye (e.g., SYBR Gold) or by autoradiography if using radiolabeled RNA.

  • Product Purification:

    • Excise the band corresponding to the ligated RNA product from the gel.

    • Elute the RNA from the gel slice using an appropriate method (e.g., crush and soak).

    • Purify the eluted RNA using a spin column or by ethanol (B145695) precipitation.

Protocol 2: Nick Sealing using T4 RNA Ligase 2

T4 RNA Ligase 2 is particularly efficient at sealing nicks in double-stranded RNA or RNA/DNA hybrids.[7] This protocol is suitable if the RNA fragments containing the modification are part of a pre-formed duplex with a nick.

Materials:

  • Nicked dsRNA substrate with a 3'-OH and a 5'-PO4 at the nick

  • T4 RNA Ligase 2 (e.g., NEB #M0242)

  • T4 RNA Ligase Reaction Buffer (10X)

  • Nuclease-free water

  • Denaturing polyacrylamide gel

  • Gel loading buffer

Procedure:

  • Substrate Preparation:

    • Anneal the RNA fragments to form the nicked duplex substrate as described in Protocol 1, Step 2.

  • Ligation Reaction:

    • Assemble the reaction on ice:

      • Nicked dsRNA substrate: 10 pmol

      • 10X T4 RNA Ligase Reaction Buffer: 2 µL

      • T4 RNA Ligase 2 (200,000 U/mL): 1 µL

      • Nuclease-free water: to a final volume of 20 µL

    • Mix gently and incubate at 37°C for 1 hour.

  • Analysis and Purification:

    • Follow steps 4 and 5 from Protocol 1 for reaction analysis and product purification.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_anneal 2. Annealing cluster_ligate 3. Ligation cluster_analysis 4. Analysis & Purification prep_rna Prepare RNA Fragments (Donor with 5'-P, Acceptor with 3'-OH) mix Mix RNA Fragments & DNA Splint prep_rna->mix prep_splint Design & Prepare DNA Splint prep_splint->mix heat_cool Heat to 90°C, then cool to RT mix->heat_cool add_reagents Add Ligase Buffer & T4 DNA Ligase heat_cool->add_reagents incubate Incubate at 37°C add_reagents->incubate denature Denature & Run on PAGE incubate->denature purify Excise Band & Purify Ligated Product denature->purify

Caption: Workflow for splinted ligation of modified RNA.

logical_relationship Modification This compound Modification Bulky_Group Bulky N2-Isobutyryl Group Modification->Bulky_Group Methyl_Group 2'-O-Methyl Group Modification->Methyl_Group Steric_Hindrance Steric Hindrance in Ligase Active Site Bulky_Group->Steric_Hindrance Reduced_Efficiency Potentially Reduced Ligation Efficiency Methyl_Group->Reduced_Efficiency Steric_Hindrance->Reduced_Efficiency Splinted_Ligation Splinted Ligation Strategy (T4 DNA Ligase / T4 RNA Ligase 2) Reduced_Efficiency->Splinted_Ligation mitigated by Improved_Efficiency Improved Ligation Efficiency Splinted_Ligation->Improved_Efficiency

References

Application Notes and Protocols for N2-Isobutyryl-2'-O-methylguanosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the proper storage, handling, and utilization of N2-Isobutyryl-2'-O-methylguanosine phosphoramidite (B1245037) in oligonucleotide synthesis. Adherence to these protocols is crucial for ensuring the integrity of the reagent, achieving high coupling efficiencies, and maintaining a safe laboratory environment.

Storage and Stability

Proper storage is paramount to prevent the degradation of this compound phosphoramidite, a reagent highly sensitive to moisture and oxidation.

Recommended Storage Conditions: Upon receipt, the solid phosphoramidite should be stored at 2°C to 8°C under an inert atmosphere (e.g., argon or nitrogen)[1]. Ensure the container is tightly sealed to prevent moisture ingress. For long-term storage, temperatures of -20°C are recommended.

Stability Data: Phosphoramidites, particularly guanosine (B1672433) derivatives, are susceptible to degradation in solution. The primary degradation pathways are hydrolysis and autocatalytic reactions. The stability of phosphoramidites in acetonitrile (B52724) solution at room temperature decreases in the order T > dC > dA > dG. The isobutyryl-protected deoxyguanosine phosphoramidite has been shown to degrade significantly over a period of five weeks at room temperature, with purity dropping by as much as 39%.

Time (weeks)dG(ib) Purity (%)
0100
1~85
2~70
3~60
4~50
5~61

Table 1: Stability of a 0.2 M solution of N2-isobutyryl-deoxyguanosine phosphoramidite in acetonitrile at room temperature under an inert atmosphere. This data is illustrative for the analogous 2'-O-methyl compound.

To enhance solution stability, it is critical to use anhydrous acetonitrile (<30 ppm water) for dissolution[2]. The use of molecular sieves in the solvent bottle is also recommended to maintain low water content[2]. Once dissolved, the phosphoramidite solution should be used within a few days to ensure optimal performance.

Handling and Safety Precautions

This compound phosphoramidite is a chemical reagent that requires careful handling to avoid personal exposure and contamination of the product.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the phosphoramidite in its solid or solution form. This includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing.

Handling Procedures:

  • Handle the solid phosphoramidite in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any fine powder.

  • When preparing solutions, use anhydrous solvents and techniques to minimize exposure to moisture.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Do not eat, drink, or smoke in the laboratory.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for proper disposal. Ensure the area is well-ventilated during cleanup. For larger spills, evacuate the area and follow institutional safety protocols.

Experimental Protocols

Preparation of Phosphoramidite Solution

This protocol outlines the steps for dissolving this compound phosphoramidite for use in an automated oligonucleotide synthesizer.

Materials:

  • This compound phosphoramidite

  • Anhydrous acetonitrile (<30 ppm water)

  • Syringes and needles (oven-dried)

  • Septum-sealed vial compatible with the synthesizer

  • Inert gas (argon or nitrogen)

Procedure:

  • Allow the phosphoramidite vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • In a fume hood, carefully open the vial.

  • Using an oven-dried syringe, add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).

  • Gently swirl the vial to dissolve the solid. Avoid vigorous shaking to prevent aerosol formation.

  • Once dissolved, blanket the vial with an inert gas and seal it with a septum.

  • Install the vial on the appropriate port of the oligonucleotide synthesizer.

Solution_Preparation_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_transfer Transfer Equilibrate Equilibrate vial to room temperature Open Open vial in fume hood Equilibrate->Open Prevent condensation Add_Solvent Add anhydrous acetonitrile Open->Add_Solvent Dissolve Gently swirl to dissolve Add_Solvent->Dissolve Blanket Blanket with inert gas Dissolve->Blanket Maintain anhydrous conditions Seal Seal with septum Blanket->Seal Install Install on synthesizer Seal->Install Oligo_Synthesis_Cycle Start Start Cycle Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling (Amidite Addition) Deblocking->Coupling Capping 3. Capping (Terminate Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Next_Cycle Next Cycle or Final Deprotection Oxidation->Next_Cycle Troubleshooting_Logic Start Low Coupling Efficiency? Check_Moisture Check for Moisture in Reagents/Lines Start->Check_Moisture Yes Fresh_Amidite Prepare Fresh Amidite Solution Check_Moisture->Fresh_Amidite No Improvement Resolved Problem Resolved Check_Moisture->Resolved Improved Increase_Coupling_Time Increase Coupling Time Fresh_Amidite->Increase_Coupling_Time No Improvement Fresh_Amidite->Resolved Improved Check_Activator Check Activator Freshness/Concentration Increase_Coupling_Time->Check_Activator No Improvement Increase_Coupling_Time->Resolved Improved Check_Activator->Resolved Improved

References

Quantifying the Incorporation of Modified Nucleosides in RNA: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For researchers, scientists, and drug development professionals, the accurate quantification of modified nucleosides within RNA is paramount for understanding the epitranscriptome's role in gene regulation, cellular processes, and the mechanism of action of RNA-based therapeutics. This document provides a comprehensive overview of current methodologies for quantifying the incorporation of these modifications, complete with detailed experimental protocols, data presentation guidelines, and visual workflows to facilitate experimental design and execution.

Introduction

The landscape of RNA modifications, or the epitranscriptome, is vast and dynamic, with over 170 chemically distinct modifications identified to date.[1] These modifications, ranging from simple methylation to complex structural rearrangements, play critical roles in every aspect of RNA metabolism, including splicing, nuclear export, stability, and translation. The ability to precisely quantify the abundance of these modifications is essential for elucidating their biological functions and for the development of novel RNA-based drugs.

This guide details three major approaches for the quantification of modified nucleosides: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), antibody-based enrichment coupled with Next-Generation Sequencing (NGS), and metabolic labeling techniques. Each section includes a theoretical background, a detailed experimental protocol, and a summary of expected quantitative data.

Section 1: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the absolute quantification of modified nucleosides.[2] This highly sensitive and specific technique allows for the direct measurement of a wide range of modifications in a single analysis. The general workflow involves the enzymatic digestion of RNA into individual nucleosides, followed by chromatographic separation and mass spectrometric detection.

Experimental Workflow: LC-MS/MS

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Isolation RNA Isolation Enzymatic_Digestion Enzymatic Digestion RNA_Isolation->Enzymatic_Digestion Purified RNA SPE Solid-Phase Extraction Enzymatic_Digestion->SPE Nucleoside Mixture LC_Separation LC Separation SPE->LC_Separation Purified Nucleosides MS_Detection MS/MS Detection LC_Separation->MS_Detection Separated Nucleosides Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Mass Spectra

Caption: Workflow for quantifying modified nucleosides by LC-MS/MS.

Protocol 1.1: RNA Isolation and Purification

High-quality, intact RNA is crucial for accurate quantification.

  • Cell/Tissue Lysis: Homogenize cells or tissues in TRIzol reagent (or a similar phenol (B47542) and guanidine (B92328) isothiocyanate solution) to lyse cells and inactivate RNases.[3][4]

  • Phase Separation: Add chloroform (B151607) to the lysate, vortex, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (proteins, lipids) phases.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • RNA Wash: Wash the RNA pellet with 75% ethanol (B145695) to remove residual salts and contaminants.

  • Resuspension: Air-dry the pellet briefly and resuspend in RNase-free water.

  • (Optional but Recommended) mRNA Purification: For studies focusing on mRNA modifications, purify mRNA from total RNA using oligo(dT)-conjugated magnetic beads to enrich for polyadenylated transcripts.[5]

Protocol 1.2: Enzymatic Digestion of RNA to Nucleosides

Complete digestion of RNA into its constituent nucleosides is essential. A one-step digestion protocol is often preferred for its convenience.

  • Reaction Setup: In an RNase-free microcentrifuge tube, combine the following:

    • 1-5 µg of purified RNA

    • 2 µL of 10X Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

    • 1 µL of Nuclease P1 (e.g., 50 U/µL)

    • 1 µL of Snake Venom Phosphodiesterase I (e.g., 0.5 U/µL)

    • 1 µL of Bacterial Alkaline Phosphatase (e.g., 50 U/µL)

    • RNase-free water to a final volume of 20 µL.

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.[6]

  • Enzyme Removal (Optional): To prevent interference with downstream analysis, remove enzymes using a 10 kDa molecular weight cutoff filter. Centrifuge and collect the filtrate containing the nucleosides.

Protocol 1.3: Solid-Phase Extraction (SPE) for Nucleoside Cleanup

SPE is used to remove salts and other contaminants that can interfere with mass spectrometry.

  • Sorbent Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of RNase-free water through the cartridge.

  • Sample Loading: Load the RNA hydrolysate (the filtrate from the enzyme removal step) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of RNase-free water to remove salts and other polar impurities.

  • Elution: Elute the purified nucleosides with 1 mL of 50% methanol.

  • Drying: Dry the eluted sample in a vacuum centrifuge.

  • Resuspension: Reconstitute the dried nucleosides in a small volume (e.g., 50 µL) of the initial LC mobile phase.

Data Presentation: Quantitative Abundance of Modified Nucleosides

The following table summarizes the abundance of common RNA modifications in human cells, as determined by LC-MS/MS.

Modified NucleosideAbbreviationAbundance in Human mRNA (% of corresponding canonical nucleoside)Cell Line/TissueReference
N6-methyladenosinem6A0.1 - 0.5%Various[7]
N1-methyladenosinem1A0.015 - 0.054%Various cell lines[6][8]
PseudouridineΨ0.2 - 0.6%Various[7]
5-methylcytidinem5C~0.03-0.1%HeLa, HEK293T[9]

Section 2: Antibody-Based Enrichment and Next-Generation Sequencing (NGS)

For transcriptome-wide mapping and relative quantification of specific RNA modifications, antibody-based enrichment coupled with NGS is a powerful approach. Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq) is a widely used technique for mapping N6-methyladenosine (m6A).

Experimental Workflow: MeRIP-Seq

MeRIP_Seq_Workflow cluster_sample_prep Sample Preparation & IP cluster_sequencing Sequencing & Analysis RNA_Isolation RNA Isolation & Fragmentation Immunoprecipitation Immunoprecipitation with m6A Antibody RNA_Isolation->Immunoprecipitation Fragmented RNA RNA_Elution Elution of m6A-containing RNA Immunoprecipitation->RNA_Elution Antibody-RNA Complexes Library_Prep Library Preparation RNA_Elution->Library_Prep Enriched RNA NGS Next-Generation Sequencing Library_Prep->NGS cDNA Library Data_Analysis Data Analysis & Peak Calling NGS->Data_Analysis Sequencing Reads Metabolic_Labeling_Workflow cluster_labeling Labeling & Isolation cluster_quantification Quantification Cell_Culture Cell Culture with 4sU RNA_Isolation Total RNA Isolation Cell_Culture->RNA_Isolation Labeled Cells Biotinylation Thiol-specific Biotinylation RNA_Isolation->Biotinylation Total RNA Affinity_Purification Streptavidin Affinity Purification Biotinylation->Affinity_Purification Biotinylated RNA Quantification Quantification of Labeled RNA Affinity_Purification->Quantification Newly Synthesized RNA

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of N2-Isobutyryl-2'-O-methylguanosine phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of N2-Isobutyryl-2'-O-methylguanosine phosphoramidite (B1245037) in oligonucleotide synthesis. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues related to low coupling efficiency encountered during oligonucleotide synthesis.

Q1: My coupling efficiency for this compound phosphoramidite is consistently low. What are the primary causes?

Low coupling efficiency with this modified phosphoramidite can stem from several factors, often related to its increased steric hindrance compared to standard DNA phosphoramidites. The primary areas to investigate are reagent quality, reaction conditions, and potential moisture contamination.

  • Phosphoramidite Quality: The phosphoramidite may have degraded due to improper storage or handling.[1][2] Modified phosphoramidites can be more sensitive to oxidation and hydrolysis. It is also possible for impurities to be present in the starting material.[3]

  • Moisture Contamination: The presence of water in any of the synthesis reagents, particularly the acetonitrile (B52724) (ACN) used for phosphoramidite dissolution and delivery, is a major cause of coupling failure.[4] Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite.[4]

  • Suboptimal Activator: 2'-O-methylguanosine phosphoramidites are sterically demanding. The choice of activator and its concentration are critical.[5][6] An activator that is too weak may not achieve complete activation, while one that is too acidic can cause premature detritylation of the phosphoramidite monomer, leading to side reactions.[4][7]

  • Inadequate Coupling Time: Due to steric hindrance, this modified phosphoramidite may require a longer coupling time than standard DNA or RNA phosphoramidites to achieve high efficiency.[]

  • Instrument Fluidics: Issues such as leaks, partial blockages in reagent lines, or inaccurate delivery volumes can result in insufficient amounts of phosphoramidite or activator reaching the synthesis column.[5]

Q2: I'm observing a gradual decrease in coupling efficiency with a new bottle of phosphoramidite. What should I investigate?

A gradual decline in performance often points to progressive degradation of reagents or the introduction of moisture into the system.

  • Check for Moisture: The primary suspect is moisture. Ensure all acetonitrile bottles on the synthesizer are fresh and anhydrous (<15 ppm water).[4] Check that the inert gas (Argon or Helium) supply is dry. If the synthesizer has been idle, it may take several runs to fully purge moisture from the lines.[4]

  • Phosphoramidite Stability in Solution: Phosphoramidites have limited stability once dissolved on the synthesizer.[2] If the solution has been on the instrument for an extended period, it may have degraded.

  • Activator Degradation: The activator solution can also degrade over time. Ensure it is fresh and has been stored correctly.

Q3: My overall synthesis yield is low, and mass spectrometry shows a significant peak at the n-1 mass. How can I confirm this is a coupling problem?

The presence of n-1 and other truncated sequences is a direct indication of coupling failures.[5] To confirm this and identify the specific cycle causing the issue, you can use the synthesizer's built-in conductivity or UV monitoring of the dimethoxytrityl (DMT) cation released during the deblocking step.

  • DMT Cation Monitoring: The amount of DMT cation released after each coupling cycle is proportional to the number of successfully coupled nucleotides. A significant drop in absorbance compared to the previous cycle indicates a coupling failure at that step.[5]

  • Post-Synthesis Analysis: Analyzing the crude, desalted oligonucleotide product by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can quantify the amount of full-length product versus truncated sequences. A large proportion of early-eluting peaks in an HPLC chromatogram or a series of peaks in an MS spectrum corresponding to n-1, n-2, etc., confirms poor coupling efficiency.[5]

Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal storage and handling conditions for this compound phosphoramidite?

To ensure maximum activity, phosphoramidites should be stored at -20°C under an inert atmosphere (e.g., argon).[2] Before use, the vial should be allowed to warm to room temperature completely before opening to prevent condensation of atmospheric moisture. When dissolving, use only anhydrous acetonitrile and employ techniques to maintain an anhydrous environment.[4]

FAQ 2: Which activator is recommended for this sterically hindered phosphoramidite?

For sterically hindered phosphoramidites like 2'-O-methylated monomers, a stronger activator than the traditional 1H-Tetrazole is often required for efficient coupling.[6][7]

  • 5-(Ethylthio)-1H-tetrazole (ETT) and 5-(Benzylthio)-1H-tetrazole (BTT) are more acidic and show better performance for RNA synthesis.[6][7]

  • 4,5-Dicyanoimidazole (DCI) is a highly effective, non-hygroscopic activator that is less acidic than ETT or BTT, which helps minimize side reactions like monomer detritylation.[4][7] DCI is often the recommended choice for demanding syntheses.[4]

FAQ 3: What is a typical coupling time for 2'-O-methyl modified phosphoramidites?

Standard DNA synthesis coupling times may not be sufficient. For 2'-O-methyl phosphoramidites, extended coupling times are often necessary to achieve high efficiency. A typical starting point would be to double the standard coupling time. For particularly difficult sequences, such as GC-rich regions, even longer times may be required.[] It is advisable to perform a small-scale test synthesis to optimize the coupling time for your specific sequence and instrument.

FAQ 4: How do I assess the quality of my phosphoramidite?

The quality of a phosphoramidite can be assessed using ³¹P NMR spectroscopy. The spectrum should show a single, sharp peak in the characteristic phosphoramidite region. The presence of other peaks, particularly in the phosphate (B84403) triester region, indicates degradation (e.g., oxidation or hydrolysis). Purity can also be assessed by HPLC and Mass Spectrometry.[1][3]

Data and Parameters

Table 1: Activator Recommendations for Modified Phosphoramidites

ActivatorAbbreviationTypical ConcentrationpKaNotes
1H-TetrazoleTet0.45 - 0.50 M4.8Standard activator; may be suboptimal for sterically hindered amidites.[7]
5-(Ethylthio)-1H-tetrazoleETT0.25 - 0.75 M4.3More acidic than Tetrazole; good for RNA synthesis.[4][7]
5-(Benzylthio)-1H-tetrazoleBTT0.25 - 0.33 M4.1More acidic than ETT; good for RNA synthesis but may increase side reactions.[4][7]
4,5-DicyanoimidazoleDCI0.25 M5.2Excellent nucleophilicity and less acidic; often recommended for long oligos and modified amidites to minimize side reactions.[4][7]

Experimental Protocols

Protocol 1: Trityl Cation Assay for Stepwise Coupling Efficiency Assessment

Objective: To quantitatively measure the efficiency of each coupling step during synthesis.[5]

Methodology:

  • Setup: Ensure the DNA synthesizer is configured to collect the acidic deblocking solution (containing the cleaved DMT group) from each cycle into a separate fraction or to pass it through an in-line UV-Vis detector set to ~495 nm.

  • Synthesis: Begin the automated synthesis protocol.

  • Deblocking & Measurement: During each deblocking step, the DMT cation is released, producing a characteristic orange color. The synthesizer's software will measure the absorbance of this solution.

  • Calculation: The stepwise coupling efficiency (CE) is calculated as follows: CE (%) = (Absorbance of current cycle / Absorbance of previous cycle) x 100

  • Interpretation: A consistent efficiency above 99% is ideal. A sudden drop indicates a failure at that specific coupling step.

Protocol 2: Anhydrous Dissolution of Phosphoramidites

Objective: To dissolve phosphoramidite powder in anhydrous acetonitrile while preventing exposure to atmospheric moisture.[4]

Methodology:

  • Preparation: Allow the phosphoramidite vial to equilibrate to room temperature. Have a septum-sealed bottle of anhydrous acetonitrile and a syringe with a needle ready.

  • Inert Atmosphere: Pierce the septum of the phosphoramidite vial with a needle connected to a source of dry argon gas to create a positive pressure.

  • Solvent Transfer: Using the syringe, draw the required volume of anhydrous acetonitrile from its bottle.

  • Dissolution: Inject the acetonitrile into the phosphoramidite vial. Gently swirl the vial to dissolve the powder completely.

  • Transfer to Synthesizer: Once dissolved, draw the solution back into the syringe and transfer it to the appropriate reservoir on the DNA synthesizer.

Protocol 3: Post-Synthesis Analysis by HPLC and Mass Spectrometry

Objective: To assess the purity of the crude oligonucleotide product and identify truncated sequences.[5]

Methodology:

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups using the appropriate deprotection solution and conditions.

  • Sample Preparation: Desalt the crude oligonucleotide sample using a method such as ethanol (B145695) precipitation or a desalting cartridge. Dissolve the purified sample in nuclease-free water.

  • RP-HPLC Analysis: Analyze the sample using reverse-phase high-performance liquid chromatography (RP-HPLC). The full-length product should be the major, latest-eluting peak. The presence of significant earlier-eluting peaks suggests a high proportion of truncated (failure) sequences.

  • Mass Spectrometry (MS) Analysis: Analyze the desalted sample using ESI-MS or MALDI-TOF MS. Confirm that the mass of the main product corresponds to the expected mass of the full-length oligonucleotide. The presence of a series of peaks with masses corresponding to n-1, n-2, etc., is a direct confirmation of coupling failures.[5]

Visual Guides

Troubleshooting_Workflow start Start: Low Coupling Efficiency reagents Check Reagents start->reagents conditions Check Synthesis Conditions start->conditions hardware Check Synthesizer Hardware start->hardware moisture Moisture in Reagents? reagents->moisture amidite_quality Amidite Degraded? reagents->amidite_quality activator_issue Activator Issue? reagents->activator_issue coupling_time Coupling Time Too Short? conditions->coupling_time sequence_issue Sequence-Specific Problem? conditions->sequence_issue fluidics Fluidics Problem? (Leaks, Blocks) hardware->fluidics sol_moisture Use Fresh Anhydrous Reagents moisture->sol_moisture sol_amidite Use Freshly Dissolved Amidite amidite_quality->sol_amidite sol_activator Use Recommended Activator (e.g., DCI) activator_issue->sol_activator sol_time Increase Coupling Time coupling_time->sol_time sol_sequence Use Modified Conditions for GC-Rich Regions sequence_issue->sol_sequence sol_fluidics Perform System Maintenance fluidics->sol_fluidics Phosphoramidite_Cycle deblock 1. Deblocking (DMT Removal) activate 2. Activation & Coupling deblock->activate Exposes 5'-OH cap 3. Capping (Unreacted Chains) activate->cap Forms new linkage oxidize 4. Oxidation (P(III) to P(V)) cap->oxidize Blocks failures oxidize->deblock Stabilizes backbone center

References

Technical Support Center: Optimizing N2-isobutyryl-Guanosine Deprotection in RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of the N2-isobutyryl protecting group from guanosine (B1672433) residues during solid-phase RNA synthesis. Our goal is to provide practical solutions to ensure complete deprotection while minimizing the risk of RNA degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting the N2-isobutyryl group from guanosine in synthetic RNA?

The most prevalent methods for removing the N2-isobutyryl group involve treatment with basic solutions. The choice of reagent and conditions depends on the overall protecting group strategy and the sensitivity of the RNA sequence. Commonly used reagents include:

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH): A traditional and widely used reagent, typically in a mixture with ethanol.

  • Methylamine (B109427) (CH₃NH₂): Often used as an aqueous solution or in a mixture with ammonium hydroxide (AMA), which can significantly reduce deprotection times.[1][2]

  • Potassium Carbonate (K₂CO₃) in Methanol (B129727): An ultra-mild option suitable for highly sensitive or modified oligonucleotides.

Q2: Why is the N2-isobutyryl group on guanosine often difficult to remove?

The isobutyryl group on the N2 position of guanine (B1146940) is known to be more resistant to hydrolysis compared to other standard protecting groups like the benzoyl group on adenosine (B11128) and cytidine (B196190).[3][4] This resistance can lead to incomplete deprotection if the reaction conditions (time, temperature, or reagent concentration) are not optimized, which can negatively impact the biological activity of the RNA.

Q3: What are the primary risks of improper N2-isobutyryl deprotection?

The main risks associated with this critical step are:

  • Incomplete Deprotection: Residual isobutyryl groups on guanosine can interfere with proper RNA folding, hybridization, and biological function.[5][6]

  • RNA Degradation: Harsh basic conditions, prolonged exposure to high temperatures, or the presence of water can lead to cleavage of the phosphodiester backbone of the RNA molecule.[3][7]

  • Side Reactions: Undesirable modifications to the RNA bases can occur under certain deprotection conditions.

Q4: How can I detect incomplete deprotection of the N2-isobutyryl group?

Incomplete deprotection can be identified using several analytical techniques:

  • Mass Spectrometry (MS): This is a highly sensitive method to detect the presence of residual protecting groups by analyzing the molecular weight of the synthesized RNA.

  • High-Performance Liquid Chromatography (HPLC): Incompletely deprotected oligonucleotides may exhibit different retention times compared to the fully deprotected product, although co-elution can sometimes occur.

  • Antibody-based Detection: Specific monoclonal antibodies that recognize protecting groups can be used to detect their presence, particularly in microarray formats.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Deprotection (Confirmed by Mass Spectrometry) Insufficient reaction time or temperature.Increase the deprotection time or temperature according to the chosen protocol. Refer to the detailed protocols below for specific recommendations.
Deprotection reagent has degraded or is of poor quality.Use a fresh, high-quality deprotection reagent. For instance, ammonium hydroxide solutions can lose ammonia (B1221849) gas concentration over time.
Inefficient reagent delivery or mixing.Ensure the solid support is fully submerged in the deprotection solution and agitated adequately during the reaction.
Significant RNA Degradation (Observed on Gel Electrophoresis or HPLC) Deprotection conditions are too harsh (e.g., excessively high temperature or prolonged reaction time).Reduce the deprotection temperature or time. Consider switching to a milder deprotection method, such as using potassium carbonate in methanol for sensitive oligos.
Presence of water in the deprotection or subsequent 2'-O-silyl deprotection steps.Use anhydrous solvents and reagents where specified, particularly for the 2'-O-desilylation step. Molecular sieves can be used to dry reagents like TBAF.[8]
Premature loss of 2'-O-silyl protecting groups during base deprotection.Use a deprotection method known to minimize premature desilylation, such as ethanolic ammonia.[3]
Unexpected Side Peaks in HPLC Analysis Formation of side products due to reactions with the deprotection reagent.Optimize the deprotection conditions. For example, when using AMA, ensure the correct ratio of ammonium hydroxide to methylamine is used.
Incomplete removal of other protecting groups (e.g., from modified bases).Review the deprotection requirements for all components of your oligonucleotide and select a compatible deprotection strategy.

Quantitative Data Summary

The following table summarizes typical deprotection conditions and their relative advantages, compiled from various sources.

Deprotection Method Typical Conditions Advantages Considerations
Ammonium Hydroxide/Ethanol (3:1 v/v) 55°C for 16 hours or 65°C for 8 hours.[9]Standard, well-established method.Relatively long reaction times required for complete removal of the isobutyryl group.[9] Potential for RNA degradation with prolonged heating.[3]
Aqueous Methylamine (MA) 65°C for 10-15 minutes.[10]Significantly faster than ammonium hydroxide.[11][12]Can be more aggressive and may not be suitable for all sensitive modifications.
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) 65°C for 10 minutes.[1][2]Rapid and highly effective for standard RNA deprotection.Requires the use of acetyl-protected cytidine (Ac-C) to avoid side reactions.[13]
Potassium Carbonate in Methanol (0.05 M) Room temperature for 4 hours.[9][13]Ultra-mild conditions, ideal for sensitive and modified oligonucleotides.Requires the use of "UltraMILD" phosphoramidites with more labile base protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).

Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide/Ethanol
  • Cleavage and Deprotection:

    • Prepare a fresh 3:1 (v/v) mixture of concentrated ammonium hydroxide and ethanol.

    • Add the solution to the solid support containing the synthesized RNA in a sealed, pressure-resistant vial.

    • Incubate at 55°C for 16 hours.

  • Recovery:

    • Allow the vial to cool to room temperature.

    • Transfer the supernatant containing the cleaved and deprotected RNA to a new tube.

    • Wash the solid support with RNase-free water and combine the washes with the supernatant.

    • Evaporate the solution to dryness using a centrifugal evaporator.

Protocol 2: Fast Deprotection with Aqueous Methylamine (MA)
  • Cleavage and Deprotection:

    • Add 40% aqueous methylamine solution to the solid support in a sealed vial.

    • Incubate at 65°C for 15 minutes.[2]

  • Recovery:

    • Cool the vial on ice.

    • Transfer the supernatant to a new tube.

    • Wash the support with RNase-free water and combine the washes.

    • Evaporate the solution to dryness.

Protocol 3: Rapid Deprotection with Ammonium Hydroxide/Methylamine (AMA)
  • Preparation of AMA solution:

    • Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.[1]

  • Cleavage and Deprotection:

    • Add the AMA solution to the solid support in a sealed vial.

    • Incubate at 65°C for 10 minutes.[1][2]

  • Recovery:

    • Cool the vial on ice.

    • Transfer the supernatant to a new tube.

    • Wash the support with RNase-free water and combine the washes.

    • Evaporate the solution to dryness.

Visualizations

Deprotection_Workflow cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection cluster_analysis Analysis cluster_product Final Product Synthesis RNA Synthesis Complete (N2-iBu-G Protected) Cleavage Cleavage from Support & Base Deprotection Synthesis->Cleavage Add Deprotection Reagent (e.g., AMA, NH4OH) Desilylation 2'-O-Silyl Group Removal Cleavage->Desilylation Evaporate & Redissolve Purification Purification (e.g., HPLC) Desilylation->Purification Quench & Dilute QC Quality Control (Mass Spec, Gel) Purification->QC FinalRNA Fully Deprotected RNA QC->FinalRNA

Caption: General workflow for RNA deprotection and purification.

Troubleshooting_Logic Start Analysis shows incomplete N2-isobutyryl deprotection Cause1 Insufficient Time/Temp? Start->Cause1 Cause2 Reagent Quality Issue? Cause1->Cause2 No Solution1 Increase reaction time or temperature per protocol Cause1->Solution1 Yes Solution2 Use fresh deprotection reagent Cause2->Solution2 Yes Rerun Re-run deprotection or re-synthesize Cause2->Rerun No Degradation Monitor for RNA degradation Solution1->Degradation Solution2->Rerun

References

Preventing side reactions during the synthesis of G-rich RNA sequences

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of guanine-rich (G-rich) RNA sequences. Particular focus is placed on preventing and mitigating side reactions that can lead to low yield and product impurity.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction that occurs during the synthesis of G-rich RNA sequences?

The main challenge in synthesizing G-rich RNA is the formation of stable secondary structures, most notably G-quadruplexes. These structures consist of square arrangements of four guanine (B1146940) bases (G-quartets) stabilized by Hoogsteen hydrogen bonds. The presence of monovalent cations, particularly potassium (K+), strongly promotes and stabilizes G-quadruplex formation. During solid-phase synthesis, the growing G-rich RNA chain can fold into these structures, leading to steric hindrance that impedes the accessibility of the 5'-hydroxyl group for the next coupling cycle. This can result in truncated sequences and a significant decrease in the yield of the full-length product.

Q2: How does the choice of 2'-hydroxyl protecting group affect the synthesis of G-rich RNA?

The selection of the 2'-hydroxyl protecting group is critical for the successful synthesis of RNA, especially for long or complex sequences like G-rich strands. The steric bulk of this group can influence coupling efficiency. The two most commonly used protecting groups are tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).

TOM-protected phosphoramidites are often recommended for G-rich and long RNA synthesis because the bulky silyl (B83357) group is attached via an oxymethyl spacer, which moves it further away from the reaction center.[1] This reduction in steric hindrance leads to higher coupling efficiencies and allows for shorter coupling times compared to TBDMS.[1][2]

Q3: Can modifying the synthesis cycle parameters improve the yield of G-rich RNA?

Yes, optimizing the synthesis cycle can help mitigate the effects of G-quadruplex formation. For G-rich or other complex sequences, extending the coupling time can improve the reaction's efficiency.[3] For example, a coupling time of up to 6 minutes is often used with TBDMS monomers to ensure complete reaction.[1][2] Using a more potent activator can also enhance coupling efficiency.[3]

Q4: Are there specific deprotection protocols recommended for G-rich RNA sequences?

Standard deprotection protocols can be used, but care must be taken to ensure complete removal of all protecting groups without degrading the RNA. A common two-step deprotection procedure is used for RNA synthesized with TBDMS or TOM protecting groups. The first step typically involves a mixture of aqueous ammonia (B1221849) and ethanol (B145695) to cleave the oligonucleotide from the solid support and remove the base and phosphate (B84403) protecting groups.[4] The use of ethanol in the mixture is particularly important for RNA due to the hydrophobicity of the silyl protecting groups.[4] The second step involves the removal of the 2'-hydroxyl protecting group, for example, using triethylamine (B128534) trihydrofluoride for TBDMS groups.[4]

Q5: How can I purify the final G-rich RNA product and remove aggregates?

Due to their propensity to form G-quadruplexes and other aggregates, purification of G-rich RNA can be challenging. Denaturing polyacrylamide gel electrophoresis (PAGE) is an effective method to separate the full-length product from shorter, failed sequences and to resolve aggregates. High-performance liquid chromatography (HPLC), particularly ion-exchange HPLC, is also a powerful technique for purifying G-rich RNA oligonucleotides.

Troubleshooting Guide

Issue: Low Yield of Full-Length Product

Possible Cause 1: Poor Coupling Efficiency Low coupling efficiency is a common reason for low yields in RNA synthesis.[3]

  • Solution:

    • Check Reagents: Ensure that phosphoramidites and activators are fresh and have been stored under anhydrous conditions to prevent degradation.[3]

    • Verify Reagent Delivery: Inspect the synthesizer's reagent lines for blockages and ensure that the correct volumes are being delivered.[3]

    • Optimize Coupling Time: Increase the coupling time, especially for G-rich regions, to allow for complete reaction.[3]

    • Use a More Potent Activator: Consider using a stronger activator to drive the coupling reaction to completion.[3]

Possible Cause 2: G-Quadruplex Formation The formation of G-quadruplexes on the solid support can block the 5'-hydroxyl group, preventing further chain elongation.

  • Solution:

    • Choice of Protecting Group: Utilize phosphoramidites with less sterically hindering 2'-hydroxyl protecting groups, such as TOM, to improve coupling efficiency.[1][2]

    • Modified Phosphoramidites: In some cases, using modified guanosine (B1672433) phosphoramidites with alternative protecting groups on the base can help disrupt G-quadruplex formation.

Possible Cause 3: Inefficient Deprotection or Product Loss During Workup Incomplete removal of protecting groups or loss of product during the deprotection and purification steps can also lead to low final yields.

  • Solution:

    • Follow Recommended Protocols: Adhere strictly to established deprotection protocols for the specific protecting groups used.

    • Careful Handling: G-rich sequences can be prone to precipitation. Handle with care during transfers and precipitation steps.

Data Presentation

Table 1: Comparison of TBDMS and TOM 2'-Hydroxyl Protecting Groups in RNA Synthesis

FeatureTBDMS (tert-butyldimethylsilyl)TOM (triisopropylsilyloxymethyl)Advantage of TOM
Steric Hindrance High[5]Low[2]Facilitates more efficient coupling.
Typical Coupling Time Longer (e.g., up to 6 minutes)[2]Shorter (e.g., 2.5 minutes)[2]Increased synthesis speed and throughput.
2' to 3' Migration Can occur under basic conditionsPrevented by the acetal (B89532) linkage[2]Avoids formation of non-biological 2'-5' phosphodiester linkages.
Overall Purity (extrapolated for a 100mer) ~27%~33%Higher yield of full-length product.

Data extrapolated from the synthesis of 20mer oligonucleotides. The purity refers to the percentage of the full-length product in the crude sample.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of G-Rich RNA (General)

This protocol outlines the general steps for automated solid-phase RNA synthesis using phosphoramidite (B1245037) chemistry.

  • Support Preparation: A solid support (e.g., controlled pore glass) functionalized with the initial nucleoside is packed into a synthesis column.

  • Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed with an acid (e.g., trichloroacetic acid in dichloromethane) to free the 5'-hydroxyl group.

    • Coupling: The next phosphoramidite monomer, activated by an activator (e.g., 5-ethylthio-1H-tetrazole), is coupled to the free 5'-hydroxyl group. For G-rich sequences, an extended coupling time is recommended.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which would result in deletion sequences.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Repeat: The synthesis cycle is repeated until the desired RNA sequence is assembled.

Protocol 2: Deprotection of G-Rich RNA

This protocol is adapted for RNA synthesized with TBDMS protecting groups.

  • Cleavage and Base/Phosphate Deprotection:

    • The solid support is treated with a mixture of concentrated aqueous ammonia and 40% aqueous methylamine (B109427) (1:1, v/v) at 65°C for 10 minutes.[6]

    • The solution containing the cleaved and partially deprotected RNA is collected.

  • 2'-Hydroxyl Deprotection:

    • The RNA is dried down and redissolved in a solution of triethylamine trihydrofluoride in DMSO.

    • The mixture is heated at 65°C for 2.5 hours to remove the TBDMS groups.[6]

  • Quenching and Precipitation:

    • The reaction is quenched, and the fully deprotected RNA is precipitated, typically with an appropriate salt and alcohol solution.

Visualizations

G_Rich_RNA_Synthesis_Workflow Figure 1: Automated G-Rich RNA Synthesis Workflow cluster_synthesis_cycle Synthesis Cycle (Repeated n-1 times) Deblocking Deblocking Coupling Coupling Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage_Deprotection Cleavage from Support & Base/Phosphate Deprotection Oxidation->Cleavage_Deprotection Final Cycle Start Start: Solid Support with First Nucleoside Start->Deblocking Hydroxyl_Deprotection 2'-Hydroxyl Deprotection Cleavage_Deprotection->Hydroxyl_Deprotection Purification Purification (PAGE or HPLC) Hydroxyl_Deprotection->Purification Final_Product Final G-Rich RNA Product Purification->Final_Product

Caption: Figure 1: Automated G-Rich RNA Synthesis Workflow

G_Quadruplex_Inhibition Figure 2: G-Quadruplex Formation and Synthesis Inhibition cluster_synthesis Solid-Phase Synthesis Growing_Chain Growing G-Rich RNA Chain on Solid Support G_Quadruplex G-Quadruplex Formation (Steric Hindrance) Growing_Chain->G_Quadruplex K+ ions Coupling_Success Successful Coupling: Chain Elongation Growing_Chain->Coupling_Success Coupling_Failure Coupling Failure: Truncated Sequence G_Quadruplex->Coupling_Failure Incoming_Monomer Incoming Activated Phosphoramidite Incoming_Monomer->Growing_Chain No G-Quadruplex Incoming_Monomer->G_Quadruplex Blocked Access

Caption: Figure 2: G-Quadruplex Formation and Synthesis Inhibition

References

Resolving co-elution issues during HPLC purification of modified oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding co-elution issues encountered during the HPLC purification of modified oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution during modified oligonucleotide purification?

Co-elution during the purification of synthetic oligonucleotides by Ion-Pair Reversed-Phase (IP-RP) HPLC is a frequent challenge. The primary causes stem from the presence of impurities that are structurally very similar to the desired full-length product (FLP). These include:

  • Failure Sequences: Notably the "n-1" shortmer, which is an oligonucleotide that is one nucleotide shorter than the target sequence. These are common byproducts of solid-phase synthesis.[1]

  • Diastereomers: Modified oligonucleotides, particularly those with phosphorothioate (B77711) (PS) linkages, possess a chiral center at each modified phosphate (B84403). This results in the formation of 2ⁿ diastereomers, where 'n' is the number of PS linkages.[2] These stereoisomers often have very similar chromatographic properties, leading to peak broadening or co-elution.[2][3]

  • Secondary Structures: Oligonucleotides rich in guanine (B1146940) (G) or with complementary sequences can form stable secondary structures like hairpins or G-quadruplexes. These structures can result in broad or split peaks.

  • Incompletely Deprotected Oligonucleotides: Lingering protecting groups from synthesis can alter the retention time of a portion of the product, causing it to co-elute with other species.

Q2: How does Ion-Pair Reversed-Phase (IP-RP) chromatography work for oligonucleotides?

IP-RP chromatography is the standard technique for oligonucleotide analysis and purification.[4] It functions based on two main interactions:

  • Hydrophobic Interaction: The heterocyclic bases of the oligonucleotide interact with the hydrophobic stationary phase (e.g., C18).

  • Ion-Pairing: A positively charged ion-pairing agent, typically an alkylamine like triethylammonium (B8662869) (TEA+), is added to the mobile phase. This agent neutralizes the negatively charged phosphate backbone of the oligonucleotide.[4] This neutralization forms a more hydrophobic "ion pair," which increases the oligonucleotide's retention on the reversed-phase column, allowing for separation based on length and base composition.[5]

The elution of the oligonucleotide is then achieved by increasing the concentration of an organic solvent, such as acetonitrile (B52724), in the mobile phase.[5]

G cluster_0 Mobile Phase cluster_1 Stationary Phase (C18 Column) Oligo Oligonucleotide (Negatively Charged) Complex Neutral Ion-Pair Complex Oligo->Complex Forms IP_Agent Ion-Pairing Agent (TEA+) (Positively Charged) IP_Agent->Complex Complex Stationary_Phase Hydrophobic C18 Surface Complex->Stationary_Phase Retained by Hydrophobic Interaction

Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography for Oligonucleotides.

Troubleshooting Co-Elution Issues

Problem 1: My full-length product is co-eluting with the n-1 failure sequence.

This is a classic resolution challenge. The n-1 impurity is highly related to the main product, making separation difficult.[1]

Solution: The key is to manipulate the HPLC parameters to enhance the subtle differences between the n-1 and the full-length product.

  • Optimize the Gradient: A shallower gradient increases the separation time and provides more opportunity for resolution. A decrease in the gradient slope of the organic modifier (e.g., acetonitrile) per minute can significantly improve the resolution between the desired product and its failure sequences.[6]

  • Increase Column Temperature: Elevating the temperature (e.g., to 60-80 °C) can disrupt secondary structures that may be causing peak broadening and masking the n-1 impurity.[1] Higher temperatures also improve mass transfer kinetics, leading to sharper peaks and better resolution.[7]

  • Change the Ion-Pairing Agent: The choice of ion-pairing agent and its concentration can affect selectivity. For simple n-1 resolution, increasing the concentration of triethylammonium acetate (B1210297) (TEAA) can improve selectivity.[4] Alternatively, using a more hydrophobic agent like hexylammonium acetate (HAA) can increase retention and may alter selectivity.[2][8]

ParameterCondition ACondition BExpected Outcome
Gradient Slope 2.0% ACN / min1.0% ACN / minCondition B provides higher resolution at the cost of a longer run time.[6]
Temperature 35 °C80 °CCondition B often yields sharper peaks and significantly improved resolution.[7]
Ion-Pair Reagent 100 mM TEAA15 mM TEA / 400 mM HFIPThe TEA/HFIP system is often used for LC-MS and can offer different selectivity.[9]

Problem 2: My modified (e.g., Phosphorothioate) oligonucleotide shows a single broad peak instead of a sharp one.

This is typically caused by the partial separation of numerous diastereomers.[2] Phosphorothioate (PS) modifications create a chiral center, leading to a mixture of stereoisomers that are very difficult to separate.

Solution: Your strategy will depend on your goal: do you want to resolve the diastereomers or consolidate them into a single sharp peak?

  • To Consolidate into a Sharp Peak: Use a "strong" ion-pairing agent like hexylammonium acetate (HAA) or a higher concentration of a "weaker" one like TEAA. These conditions tend to suppress the hydrophobic interactions necessary for diastereomer resolution, causing them to elute together as a sharper peak.[2][9]

  • To Resolve the Diastereomers: Use a "weak" ion-pairing agent with a shorter alkyl chain, such as triethylammonium acetate (TEAA), at a lower concentration.[10] Decreasing the ion-pair concentration and using a shallower gradient can enhance diastereomer selectivity.[10] For some applications, hydrophilic interaction liquid chromatography (HILIC) has also shown promise for diastereomer separations.[11][12]

Ion-Pairing AgentTypical ConcentrationEffect on PS Diastereomers
Triethylammonium Acetate (TEAA)15-100 mMResolves diastereomers ("weak" agent).[2][10]
Hexylammonium Acetate (HAA)~25 mMSuppresses resolution , leading to a sharper, consolidated peak ("strong" agent).[2][9]
TEA / HFIP8-15 mM TEA / 100-400 mM HFIPCan offer a balance of resolution and MS-compatibility.[13]

Problem 3: My G-rich oligonucleotide gives broad, late-eluting peaks.

This is likely due to the formation of secondary structures (G-quadruplexes) that interact strongly with the stationary phase or exist in multiple conformations.

Solution: The goal is to denature these structures to achieve a single, sharp peak.

  • Increase Column Temperature: This is the most effective tool. Operating at temperatures of 60 °C or higher (even up to 90 °C for very stable structures) helps to melt secondary structures, resulting in better peak shape and more predictable retention.

  • Increase Mobile Phase pH: Using a mobile phase with a pH ≥ 7 helps to ensure the phosphate backbone is fully deprotonated and can reduce secondary interactions. Note that high pH can damage traditional silica-based columns; polymeric or hybrid columns are recommended for high pH and high-temperature applications.[7]

Below is a general troubleshooting workflow for co-elution issues.

G start Co-elution or Broad Peak Observed check_type What is the likely cause? start->check_type is_n1 Co-elution with n-1 shortmer? check_type->is_n1 Length Impurity is_diastereomer Broad peak from PS Diastereomers? check_type->is_diastereomer Modification Impurity is_secondary Broad/Split peak from Secondary Structure? check_type->is_secondary Conformation Issue sol_n1 1. Decrease Gradient Slope 2. Increase Temperature is_n1->sol_n1 Yes sol_diastereomer Goal: Resolve? - Use 'weak' IP (TEAA) - Lower IP concentration Goal: Consolidate? - Use 'strong' IP (HAA) is_diastereomer->sol_diastereomer Yes sol_secondary 1. Increase Temperature (60-90 °C) 2. Use high pH buffer (pH ≥ 7) is_secondary->sol_secondary Yes end_node Resolution Improved sol_n1->end_node sol_diastereomer->end_node sol_secondary->end_node

Caption: Troubleshooting workflow for common co-elution issues in oligonucleotide HPLC.

Experimental Protocols

Protocol 1: General Method Development for n-1 Resolution

This protocol provides a starting point for optimizing the separation of a full-length oligonucleotide from its n-1 failure sequence using IP-RP HPLC.

1. Materials & Mobile Phase Preparation:

  • Column: A C18 column suitable for oligonucleotides (e.g., Waters Oligonucleotide BEH C18, Agilent PLRP-S).[1][2]

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0 in HPLC-grade water.

    • To prepare 1 L: Add an appropriate amount of TEAA stock solution to HPLC-grade water to reach a final concentration of 100 mM. Adjust pH to ~7.0 with acetic acid if necessary. Filter through a 0.45 µm membrane.

  • Mobile Phase B: 100 mM TEAA, pH 7.0 in 50:50 Acetonitrile:Water.

    • Prepare as above, but use a 50:50 mixture of acetonitrile and water as the solvent.

2. Initial Scouting Gradient:

  • Flow Rate: 0.2 - 0.4 mL/min (for analytical 2.1 mm ID columns).

  • Column Temperature: 60 °C.

  • Detection: UV at 260 nm.

  • Gradient:

    • Start with a broad scouting gradient to determine the approximate elution percentage of your oligonucleotide.

    • Example: 5% to 50% B over 20 minutes.

3. Gradient Optimization:

  • Once the elution point is known (e.g., 25% B), design a shallower gradient around that point.

  • Example: If the product elutes at ~10 minutes in the scouting run (corresponding to ~27% B), create a new gradient:

    • 20% to 35% B over 15 minutes (a slope of 1% B/min).

  • This reduced slope will increase the separation window between the n-1 and the full-length product.[6]

4. Temperature Optimization:

  • If resolution is still insufficient, increase the temperature in increments.

  • Run the optimized gradient at 60 °C, 70 °C, and 80 °C.[7]

  • Compare the chromatograms to find the temperature that provides the best resolution and peak shape. For some polymeric columns, higher temperatures provide dramatically better performance.[7]

References

Impact of N2-isobutyryl group on the final purity of synthetic RNA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthetic RNA Purity

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of the N2-isobutyryl protecting group on the final purity of synthetic RNA.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the N2-isobutyryl group in synthetic RNA chemistry?

The N2-isobutyryl (iBu) group is an acyl protecting group used to mask the exocyclic amino function of guanosine (B1672433) (G) during solid-phase RNA synthesis.[1][2] Its main purpose is to prevent unwanted side reactions at this nucleophilic site during the phosphoramidite (B1245037) coupling steps, thereby ensuring the correct sequence is assembled.[1]

Q2: How does the N2-isobutyryl group's stability and deprotection compare to other common guanosine protecting groups?

The N2-isobutyryl group is considered a "standard" or slow-deprotecting group, similar to benzoyl (Bz) for adenosine (B11128) and acetyl (Ac) for cytidine.[1][3][4] It is stable throughout the acidic detritylation steps and the basic conditions of the synthesis cycle.[1] However, its removal requires more stringent basic conditions compared to "fast-deprotecting" groups like phenoxyacetyl (PAC) or dimethylformamidine (dmf).[3][4][5][6] The choice of protecting group strategy is critical as it dictates the final deprotection and cleavage conditions.

Q3: What are the typical deprotection conditions required to remove the N2-isobutyryl group?

Complete removal of the N2-isobutyryl group typically requires treatment with concentrated ammonia (B1221849) solutions, often mixed with methylamine (B109427) (AMA), at elevated temperatures (e.g., 55-65°C) for several hours.[5][6] Aqueous methylamine is generally the fastest reagent for cleaving the iBu group.[3][4] Inadequate time, temperature, or reagent concentration during this step is a common cause of impurities in the final product.

Q4: What specific impurities can arise from issues related to the N2-isobutyryl group?

The primary impurity related to this protecting group is the persistence of the N2-isobutyryl group on guanosine residues in the final RNA product. This results from incomplete deprotection.[7][8] Such incompletely deprotected species are chemically similar to the desired full-length RNA, making them difficult to separate by standard purification methods. Another potential, though less common, issue is depurination (loss of the guanine (B1146940) base), which can be catalyzed by the acid used for detritylation, although N2-isobutyryl-protected guanosine is less susceptible than N6-benzoyl-protected adenosine.

Q5: How is the purity of the final synthetic RNA product typically assessed?

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of synthetic RNA.[7][8] Both anion-exchange and ion-pair reversed-phase (IP-RP) HPLC can resolve the full-length product from shorter failure sequences (truncations) and incompletely deprotected molecules.[7] Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is used to confirm the molecular weight of the final product and identify any modifications or adducts.[9] Denaturing polyacrylamide gel electrophoresis (PAGE) can also be used to visualize the product and major impurities.

Troubleshooting Guide

Problem: My final RNA product shows a complex profile on analytical HPLC, with multiple peaks appearing after the main product peak.

  • Possible Cause: This chromatographic pattern is a classic indicator of incomplete deprotection. The N2-isobutyryl group adds hydrophobicity to the RNA molecule, causing it to be retained longer on a reversed-phase column. Each persistent iBu group can result in a distinct, later-eluting peak.

  • Solution:

    • Extend Deprotection Time/Increase Temperature: Ensure your deprotection step is carried out for the recommended duration and temperature. For sequences rich in guanosine, extending the incubation time may be necessary.

    • Verify Deprotection Reagent: Confirm that the deprotection solution (e.g., AMA or aqueous ammonia) is fresh and has not degraded.

    • Optimize Reagent Choice: For particularly stubborn sequences, switching to a stronger deprotection solution like aqueous methylamine may improve cleavage efficiency.[3][4]

Problem: Mass spectrometry analysis of my purified RNA reveals a mass addition of +70 Da on one or more guanosine residues.

  • Possible Cause: A mass increase of 70 Da corresponds precisely to a remaining N2-isobutyryl group (C₄H₆O). This confirms that the deprotection step was incomplete.

  • Solution:

    • Re-treat the Product: If the sample is precious, it may be possible to subject the purified, but still protected, RNA to another round of deprotection. However, this risks degradation, so it should be done with caution.

    • Optimize Future Syntheses: For future attempts, rigorously follow the solutions outlined above: extend deprotection time, increase temperature, and ensure the potency of your cleavage reagents. Refer to the quantitative data on deprotection rates to inform your protocol.

Problem: The overall purity of my crude RNA is low, with a significant number of truncated (n-1, n-2) sequences observed on HPLC or gel electrophoresis.

  • Possible Cause: While this is often a synthesis problem (e.g., poor coupling efficiency), the stability of the protecting groups is a factor. The N2-isobutyryl group is very stable and unlikely to be prematurely removed during the synthesis cycles. Therefore, the issue is more likely related to the phosphoramidite monomer itself or the general synthesis conditions.

  • Solution:

    • Check Phosphoramidite Quality: Ensure the N2-isobutyryl-G phosphoramidite is of high purity and has not degraded. Use fresh, anhydrous acetonitrile (B52724) for dissolution.

    • Optimize Coupling Time: For G-rich sequences, a longer coupling time may be required to achieve high coupling efficiency (>99%).

    • Ensure Anhydrous Conditions: Moisture is detrimental to phosphoramidite chemistry and is a primary cause of low coupling efficiency. Ensure all reagents and the synthesizer lines are scrupulously dry.

Quantitative Data

The efficiency of deprotection is highly dependent on the specific protecting group, the deprotection reagent, and the conditions used. The N2-isobutyryl group is significantly more stable than "fast" deprotection groups like phenoxyacetyl (PAC).

Table 1: Comparison of Deprotection Half-Lives (t₁/₂) for Common Exocyclic Amine Protecting Groups.

Protecting GroupBaseDeprotection ReagentTemperatureHalf-Life (t₁/₂)Reference
N2-isobutyryl (iBu) Guanosine2.0 M NH₃ in Methanol25°C> 48 hours[3][4]
N6-benzoyl (Bz) Adenosine2.0 M NH₃ in Methanol25°C~ 21 hours[3][4]
N4-acetyl (Ac) Cytidine2.0 M NH₃ in Methanol25°C~ 6.5 hours[3][4]
N2-phenoxyacetyl (PAC) Guanosine2.0 M NH₃ in Methanol25°C~ 18 minutes[3][4]

Data extracted from studies on deoxyribonucleosides, which provide a strong indication of relative stability for ribonucleoside counterparts.

Experimental Protocols & Visualizations

Protocol 1: Standard Solid-Phase RNA Synthesis Cycle

This protocol outlines the four fundamental steps for adding one nucleotide monomer in an automated synthesizer.

  • Deblocking (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treating with an acid (typically 3% trichloroacetic acid or dichloroacetic acid in dichloromethane) to remove the dimethoxytrityl (DMTr) group.[2]

  • Coupling: The desired ribonucleoside phosphoramidite (e.g., N2-isobutyryl-G phosphoramidite), pre-activated with a catalyst like 5-ethylthio-1H-tetrazole, is delivered to the column. The activated monomer couples with the free 5'-hydroxyl of the support-bound chain.[1][10]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole). This prevents the formation of failure sequences (n-1) in subsequent cycles.[1]

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphotriester linkage using an oxidizing agent, typically an iodine solution.[1] This four-step cycle is repeated for each nucleotide in the desired sequence.

RNA_Synthesis_Workflow cluster_cycle Automated Synthesis Cycle Start 1. Deblocking (Remove 5'-DMTr) Coupling 2. Coupling (Add Activated Monomer) Start->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation End Repeat for Next Nucleotide Oxidation->End Cleavage Final Cleavage & Deprotection End->Cleavage SolidSupport RNA attached to Solid Support SolidSupport->Start

Figure 1. Automated solid-phase RNA synthesis cycle.
Protocol 2: Cleavage and Deprotection of RNA with N2-isobutyryl-G

  • Transfer Support: Transfer the solid support containing the synthesized RNA from the synthesis column to a screw-cap vial.

  • Add Deprotection Solution: Add a solution of aqueous methylamine and ammonium (B1175870) hydroxide (B78521) (AMA) in a 1:1 ratio. Ensure enough solution is added to completely submerge the support.

  • Incubate: Securely cap the vial and heat at 65°C for a minimum of 10-15 minutes to cleave the RNA from the support and remove the base and phosphate (B84403) protecting groups.[6] For G-rich sequences, this time may need to be extended.

  • Evaporate: After incubation, cool the vial and transfer the supernatant to a new tube. Evaporate the solution to dryness using a centrifugal vacuum concentrator.

  • Remove 2'-OH Protecting Group: The next step is to remove the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM). Resuspend the dried pellet in a suitable reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in NMP or TBAF in THF, and incubate according to the manufacturer's protocol (e.g., 65°C for 1.5 hours for TEA·3HF).[10]

  • Quench and Precipitate: Quench the reaction and precipitate the fully deprotected RNA using a suitable salt (e.g., sodium acetate) and an alcohol (e.g., n-butanol or ethanol).

Protocol 3: Purification by Ion-Pair Reversed-Phase HPLC
  • Sample Preparation: Resuspend the crude, deprotected RNA pellet in an appropriate RNase-free buffer (e.g., 100 mM TEAA).

  • Column and Buffers: Use a suitable reversed-phase column (e.g., C18). Prepare two mobile phases:

    • Buffer A: An aqueous ion-pairing solution (e.g., 100 mM TEAA or a hexylamine/acetic acid buffer).

    • Buffer B: The same ion-pairing solution with a high percentage of an organic solvent like acetonitrile.

  • Gradient Elution: Equilibrate the column with a low percentage of Buffer B. Inject the sample and elute using a shallow gradient of increasing Buffer B. This separates the RNA molecules based on their length and hydrophobicity. The full-length product should elute as the main peak, with shorter failure sequences eluting earlier.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Desalting: Analyze the purity of the collected fractions by analytical HPLC and/or mass spectrometry. Pool the pure fractions and desalt using a method like reverse-phase C18 cartridge purification or size-exclusion chromatography.[9]

Troubleshooting_Tree Start Crude RNA shows low purity in post-synthesis analysis Q1 What does the HPLC profile show? Start->Q1 A1_Peaks Multiple peaks eluting LATER than main product Q1->A1_Peaks Late Elution A1_Shoulders Peaks/shoulders eluting EARLIER than main product Q1->A1_Shoulders Early Elution Cause1 Probable Cause: Incomplete Deprotection of N2-isobutyryl-G A1_Peaks->Cause1 Cause2 Probable Cause: Truncated Sequences (n-1, n-2 failures) A1_Shoulders->Cause2 Solution1 Solution: 1. Increase deprotection time/temp. 2. Use fresh/stronger reagent (AMA). 3. Confirm with Mass Spec (+70 Da). Cause1->Solution1 Solution2 Solution: 1. Check coupling efficiency (>99%). 2. Verify phosphoramidite quality. 3. Ensure anhydrous synthesis conditions. Cause2->Solution2

References

Technical Support Center: Minimizing n-1 Species in RNA Synthesis with Modified Bases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing n-1 species in RNA synthesis, particularly when using modified bases. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are n-1 species in RNA synthesis, and why are they a concern?

A1: N-1 species are abortive or prematurely terminated RNA transcripts that are one nucleotide shorter than the full-length product. These impurities arise during in vitro transcription (IVT) when the RNA polymerase detaches from the DNA template before transcription is complete. They are a significant concern in the production of therapeutic RNA, such as mRNA vaccines, because they can reduce the overall yield and purity of the final product, potentially affecting its efficacy and safety.

Q2: What are the primary causes of n-1 species formation during in vitro transcription (IVT)?

A2: The formation of n-1 species can be attributed to several factors:

  • Suboptimal IVT Reaction Conditions: Imbalanced concentrations of nucleotides (NTPs) and magnesium ions (Mg²⁺) can lead to polymerase stalling and premature termination.[1]

  • DNA Template Quality: Poor quality or degraded DNA templates can interfere with the transcription process. Contaminants from plasmid preparation can also inhibit RNA polymerase.[2][]

  • Sequence-Dependent Effects: Certain sequences, particularly those rich in guanine (B1146940) and cytosine (G/C), can cause the RNA polymerase to pause and dissociate from the template.[2]

  • Modified Bases: The incorporation of some modified nucleotides can affect the fidelity and processivity of the RNA polymerase, potentially increasing the rate of abortive transcription.[4]

Q3: How do modified bases, such as N1-methylpseudouridine (m1Ψ), affect the formation of n-1 species?

A3: Modified bases are incorporated into synthetic mRNA to enhance stability and reduce immunogenicity.[][5] While beneficial, they can also influence the fidelity of the RNA polymerase. For instance, N1-methylpseudouridine (m1Ψ) has been shown to be incorporated with higher fidelity than pseudouridine (B1679824) (Ψ).[4] Reduced fidelity can lead to an increase in transcription errors and potentially a higher incidence of premature termination, resulting in n-1 species. However, some modified nucleotides can also suppress the formation of other impurities like double-stranded RNA (dsRNA).[5]

Q4: What are the main strategies to minimize the formation of n-1 species during RNA synthesis?

A4: Minimizing n-1 species involves a multi-faceted approach focusing on optimizing the IVT reaction and subsequent purification:

  • Optimization of IVT Reaction Conditions: Fine-tuning the concentrations of NTPs, Mg²⁺, and the DNA template is crucial.

  • High-Fidelity RNA Polymerase: Using engineered T7 RNA polymerases with improved processivity and fidelity can reduce premature termination.

  • High-Quality DNA Template: Ensuring the purity and integrity of the DNA template is essential for efficient transcription.[2][]

  • Post-synthesis Purification: Employing robust purification methods like High-Performance Liquid Chromatography (HPLC) and Capillary Gel Electrophoresis (CGE) can effectively remove n-1 species from the final product.[][6]

Troubleshooting Guides

Issue 1: High Levels of n-1 Species Detected After IVT

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal NTP Concentration Ensure that the concentration of each NTP is not limiting. A typical starting concentration is 1-2 mM for each NTP, but this may need to be optimized for your specific template and modified bases. Increasing the NTP concentration to 20-50 µM may help in some cases.[2]
Imbalanced Mg²⁺:NTP Ratio The concentration of Mg²⁺ is critical for RNA polymerase activity. The optimal Mg²⁺ concentration is often slightly higher than the total NTP concentration. Perform a titration experiment to determine the optimal Mg²⁺:NTP ratio for your specific reaction.
Poor DNA Template Quality Purify the DNA template using a reliable method to remove any contaminants such as salts or ethanol (B145695) that can inhibit RNA polymerase.[2] Verify the integrity of the linearized template on an agarose (B213101) gel.
Sequence-Specific Pausing If the template contains G/C-rich regions, consider reducing the transcription temperature.[2] Alternatively, redesigning the template sequence to reduce G/C content, while preserving the amino acid sequence, may be beneficial.
Suboptimal Enzyme Concentration Titrate the concentration of T7 RNA polymerase to find the optimal amount for your reaction. Too little enzyme can lead to incomplete transcription, while too much can sometimes increase byproducts.
Issue 2: Increased n-1 Species with a Specific Modified Base

Possible Causes and Solutions:

Possible Cause Recommended Solution
Reduced Polymerase Fidelity with the Modified Base Some modified bases are incorporated less efficiently than their canonical counterparts. Consider using an engineered T7 RNA polymerase with enhanced fidelity for modified nucleotides.
Altered Reaction Kinetics The incorporation of modified bases can change the optimal reaction conditions. Re-optimize the NTP and Mg²⁺ concentrations in the presence of the modified nucleotide.
Supplier-to-Supplier Variability The purity and quality of modified NTPs can vary between suppliers. Ensure you are using high-purity modified nucleotides from a reputable source.

Data on the Impact of Modified Bases on Transcription Fidelity

The incorporation of modified bases can influence the error rate of T7 RNA polymerase. The following table summarizes the combined first-strand error rates for different uridine (B1682114) analogs. A lower error rate generally correlates with higher fidelity and can contribute to a reduction in n-1 species.

Uridine Analog Combined First Strand Error Rate (%)
Uridine (unmodified)~0.05
Pseudouridine (Ψ)~0.12
N1-methylpseudouridine (m1Ψ)~0.08

Data adapted from studies on T7 RNA polymerase fidelity.[4]

Experimental Protocols

Protocol: High-Fidelity In Vitro Transcription to Minimize n-1 Species

This protocol provides a starting point for optimizing your IVT reaction to reduce the formation of abortive transcripts.

1. Materials:

  • High-purity linearized DNA template (1 µg)

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 20 mM spermidine, 100 mM DTT)

  • ATP, CTP, GTP solution (100 mM each)

  • UTP or modified UTP analog (e.g., N1-methylpseudouridine-TP) solution (100 mM)

  • High-fidelity T7 RNA Polymerase

  • RNase Inhibitor

2. IVT Reaction Setup (20 µL reaction):

Component Volume Final Concentration
Nuclease-free waterUp to 20 µL-
10x Transcription Buffer2 µL1x
ATP, CTP, GTP mix (100 mM)0.8 µL each4 mM each
UTP or modified UTP (100 mM)0.8 µL4 mM
Linearized DNA template (1 µg/µL)1 µL50 ng/µL
RNase Inhibitor1 µL-
High-Fidelity T7 RNA Polymerase2 µL-

3. Procedure:

  • Thaw all components on ice.

  • Assemble the reaction at room temperature in the order listed in the table.

  • Mix gently by pipetting up and down and centrifuge briefly to collect the reaction mixture at the bottom of the tube.

  • Incubate at 37°C for 2 hours. For transcripts with significant secondary structure, a lower temperature (e.g., 30°C) may be beneficial.

  • Following incubation, add DNase I to remove the DNA template.

  • Purify the RNA using a suitable method such as column purification or HPLC.

4. Optimization:

  • Mg²⁺ Concentration: The final Mg²⁺ concentration in the 1x buffer is 6 mM. To optimize, prepare a range of transcription buffers with varying MgCl₂ concentrations (e.g., 4 mM to 10 mM final concentration) and test their effect on n-1 formation.

  • NTP Concentration: Vary the final concentration of all NTPs (both canonical and modified) from 2 mM to 6 mM to find the optimal balance for your template.

Visualizations

IVT_Workflow cluster_synthesis RNA Synthesis cluster_purification Purification cluster_analysis Quality Control Template High-Quality DNA Template IVT In Vitro Transcription (Optimized Conditions) Template->IVT Crude_RNA Crude RNA Product (contains n-1 species) IVT->Crude_RNA Transcription Purification HPLC / CGE Purification Crude_RNA->Purification Pure_RNA Purified Full-Length RNA Purification->Pure_RNA Removal of n-1 QC Purity & Integrity Analysis Pure_RNA->QC

Caption: Workflow for minimizing n-1 species in RNA synthesis.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start High n-1 Species Detected Cause1 Suboptimal IVT Conditions Start->Cause1 Cause2 Poor Template Quality Start->Cause2 Cause3 Modified Base Effects Start->Cause3 Solution1 Optimize NTP/Mg2+ Concentrations Cause1->Solution1 Solution2 Re-purify DNA Template Cause2->Solution2 Solution3 Use Engineered Polymerase Cause3->Solution3

Caption: Troubleshooting logic for high n-1 species.

References

Addressing incomplete capping in oligonucleotide synthesis with bulky protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during oligonucleotide synthesis, with a particular focus on challenges related to incomplete capping when using bulky protecting groups.

Troubleshooting Guides

Issue: Low Yield of Full-Length Oligonucleotide and Presence of (n-1) Deletion Mutants

This is a common problem often attributed to incomplete capping of unreacted 5'-hydroxyl groups during synthesis. When these groups are not successfully blocked, they can participate in the subsequent coupling cycle, leading to the formation of oligonucleotides missing a nucleotide (n-1 deletions). This issue is frequently exacerbated by the steric hindrance introduced by bulky protecting groups, such as those used in RNA synthesis (e.g., 2'-O-tert-butyldimethylsilyl (TBDMS)).

Initial Troubleshooting Steps

Question: My final product is showing a high percentage of n-1 sequences. What should I check first?

Answer:

  • Verify Reagent Quality and Preparation:

    • Capping Reagents: Ensure your capping reagents, typically acetic anhydride (B1165640) (Cap A) and N-methylimidazole (Cap B), are fresh and anhydrous.[1][2] Old or improperly stored reagents can lose their activity.

    • Activator Concentration: The concentration of the activator in Cap B (e.g., N-methylimidazole) is critical. Lower concentrations can lead to reduced capping efficiency.[1] For example, on an ABI 394 synthesizer, a 10% N-methylimidazole solution resulted in 89% capping efficiency, which increased to 97% with a 16% solution.[1]

    • Anhydrous Conditions: Moisture is detrimental to all steps of oligonucleotide synthesis, including capping.[1] Ensure all solvents and reagents are strictly anhydrous.

  • Review Synthesizer Protocols:

    • Reagent Delivery: Check that the synthesizer is delivering the correct volumes of capping reagents. Clogged lines or pump malfunctions can lead to insufficient reagent delivery.

    • Reaction Times: For syntheses involving bulky protecting groups, extending the capping time may be necessary to overcome steric hindrance.

Advanced Troubleshooting for Bulky Protecting Groups

Question: I'm synthesizing an RNA oligonucleotide with 2'-O-TBDMS protecting groups and experiencing significant capping failure. What advanced strategies can I employ?

Answer:

When dealing with bulky protecting groups that sterically hinder the capping reaction, several advanced strategies can be implemented:

  • Optimize the Capping Protocol:

    • Increase Reagent Delivery and Time: On synthesizers like the Expedite, increasing the delivery of the Cap A/B mixture and extending the capping time can improve efficiency.[1] A 50% increase in both delivery pulses and time interval is a good starting point.[1]

    • Implement a "Cap/Ox/Cap" Cycle: Some synthesizers utilize a cycle with a capping step, followed by oxidation, and then a second capping step.[1][2] The second capping step helps to thoroughly dry the support after the aqueous oxidation step, which can improve the efficiency of the subsequent coupling reaction and, indirectly, the overall synthesis fidelity.[1][2]

  • Consider Alternative Capping Reagents:

    • UniCap™ Phosphoramidite (B1245037): This reagent offers a different mechanism for capping that can be more efficient than traditional acetic anhydride, especially in cases of significant coupling failure.[3] It has been shown to achieve capping efficiencies of nearly 99%.[3]

    • DMAP as an Activator: Using a 6.5% solution of 4-dimethylaminopyridine (B28879) (DMAP) as the activator in Cap B can increase capping efficiency to over 99% on an ABI 394 synthesizer.[1] However, be aware of potential side reactions, such as the formation of a fluorescent adduct with dG, although this is not always observed.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the capping step in oligonucleotide synthesis?

A1: The capping step is crucial for blocking any 5'-hydroxyl groups that did not react during the coupling step.[2][4][5] This prevents them from participating in subsequent coupling cycles, which would otherwise lead to the synthesis of oligonucleotides with internal deletions, commonly known as (n-1) shortmers.[2][4][5]

Q2: How do bulky protecting groups affect capping efficiency?

A2: Bulky protecting groups, such as the 2'-O-TBDMS group used in RNA synthesis, can create steric hindrance around the 5'-hydroxyl group. This makes it more difficult for the capping reagents to access and react with the unreacted hydroxyls, leading to a decrease in capping efficiency.

Q3: Can I skip the capping step to save time and reagents?

A3: While it may be tempting, skipping the capping step is generally not recommended, especially for the synthesis of long oligonucleotides.[1] Incomplete capping leads to the accumulation of deletion mutants that are difficult to separate from the full-length product, potentially compromising downstream applications.[1][3] However, in some specific high-efficiency synthesis platforms, the capping step has been eliminated.[6]

Q4: How can I analyze the efficiency of my capping step?

A4: The most common methods for analyzing capping efficiency are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • RP-HPLC: Reversed-phase HPLC can be used to separate the full-length oligonucleotide from shorter, capped sequences.[7] By comparing the peak areas, you can get a quantitative measure of capping efficiency.

  • Mass Spectrometry: ESI-MS or MALDI-TOF MS can identify the molecular weights of the products in your crude sample.[8] The presence of significant peaks corresponding to (n-1) species is a direct indication of capping failure.

Q5: What is the difference between Cap A and Cap B?

A5: In a standard capping protocol, "Cap A" is typically a solution of acetic anhydride in a solvent like tetrahydrofuran (B95107) (THF). "Cap B" contains a catalyst, most commonly N-methylimidazole (NMI), in THF with a weak organic base like pyridine (B92270) or lutidine.[3][4] The two solutions are mixed just before delivery to the synthesis column.

Data Presentation

Table 1: Comparison of Capping Efficiencies with Different Reagents

This table summarizes the capping efficiencies of various capping reagents under conditions of complete coupling failure, providing a direct comparison of their effectiveness.

Capping Reagent (Cap B)ConcentrationSynthesizerCapping Efficiency
N-Methylimidazole (MeIm)10%Expedite 890990%
N-Methylimidazole (MeIm)10%ABI 39489%
N-Methylimidazole (MeIm)16%ABI 39497%
4-Dimethylaminopyridine (DMAP)6.5%ABI 394>99%
UniCap™ PhosphoramiditeStandardABI/Expedite~99%

Data sourced from Glen Research reports.[1][3]

Experimental Protocols

Protocol 1: Analysis of Capping Failure by Reversed-Phase HPLC (RP-HPLC)

Objective: To quantify the percentage of full-length oligonucleotide versus capped failure sequences.

Methodology:

  • Sample Preparation:

    • Cleave the synthesized oligonucleotide from the solid support and deprotect it using your standard protocol.

    • Lyophilize the crude oligonucleotide to dryness.

    • Resuspend the sample in a suitable buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column suitable for oligonucleotide analysis.

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time (e.g., 5% to 65% B over 30 minutes). The exact gradient will depend on the length and sequence of the oligonucleotide.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Data Analysis:

    • Integrate the peak areas of the full-length product and any significant preceding peaks that correspond to (n-1) or other truncated sequences.

    • Calculate the capping efficiency as: (Area of Full-Length Peak / Total Area of All Product Peaks) x 100%.

Protocol 2: Implementation of UniCap™ Phosphoramidite Capping on an ABI Synthesizer

Objective: To replace the standard acetic anhydride capping with the more efficient UniCap™ Phosphoramidite capping.

Methodology:

  • Reagent Preparation:

    • Dilute the UniCap™ Phosphoramidite to the standard phosphoramidite concentration using anhydrous acetonitrile.

    • Place the vial in an auxiliary amidite position on the synthesizer (e.g., position 5).

  • Cycle Modification:

    • Access the synthesis cycle programming on your ABI instrument.

    • After the standard coupling step for the current base, add a second coupling step.

    • In this new step, modify the function from "Base + Activator to Column" to "Position 5 + Activator to Column". This will deliver the UniCap™ Phosphoramidite and activator to the synthesis column.

    • The standard capping steps with acetic anhydride and NMI can be removed from the cycle.

  • Synthesis:

    • Run the synthesis with the modified cycle. The UniCap™ will react with any unreacted 5'-hydroxyl groups, effectively capping them.

Visualizations

OligonucleotideSynthesisCycle cluster_synthesis Standard Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Next Base) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Unreacted 5'-OH Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Repeat for Next Base Capping_Mechanism Reactants Unreacted 5'-OH on Oligo Acetic Anhydride Intermediate Activated Acetylating Agent Reactants:f1->Intermediate Product Capped Oligo (Acetylated 5'-OH) Acetic Acid Reactants:f0->Product:f0 reacts with Catalyst N-Methylimidazole (Catalyst) Catalyst->Intermediate activates Intermediate->Product:f0

References

Technical Support Center: Managing Hydrophobicity of N2-Isobutyryl Modified Oligonucleotides During Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of N2-isobutyryl modified oligonucleotides. The increased hydrophobicity imparted by the N2-isobutyryl group on guanosine (B1672433) residues can significantly impact purification outcomes. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying N2-isobutyryl modified oligonucleotides?

The main challenge stems from the increased hydrophobicity imparted by the N2-isobutyryl protecting group on guanine (B1146940) bases. This modification can lead to poor peak shape, co-elution with other hydrophobic impurities, and sometimes incomplete removal of the protecting group itself, resulting in a heterogeneous final product. Incomplete deprotection can lead to the presence of residual N2-isobutyryl groups, which adds 70 Da to the mass of the oligonucleotide.

Q2: How does the N2-isobutyryl modification affect the oligonucleotide's behavior during reverse-phase HPLC?

The isobutyryl group increases the non-polar character of the oligonucleotide, leading to stronger retention on reverse-phase (RP) columns.[1][2] This necessitates adjustments to the mobile phase, typically requiring a higher concentration of organic solvent (like acetonitrile) for elution. The increased hydrophobicity can be advantageous for separating the modified oligonucleotide from less hydrophobic, truncated sequences (shortmers).

Q3: What are the common impurities encountered during the purification of these modified oligonucleotides?

Common impurities include:

  • Failure sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling during synthesis.

  • Incompletely deprotected oligonucleotides: Molecules still carrying one or more N2-isobutyryl groups.

  • Depurinated sequences: Loss of a purine (B94841) base (adenine or guanine) during synthesis or deprotection.

  • Side-products from deprotection: The use of harsh deprotection conditions can sometimes lead to modification of the bases.

Q4: Can I use "Trityl-On" purification for N2-isobutyryl modified oligonucleotides?

Yes, "Trityl-On" purification is a viable and often recommended strategy. The hydrophobic 5'-dimethoxytrityl (DMT) group provides a strong retention handle for reverse-phase separation, allowing for efficient removal of failure sequences that lack the DMT group.[3] The N2-isobutyryl group further increases the overall hydrophobicity, which must be accounted for in the elution gradient.

Q5: Are there alternatives to Ion-Pair Reverse-Phase HPLC (IP-RPLC) for purifying these oligonucleotides?

While IP-RPLC is the most common and effective method, other techniques can be employed, either alone or in combination:[4]

  • Anion-Exchange HPLC (AEX-HPLC): Separates oligonucleotides based on the number of phosphate (B84403) charges. It is particularly useful for resolving sequences with significant secondary structure.

  • Solid-Phase Extraction (SPE): A rapid purification method that can be used for desalting and removing major impurities.[5] It can be performed in a "Trityl-On" mode.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of N2-isobutyryl modified oligonucleotides.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Broadening or Tailing) in RP-HPLC 1. Secondary structure formation.2. Interaction with the column stationary phase.3. Inappropriate mobile phase composition.1. Increase the column temperature (e.g., to 60 °C or higher) to denature secondary structures.[6]2. Use a column with bio-inert hardware to minimize non-specific interactions.3. Optimize the ion-pairing agent concentration and the organic solvent gradient. A shallower gradient may improve resolution.[6]
Co-elution of Target Oligonucleotide with Impurities 1. Similar hydrophobicity of the target and impurities.2. Incomplete resolution.1. Adjust the mobile phase pH. Changes in pH can alter the charge state of impurities and improve separation.2. Try a different ion-pairing reagent with a different hydrophobicity (e.g., tripropylamine (B89841) instead of triethylamine).3. Employ a shallower organic solvent gradient to enhance separation.[6]
Low Recovery of the Purified Oligonucleotide 1. Irreversible adsorption to the column or SPE cartridge.2. Precipitation of the oligonucleotide in the mobile phase.3. Sample loss during processing steps.1. Use a column with a suitable pore size for the oligonucleotide length to ensure efficient mass transfer.2. Ensure the oligonucleotide is fully dissolved in the loading buffer.3. For SPE, optimize the wash and elution steps to prevent premature elution or incomplete recovery.[5]
Presence of a +70 Da Mass Adduct in Mass Spectrometry Analysis Incomplete removal of the N2-isobutyryl protecting group.1. Review and optimize the deprotection conditions (time, temperature, and reagent concentration).2. Consider using a stronger deprotection reagent if compatible with other modifications on the oligonucleotide.3. Purify the oligonucleotide using a high-resolution method like UPLC to separate the fully deprotected species from the partially protected ones.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RPLC) of N2-Isobutyryl Modified Oligonucleotides

This protocol provides a general framework for the purification of N2-isobutyryl modified oligonucleotides using IP-RPLC. Optimization will be required based on the specific sequence and length of the oligonucleotide.

1. Materials and Reagents:

  • Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0

  • Mobile Phase B: 100 mM TEAA in 50% Acetonitrile/Water

  • Alternative MS-compatible Mobile Phase A: 15 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP) in water

  • Alternative MS-compatible Mobile Phase B: 15 mM TEA, 400 mM HFIP in 50% Methanol/Water

  • Column: A C18 reverse-phase column suitable for oligonucleotide purification (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent PLRP-S).

2. HPLC Method:

  • Flow Rate: 1.0 mL/min (for analytical scale)

  • Column Temperature: 60 °C

  • Detection: UV at 260 nm

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-70% B (adjust the gradient slope based on the hydrophobicity of the oligonucleotide)

    • 25-30 min: 70-100% B (column wash)

    • 30-35 min: 100% B

    • 35-40 min: 10% B (re-equilibration)

3. Procedure:

  • Dissolve the crude, deprotected oligonucleotide in Mobile Phase A.

  • Inject the sample onto the equilibrated HPLC system.

  • Run the gradient method.

  • Collect fractions corresponding to the main peak.

  • Analyze the collected fractions for purity and identity (e.g., by UPLC-MS).

  • Pool the pure fractions and lyophilize.

Protocol 2: Solid-Phase Extraction (SPE) for "Trityl-On" Purification

This protocol is suitable for a rapid, initial purification step to remove failure sequences.

1. Materials and Reagents:

  • SPE Cartridge: A reverse-phase SPE cartridge (e.g., Waters Oasis HLB).

  • Conditioning Solvent: Acetonitrile

  • Equilibration Buffer: 0.1 M TEAA in water

  • Wash Buffer: 3% Acetonitrile in 0.1 M TEAA

  • Detritylation Solution: 2% Trifluoroacetic Acid (TFA) in water

  • Elution Buffer: 50% Acetonitrile in water

2. Procedure:

  • Condition the SPE cartridge with acetonitrile, followed by the equilibration buffer.

  • Dissolve the crude "Trityl-On" oligonucleotide in the equilibration buffer and load it onto the cartridge.

  • Wash the cartridge with the wash buffer to remove unbound failure sequences.

  • Apply the detritylation solution to the cartridge to cleave the DMT group. Collect the orange-colored trityl cation as it elutes.

  • Wash the cartridge again with the wash buffer.

  • Elute the purified, detritylated oligonucleotide with the elution buffer.

  • Lyophilize the eluted sample.

Visualizations

Experimental Workflow for Oligonucleotide Purification

G cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification Synthesis Solid-Phase Synthesis (with N2-isobutyryl-dG phosphoramidite) Cleavage Cleavage from Support Synthesis->Cleavage Deprotection Base Deprotection (Removal of N2-isobutyryl) Cleavage->Deprotection Crude_Oligo Crude Oligonucleotide Deprotection->Crude_Oligo Primary_Purification Primary Purification Crude_Oligo->Primary_Purification SPE Solid-Phase Extraction ('Trityl-On') Primary_Purification->SPE Rapid Cleanup IP_RPLC IP-Reverse Phase HPLC Primary_Purification->IP_RPLC High Resolution Analysis1 Purity & Identity Analysis (UPLC-MS) SPE->Analysis1 IP_RPLC->Analysis1 Pooling Fraction Pooling Analysis1->Pooling Desalting Desalting Pooling->Desalting Final_Product Purified Oligonucleotide Desalting->Final_Product

Caption: Workflow for the synthesis and purification of N2-isobutyryl modified oligonucleotides.

Troubleshooting Logic for Poor Peak Shape in RP-HPLC

G Start Poor Peak Shape Observed (Broadening/Tailing) Check_Temp Is Column Temperature Elevated? (e.g., >= 60°C) Start->Check_Temp Increase_Temp Increase Column Temperature Check_Temp->Increase_Temp No Check_Column Is Bio-inert Column Hardware Used? Check_Temp->Check_Column Yes Increase_Temp->Check_Column Use_Inert_Column Switch to a Bio-inert Column Check_Column->Use_Inert_Column No Check_Mobile_Phase Is Mobile Phase Optimized? Check_Column->Check_Mobile_Phase Yes Use_Inert_Column->Check_Mobile_Phase Optimize_Gradient Optimize Gradient (e.g., make it shallower) Check_Mobile_Phase->Optimize_Gradient No Optimize_IP Optimize Ion-Pair Reagent (Concentration/Type) Check_Mobile_Phase->Optimize_IP Partially Further_Troubleshooting Consult Further Expertise Check_Mobile_Phase->Further_Troubleshooting Yes Resolved Peak Shape Improved Optimize_Gradient->Resolved Optimize_IP->Resolved

Caption: Decision-making workflow for troubleshooting poor peak shape in RP-HPLC.

References

Best practices for handling and dissolving N2-Isobutyryl-2'-O-methylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and dissolving N2-Isobutyryl-2'-O-methylguanosine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a modified purine (B94841) nucleoside analog.[1][2] It is characterized by an isobutyryl protecting group at the N2 position of the guanine (B1146940) base and a methyl group at the 2'-O position of the ribose sugar.[3] This modification enhances the molecule's resistance to enzymatic degradation.[3] It is widely used in biochemical research, particularly in studies related to RNA biology and as a building block for the synthesis of modified RNA molecules.[2][3]

Q2: What are the main applications of this compound?

This compound plays a crucial role in the study of RNA modifications and their impact on gene expression and cellular processes.[2] It is used as a substrate for enzymes involved in RNA modification pathways and as a reference compound for identifying and quantifying modified nucleosides in RNA samples.[2] As a purine nucleoside analog, it has shown broad antitumor activity by inhibiting DNA synthesis and inducing apoptosis.[1] It also has potential antiviral properties and can be used as an activator for DNA synthesis.[4]

Q3: What are the physical and chemical properties of this compound?

The compound is a white to off-white solid.[1][5] Key chemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC15H21N5O6[1][2][6]
Molecular Weight367.36 g/mol [1][5][6]
CAS Number63264-29-9[1][2][6]

Q4: How should this compound be stored?

Proper storage is crucial to maintain the compound's stability. Recommended storage conditions are as follows:

ConditionDuration
Powder at -20°C3 years
Powder at 4°C2 years
In solvent at -80°C6 months
In solvent at -20°C1 month

Source:[1][5]

Troubleshooting Guide

Q5: I am having trouble dissolving the compound. What should I do?

If you observe precipitation or phase separation during preparation, you can try heating the solution gently and/or using sonication to aid dissolution.[1] It is also crucial to use a newly opened, hygroscopic DMSO for the best solubility, as moisture can significantly impact the outcome.[1]

Q6: The compound precipitated out of my stock solution after storage. What happened?

Precipitation after storage can occur, especially at lower temperatures. Before use, it is recommended to warm the solution to room temperature and vortex to ensure it is fully dissolved. Always check for visible precipitate before making dilutions. For long-term storage, aliquoting the stock solution can prevent repeated freeze-thaw cycles that may affect stability.

Q7: I am unsure which solvent to use for my experiment. What are the options?

The choice of solvent will depend on your specific experimental requirements. This compound is soluble in DMSO.[1] For in vitro and in vivo studies, various solvent systems can be used. Refer to the detailed experimental protocols below for specific solvent mixtures.

Experimental Protocols

Detailed Methodologies for Solution Preparation

Below are protocols for preparing solutions of this compound for different applications.

Protocol 1: In Vitro Stock Solution (High Concentration)

  • Solvent: Use newly opened, anhydrous DMSO.

  • Procedure: To prepare a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of this compound.

  • Dissolution: Use ultrasonic agitation to facilitate dissolution.[1]

  • Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5]

Table of Stock Solution Preparation:

Desired ConcentrationMass of Compound for 1 mLMass of Compound for 5 mLMass of Compound for 10 mL
1 mM0.367 mg1.837 mg3.674 mg
5 mM1.837 mg9.184 mg18.368 mg
10 mM3.674 mg18.368 mg36.736 mg

Calculations are based on a molecular weight of 367.36 g/mol .

Protocol 2: Vehicle for In Vivo Administration (Multi-solvent system)

  • Solvents: DMSO, PEG300, Tween-80, Saline.

  • Procedure:

    • Prepare a stock solution in DMSO (e.g., 25 mg/mL).

    • For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of Saline to reach the final volume of 1 mL.

  • Resulting Solubility: ≥ 2.5 mg/mL (6.81 mM).[1]

Protocol 3: Alternative In Vivo Vehicle with SBE-β-CD

  • Solvents: DMSO, 20% SBE-β-CD in Saline.

  • Procedure:

    • Prepare a stock solution in DMSO.

    • Add 10% DMSO stock solution to 90% (20% SBE-β-CD in Saline).

  • Resulting Solubility: ≥ 2.5 mg/mL (6.81 mM).[1]

Protocol 4: Alternative In Vivo Vehicle with Corn Oil

  • Solvents: DMSO, Corn Oil.

  • Procedure:

    • Prepare a stock solution in DMSO.

    • Add 10% DMSO stock solution to 90% Corn Oil.

  • Resulting Solubility: ≥ 2.5 mg/mL (6.81 mM).[1]

Quantitative Solubility Data Summary

Solvent SystemSolubility
DMSO100 mg/mL (272.21 mM)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.81 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.81 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.81 mM)

Source:[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use weigh_compound Weigh Compound select_solvent Select Solvent weigh_compound->select_solvent add_solvent Add Solvent select_solvent->add_solvent vortex Vortex/Mix add_solvent->vortex check_solubility Check Solubility vortex->check_solubility heat_sonicate Heat/Sonicate (if needed) heat_sonicate->vortex check_solubility->heat_sonicate Precipitate? store_solution Store Solution check_solubility->store_solution Fully Dissolved use_experiment Use in Experiment store_solution->use_experiment

Caption: Workflow for handling and dissolving this compound.

mechanism_of_action compound N2-Isobutyryl-2'-O- methylguanosine (Purine Nucleoside Analog) dna_synthesis DNA Synthesis compound->dna_synthesis Inhibits apoptosis Apoptosis compound->apoptosis Induces cell_proliferation Tumor Cell Proliferation dna_synthesis->cell_proliferation apoptosis->cell_proliferation Reduces

Caption: General mechanism of action for purine nucleoside analogs like this compound.

References

Validation & Comparative

N2-Isobutyryl-2'-O-methylguanosine vs dmf-G protecting group in RNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of N2-Isobutyryl-2'-O-methylguanosine and dmf-G Protecting Groups in RNA Synthesis

For researchers and professionals in drug development, the chemical synthesis of RNA oligonucleotides is a foundational technique. The success of this synthesis, particularly for long or modified sequences, hinges on the strategic use of protecting groups. These chemical moieties temporarily block reactive sites on the nucleobases, the ribose sugar, and the phosphate (B84403) backbone to prevent unwanted side reactions during the stepwise assembly of the RNA strand.

The exocyclic amine at the N2 position of guanosine (B1672433) is particularly nucleophilic and requires robust protection. Among the various options, N2-isobutyryl (iBu) and N2-dimethylformamidine (dmf) are two of the most common protecting groups for guanosine phosphoramidites. The choice between iBu-G and dmf-G can significantly impact coupling efficiency, deprotection time, and the overall purity and yield of the final RNA product. This guide provides a detailed, data-driven comparison to inform the selection process for your specific RNA synthesis needs.

Chemical Structures

The fundamental difference between the iBu and dmf protecting groups lies in their chemical structure, which dictates their reactivity and lability. The iBu group is a stable acyl protector, while the dmf group is a more labile amidine protector.

Caption: Chemical structures of iBu-G and dmf-G protecting groups.

Performance Comparison: iBu-G vs. dmf-G

The choice of protecting group affects multiple stages of RNA synthesis, from chain assembly to the final deprotection and purification.

Coupling Efficiency

High coupling efficiency is critical for synthesizing long oligonucleotides; even a small decrease in efficiency per step results in a significant drop in the final yield of the full-length product[1]. The primary factor affecting coupling efficiency in RNA synthesis is the steric hindrance from the bulky 2'-O-protecting group (e.g., TBDMS or TOM)[2]. However, the N2-protecting group can also play a role.

Some studies suggest that the dmf-protected phosphoramidite (B1245037) may be slightly less reactive than its isobutyryl-protected counterpart, potentially requiring a longer coupling time to achieve maximum efficiency[3]. In practice, standard RNA synthesis cycles with coupling times of 3-6 minutes are generally sufficient for both[2][4].

Deprotection Kinetics

Deprotection is the final and most critical step where the differences between iBu-G and dmf-G become most apparent. The rate-determining step in oligonucleotide deprotection is often the removal of the guanine (B1146940) protecting group[5][6]. Incomplete removal leads to impurities that can be difficult to separate and may compromise the function of the RNA.

The dmf group is significantly more labile than the iBu group, allowing for much faster and milder deprotection conditions[7][8]. This is particularly advantageous when the RNA sequence contains sensitive bases, dyes, or other modifications that cannot withstand prolonged exposure to harsh deprotection reagents[5][6].

Ammonium hydroxide/methylamine (AMA) is a common reagent for rapid deprotection. The data below illustrates the faster kinetics of dmf-G removal.

Protecting GroupReagentTemperatureTime for Complete Deprotection
iBu-G AMA (1:1)Room Temp.120 min
AMA (1:1)37 °C30 min
AMA (1:1)55 °C10 min
AMA (1:1)65 °C5 min
dmf-G AMA (1:1)Room Temp.120 min
AMA (1:1)37 °C30 min
AMA (1:1)55 °C10 min
AMA (1:1)65 °C5 min
Data sourced from Glen Research reports. Note that for UltraFAST deprotection (e.g., 5-10 minutes at 65°C), both protecting groups are effectively removed, but dmf is often preferred for its reliability under these fast conditions.[5][6]
Stability and Side Products

Depurination: During the acidic detritylation step of each synthesis cycle, purine (B94841) bases (A and G) are susceptible to depurination, which leads to chain cleavage[1]. The dmf protecting group has been reported to increase the stability of purines and make them more resistant to acid-catalyzed depurination compared to standard acyl protecting groups like isobutyryl[3][7]. This can be a significant advantage when synthesizing very long RNA molecules that undergo numerous acid exposure cycles.

Side Reactions: For "UltraFAST" deprotection protocols using AMA at elevated temperatures, it is crucial to use acetyl (Ac) protection on cytosine to avoid base modification. Both iBu-G and dmf-G are compatible with this system[5][6].

Decision Guide for Researchers

Choosing the right protecting group depends on the specific requirements of the synthesis. The following flowchart provides a logical guide for selecting between iBu-G and dmf-G.

Decision_Tree start Start: Define Synthesis Needs sensitive_mods Are there sensitive modifications (dyes, modified bases)? start->sensitive_mods deprotection_speed Is rapid deprotection critical (high-throughput)? sensitive_mods->deprotection_speed No use_dmf Recommended: dmf-G Phosphoramidite sensitive_mods->use_dmf Yes long_oligo Is the RNA sequence very long (>75 nt)? deprotection_speed->long_oligo No deprotection_speed->use_dmf Yes long_oligo->use_dmf Yes (Reduces depurination risk) either Either iBu-G or dmf-G is suitable long_oligo->either No use_ibu Recommended: iBu-G Phosphoramidite

Caption: Decision guide for selecting a guanosine protecting group.

Experimental Protocols

Standard Solid-Phase RNA Synthesis Workflow

The synthesis of RNA on an automated synthesizer follows a four-step cycle for each nucleotide addition. The N2-protecting group on guanosine must remain intact through all steps until the final deprotection.

RNA_Synthesis_Workflow cluster_cycle Automated Synthesis Cycle (Repeated 'n' times) deblock 1. Deblocking (Acidic removal of 5'-DMT group) coupling 2. Coupling (Activated phosphoramidite reacts with 5'-OH) deblock->coupling Exposes 5'-OH capping 3. Capping (Acetylation of unreacted 5'-OH groups) coupling->capping Forms new phosphite (B83602) triester oxidation 4. Oxidation (P(III) to stable P(V) phosphate) capping->oxidation Prevents failure sequence elongation oxidation->deblock Cycle for next base cleavage 5. Cleavage & Deprotection (e.g., AMA at 65°C) Removes oligo from support and all protecting groups (P, Base, 2'-OH) oxidation->cleavage start Start: Solid Support with First Nucleoside start->deblock purification Final Product: Purified RNA Oligonucleotide cleavage->purification

Caption: General workflow for automated solid-phase RNA synthesis.

Detailed Methodology: Cleavage and Deprotection

This protocol outlines the final steps after the oligonucleotide has been fully assembled on the solid support.

  • Preparation: Transfer the solid support (e.g., CPG) from the synthesis column to a 2 mL screw-cap vial.

  • Cleavage and Base Deprotection:

    • Prepare a 1:1 (v/v) mixture of Ammonium Hydroxide (30%) and aqueous Methylamine (40%) (AMA).

    • Add 1 mL of the AMA solution to the vial containing the solid support.

    • Seal the vial tightly and place it in a heating block or oven at 65 °C for 10-15 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups (including N2-iBu or N2-dmf on guanosine)[9].

    • After incubation, cool the vial on ice for 5 minutes.

  • Removal of 2'-O-Protecting Group (TBDMS Example):

    • Transfer the supernatant containing the oligonucleotide to a new tube and evaporate to dryness in a vacuum concentrator.

    • To the dried pellet, add 115 µL of anhydrous DMSO and warm gently (up to 65 °C) to fully dissolve the oligonucleotide.

    • Add 60 µL of triethylamine (B128534) (TEA) and mix.

    • Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and mix well.

    • Incubate the reaction at 65 °C for 2.5 hours to remove the 2'-O-TBDMS groups[2].

  • Quenching and Desalting:

    • Quench the reaction by adding an appropriate quenching buffer (e.g., 750 µL of RNA Quenching Buffer)[2].

    • Proceed with desalting and purification of the final RNA product, typically via HPLC or gel electrophoresis.

Conclusion

Both N2-Isobutyryl-G (iBu-G) and N2-Dimethylformamidine-G (dmf-G) are effective protecting groups for RNA synthesis. The choice between them is a trade-off between the stability of the iBu group and the lability of the dmf group.

  • N2-Isobutyryl-G (iBu-G) is a robust, traditional protecting group suitable for standard, uncomplicated RNA synthesis. It is reliable and performs well under standard protocols.

  • N2-Dimethylformamidine-G (dmf-G) is the superior choice for more demanding applications. Its rapid deprotection kinetics make it ideal for high-throughput synthesis and for preparing RNA oligonucleotides containing sensitive modifications. Furthermore, its enhanced stability against acid-induced depurination provides a crucial advantage for the successful synthesis of long RNA sequences. For these reasons, dmf-G is often the preferred protecting group in modern RNA synthesis protocols[6][8].

References

Unraveling the Stability of Modified RNA: A Comparative Guide to 2'-O-Methylated Guanosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for stable and effective RNA-based therapeutics is paramount. Modifications to the RNA backbone are a key strategy to enhance stability and efficacy. Among these, 2'-O-methylation of guanosine (B1672433) is a common modification. This guide provides a comparative analysis of the stability of RNA duplexes containing different 2'-O-methylated guanosine analogs, supported by experimental data, to aid in the rational design of RNA-based molecules.

The stability of an RNA duplex is a critical determinant of its biological function and therapeutic potential. Modifications at the 2' position of the ribose sugar, particularly 2'-O-alkylation, have been shown to significantly impact the thermal stability of RNA duplexes. This is primarily attributed to the modified sugar moiety favoring an A-form helical conformation, which is the native conformation of RNA duplexes. This pre-organization of the single-stranded RNA into a conformation amenable to duplex formation reduces the entropic penalty of hybridization, thereby increasing the melting temperature (Tm) of the duplex.

Comparative Analysis of Duplex Stability

To illustrate the impact of different 2'-O-alkyl modifications on RNA duplex stability, we present data from a systematic study by Koyanagi et al. (2010), which compared the thermal stability of fully modified RNA duplexes containing 2'-O-methyl (OMe), 2'-O-methoxyethyl (MOE), and 2'-O-cyanoethyl (OCE) modifications for all four nucleosides, including guanosine.

RNA Duplex Sequence (5'-3') / (3'-5')ModificationMelting Temperature (Tm) in °CΔTm (°C) vs. Unmodified
(GACU)₃ / (AGUC)₃Unmodified (RNA)50-
(GACU)₃ / (AGUC)₃2'-O-methyl (OMe)68+18
(GACU)₃ / (AGUC)₃2'-O-methoxyethyl (MOE)72+22
(GACU)₃ / (AGUC)₃2'-O-cyanoethyl (OCE)75+25
(CU)₇ / (AG)₇Unmodified (RNA)38-
(CU)₇ / (AG)₇2'-O-methyl (OMe)58+20
(CU)₇ / (AG)₇2'-O-methoxyethyl (MOE)65+27
(CU)₇ / (AG)₇2'-O-cyanoethyl (OCE)68+30

Data sourced from Koyanagi et al. (2010). Tm values were measured in a buffer containing 100 mM NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA (pH 7.0).

The data clearly demonstrates that all tested 2'-O-alkyl modifications significantly increase the thermal stability of RNA duplexes compared to their unmodified RNA counterparts. Notably, the stabilizing effect follows the trend: 2'-O-cyanoethyl > 2'-O-methoxyethyl > 2'-O-methyl . This suggests that the nature of the alkyl group at the 2'-O position plays a crucial role in modulating duplex stability.

Other Guanosine Analogs and Their Impact on Stability

While a direct comparative study of a wider range of 2'-O-methylated guanosine analogs is limited in the literature, several other guanosine modifications have been investigated, providing insights into how changes to the guanine (B1146940) base or the 2' substituent affect duplex stability.

  • N2-methylguanosine (m²G): Studies have shown that the substitution of guanosine with N2-methylguanosine in G-C Watson-Crick pairs has a minimal effect on the thermodynamic stability of RNA duplexes. In some contexts, such as an internal m²G•U wobble pair, a modest stabilizing effect of about 0.3 kcal/mol has been observed.

  • O6-Alkyl Guanosine: The presence of O6-alkylated guanosine residues within an RNA duplex has been found to be significantly destabilizing. This is attributed to the disruption of the Watson-Crick base pairing with cytosine.

  • 2'-Methylseleno-guanosine (Gse): The synthesis of 2'-methylseleno-guanosine phosphoramidites has been reported, enabling its incorporation into RNA. While primarily used for X-ray crystallography phasing, the structural similarity to 2'-O-methylguanosine suggests it may have comparable effects on duplex stability, although detailed thermodynamic studies are needed for a direct comparison.

Experimental Protocols

The determination of RNA duplex stability is typically performed using ultraviolet (UV) thermal denaturation studies, also known as UV melting.

UV-Melting Analysis Protocol

This protocol is based on the methodology described by Koyanagi et al. (2010)[1].

  • Sample Preparation:

    • Synthesize and purify the desired RNA oligonucleotides containing the modified and unmodified guanosine analogs.

    • Quantify the concentration of each RNA strand using UV absorbance at 260 nm at a high temperature (e.g., 85°C) to ensure the strands are in a single-stranded state.

    • Prepare duplex samples by mixing equimolar amounts of the complementary RNA strands in a buffer solution. A typical buffer consists of 100 mM NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA, adjusted to pH 7.0. The final duplex concentration is typically around 2 µM.

  • Annealing:

    • To ensure proper duplex formation, heat the sample solution to 85°C for 10 minutes.

    • Gradually cool the solution to the starting temperature of the melting experiment (e.g., 15°C) at a controlled rate of 1.0°C/min.

    • Allow the sample to equilibrate at the starting temperature for at least 10 minutes.

  • UV-Melting Measurement:

    • Use a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate, typically 1.0°C/min, from the starting temperature to a final temperature where the duplex is fully denatured (e.g., 90°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature to obtain a melting curve.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has denatured. This is typically calculated from the first derivative of the melting curve, where the peak corresponds to the Tm.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the stability of RNA duplexes with different 2'-O-methylated guanosine analogs.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_duplex_prep Duplex Preparation cluster_analysis Stability Analysis synthesis Synthesis of RNA Oligonucleotides (Unmodified & Modified Analogs) purification Purification (e.g., HPLC) synthesis->purification quantification Quantification (UV Absorbance) purification->quantification mixing Equimolar Mixing of Complementary Strands quantification->mixing annealing Annealing (Heating & Slow Cooling) mixing->annealing uv_melting UV Thermal Denaturation (UV-Melting) annealing->uv_melting data_analysis Data Analysis (Melting Curve & Tm Determination) uv_melting->data_analysis comparison Comparative Analysis of Tm Values data_analysis->comparison stability_factors modification 2'-O-Alkylated Guanosine Analog (e.g., OMe, MOE, OCE) conformation Sugar Pucker Conformation (Favors C3'-endo) modification->conformation preorganization Pre-organization of Single Strand into A-form Helix conformation->preorganization entropy Reduced Entropic Penalty of Hybridization preorganization->entropy stability Increased Duplex Thermal Stability (Higher Tm) entropy->stability

References

Validating N2-Isobutyryl-2'-O-methylguanosine Incorporation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise incorporation of modified nucleosides into synthetic messenger RNA (mRNA) is a critical quality attribute for the development of effective and safe mRNA-based therapeutics and vaccines. Among these, N2-Isobutyryl-2'-O-methylguanosine is a key building block used during solid-phase synthesis. The N2-isobutyryl group serves as a protecting group for the guanosine (B1672433) base, while the 2'-O-methyl modification enhances the stability of the resulting mRNA molecule by providing resistance against enzymatic degradation. [cite: 2 ]

This guide provides a comprehensive overview of the validation of this compound incorporation using mass spectrometry, offers a comparison with alternative analytical techniques, and details the experimental protocols necessary for its successful implementation.

The Critical Role of Mass Spectrometry in Modified Nucleoside Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of modified nucleosides within an RNA sequence. [cite: 1 ] Its high sensitivity and specificity allow for the precise determination of the mass of a given nucleoside, confirming its identity and modification status. This is paramount for ensuring the integrity and desired biological activity of therapeutic mRNA.

Experimental Workflow: From mRNA to Mass Spectra

The validation of this compound incorporation by mass spectrometry involves a multi-step process that begins with the enzymatic digestion of the mRNA molecule into its constituent nucleosides. These are then separated by liquid chromatography and analyzed by tandem mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis mrna mRNA containing This compound digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) mrna->digestion nucleosides Mixture of Nucleosides digestion->nucleosides lc Liquid Chromatography (LC) Separation nucleosides->lc msms Tandem Mass Spectrometry (MS/MS) Detection & Fragmentation lc->msms data Data Analysis (Mass-to-Charge Ratio) msms->data

Figure 1: Experimental workflow for the validation of this compound incorporation by LC-MS/MS.

Quantitative Data Presentation: A Comparative Overview of Analytical Techniques

While mass spectrometry is the preferred method for the validation of modified nucleosides, other techniques can also be employed. The following table provides a comparison of these methods.

FeatureMass Spectrometry (LC-MS/MS)Antibody-based Assays (ELISA, Dot Blot)Next-Generation Sequencing (NGS)
Principle Separation by chromatography and detection based on mass-to-charge ratio.Specific antibodies recognize and bind to the modified nucleoside.Sequencing-by-synthesis with chemical or enzymatic treatments that cause specific signatures at modified sites.
Specificity Very HighHigh (depends on antibody specificity)Moderate to High (indirect detection)
Quantification Absolute and relative quantification possible.Semi-quantitative to quantitative.Relative quantification (stoichiometry).
Discovery of Unknowns YesNoLimited
Sample Requirement Low (nanogram to microgram range)Low to moderateLow to moderate
Throughput ModerateHighVery High
Cost High (instrumentation)Low to moderateHigh
Limitations Requires specialized equipment and expertise. Potential for ion suppression.Limited availability of specific antibodies. Cross-reactivity can be an issue.Indirect detection can lead to false positives/negatives. Biases in library preparation.

Experimental Protocols

Enzymatic Digestion of mRNA to Nucleosides

This protocol outlines the complete digestion of the mRNA transcript to its individual nucleoside components.

Materials:

  • Purified mRNA containing this compound

  • Nuclease P1 (1 U/µL)

  • Bacterial Alkaline Phosphatase (BAP) (1 U/µL)

  • 200 mM HEPES buffer (pH 7.0)

  • Nuclease-free water

Procedure:

  • In a nuclease-free microcentrifuge tube, combine up to 2.5 µg of the purified mRNA with 2 µL of Nuclease P1 solution and 0.5 µL of BAP.

  • Add 2.5 µL of 200 mM HEPES buffer (pH 7.0).

  • Bring the total volume to 25 µL with nuclease-free water.

  • Incubate the reaction mixture at 37°C for 3 hours. For 2'-O-methylated nucleosides, a longer digestion time (up to 24 hours) may improve yield. [cite: 8 ]

  • Following digestion, the sample is ready for immediate LC-MS/MS analysis or can be stored at -80°C.

LC-MS/MS Analysis of Modified Nucleosides

This protocol provides a general framework for the analysis of the digested nucleoside mixture. Specific parameters will need to be optimized for the instrument in use.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Conditions (Illustrative Example):

  • Column: A reverse-phase C18 column suitable for nucleoside analysis.

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 0% to 40% Mobile Phase B over 20 minutes.

  • Flow Rate: 0.35 mL/min

  • Column Temperature: 35°C

MS/MS Conditions (Illustrative Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): The specific mass-to-charge ratio for protonated this compound.

  • Product Ion (m/z): The specific mass-to-charge ratio of a characteristic fragment ion generated after collision-induced dissociation (CID).

  • Collision Energy: Optimized to achieve efficient fragmentation of the precursor ion.

Data Analysis: The incorporation of this compound is confirmed by the detection of the correct precursor and product ion pair at the expected retention time. Quantification can be achieved by comparing the peak area to that of a known concentration of an external standard or a stable isotope-labeled internal standard. [cite: 9 ]

Signaling Pathway and Logical Relationship Diagram

The validation of modified nucleoside incorporation is a critical step in the quality control of mRNA therapeutics, directly impacting their safety and efficacy.

logical_relationship cluster_synthesis mRNA Synthesis & Formulation cluster_validation Quality Control cluster_outcome Therapeutic Outcome synthesis In vitro Transcription with This compound purification mRNA Purification synthesis->purification formulation Lipid Nanoparticle Formulation purification->formulation validation Mass Spectrometry Validation of This compound Incorporation purification->validation stability Enhanced mRNA Stability validation->stability translation Efficient Protein Translation validation->translation efficacy Improved Therapeutic Efficacy stability->efficacy translation->efficacy safety Ensured Safety Profile efficacy->safety

Figure 2: The central role of mass spectrometry validation in ensuring the quality and therapeutic success of mRNA medicines.

Unveiling the Methylated Landscape of RNA: A Guide to 2'-O-Methylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of modern techniques for the detection and quantification of 2'-O-methylation in RNA, highlighting the critical role of synthetic standards like N2-Isobutyryl-2'-O-methylguanosine in ensuring analytical accuracy.

The reversible addition of a methyl group to the 2'-hydroxyl of the ribose sugar, known as 2'-O-methylation (Nm), is a widespread and crucial post-transcriptional modification of RNA. Found in virtually all classes of RNA, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA), this subtle alteration plays a significant role in regulating RNA stability, structure, and function.[1] Dysregulation of 2'-O-methylation has been implicated in various human diseases, making its accurate detection and quantification paramount for researchers in basic science and drug development.

This guide provides a detailed comparison of the leading methods for analyzing 2'-O-methylation in RNA. We will delve into the principles, performance characteristics, and experimental workflows of each technique, from traditional low-throughput assays to cutting-edge high-throughput sequencing approaches. Furthermore, we will illuminate the indispensable role of chemically synthesized RNA standards, produced using reagents such as this compound phosphoramidite (B1245037), in the validation and calibration of these analytical methods.

The Role of Synthetic Standards: The this compound Connection

A cornerstone of robust quantitative analysis is the use of well-characterized standards. In the context of 2'-O-methylation analysis, this compound is not a reagent for the direct detection of this modification in biological samples. Instead, it is a key building block in the chemical synthesis of RNA oligonucleotides that contain a 2'-O-methylated guanosine (B1672433) at a predetermined position.[2][3]

The isobutyryl group serves as a protecting group for the guanosine base during the phosphoramidite-based solid-phase synthesis process.[3] This allows for the precise incorporation of 2'-O-methylguanosine into a synthetic RNA sequence. These custom-synthesized, 2'-O-methylated RNA molecules are invaluable tools for:

  • Method Validation: They serve as positive controls to confirm that a given analytical method can accurately identify and quantify 2'-O-methylation.

  • Quantification and Calibration: By creating a dilution series of a synthetic standard with a known concentration of 2'-O-methylation, researchers can generate a standard curve to determine the absolute or relative abundance of the modification in their biological samples.[4]

  • Assay Development and Optimization: Synthetic standards are instrumental in optimizing reaction conditions and assessing the performance of new analytical techniques.

The following diagram illustrates the workflow for solid-phase synthesis of 2'-O-methylated RNA oligonucleotides.

Caption: Workflow of solid-phase RNA synthesis using phosphoramidite chemistry.

Comparison of 2'-O-Methylation Analysis Methods

A variety of techniques are available for the detection and quantification of 2'-O-methylation, each with its own set of advantages and limitations. The choice of method often depends on the specific research question, the type and amount of RNA being analyzed, and the desired level of throughput and resolution.

The following table summarizes the key performance characteristics of the most widely used methods.

MethodPrincipleThroughputResolutionSensitivityQuantitative?
Primer Extension Reverse transcriptase stalling at 2'-O-methylated sites under low dNTP concentrations.[5]LowSingle nucleotideModerateSemi-quantitative
RTL-P Combines primer extension with qPCR for enhanced sensitivity.[6]Low to MediumSingle nucleotideHighRelative quantification
RNase H-based (Nm-VAQ) Inhibition of RNase H cleavage by 2'-O-methylation.[7]Low to MediumSingle nucleotideHighAbsolute quantification
RiboMethSeq Resistance of 2'-O-methylated sites to alkaline hydrolysis, detected by deep sequencing.[8][9]HighSingle nucleotideModerate to HighRelative quantification
2OMe-seq Reverse transcriptase stalling at low dNTP concentrations, coupled with deep sequencing.[10]HighSingle nucleotideHighRelative quantification
Nm-Seq Periodate oxidation of 2'-hydroxyl groups, followed by selective ligation and deep sequencing.HighSingle nucleotideHighRelative quantification

Detailed Experimental Protocols

Primer Extension Assay

This method relies on the observation that reverse transcriptase enzymes tend to pause or stop at a 2'-O-methylated nucleotide when the concentration of deoxynucleoside triphosphates (dNTPs) is limiting.[5]

Protocol:

  • Primer Design and Labeling: Design a DNA primer complementary to a region 30-50 nucleotides downstream of the putative 2'-O-methylation site. Label the 5' end of the primer with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Annealing: Anneal the labeled primer to the target RNA.

  • Reverse Transcription: Perform two parallel reverse transcription reactions: one with a high concentration of dNTPs and one with a low concentration of dNTPs.

  • Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.

  • Analysis: A band corresponding to a premature termination product that is more prominent in the low dNTP reaction indicates the presence of a 2'-O-methylated nucleotide.[5]

Primer_Extension cluster_workflow Primer Extension Workflow rna Target RNA with 2'-O-Me anneal Annealing rna->anneal primer Labeled DNA Primer primer->anneal rt_high Reverse Transcription (High dNTPs) anneal->rt_high rt_low Reverse Transcription (Low dNTPs) anneal->rt_low gel Denaturing PAGE rt_high->gel rt_low->gel analysis Analysis of cDNA products gel->analysis

Caption: Workflow for the primer extension assay to detect 2'-O-methylation.

RiboMethSeq

RiboMethSeq is a high-throughput sequencing method that leverages the resistance of the phosphodiester bond adjacent to a 2'-O-methylated nucleotide to alkaline hydrolysis.[8][9]

Protocol:

  • RNA Fragmentation: Subject the total RNA to random alkaline hydrolysis.

  • Library Preparation: Ligate sequencing adapters to the 5' and 3' ends of the RNA fragments.

  • Reverse Transcription and PCR: Convert the RNA fragments to cDNA and amplify the library.

  • Deep Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.

  • Data Analysis: Map the sequencing reads to a reference genome/transcriptome. A gap or a reduction in the number of reads starting at a specific nucleotide position is indicative of a 2'-O-methylated site.[8]

RiboMethSeq_Workflow cluster_workflow RiboMethSeq Workflow rna Total RNA fragmentation Alkaline Hydrolysis rna->fragmentation library_prep Library Preparation (Adapter Ligation) fragmentation->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis (Mapping & Gap Detection) sequencing->analysis

Caption: Workflow for the RiboMethSeq method.

Nm-VAQ (RNase H-based qPCR)

Nm-VAQ (Nm Validation and Absolute Quantification) is a sensitive and quantitative method based on the inhibition of RNase H activity by 2'-O-methylation.[7]

Protocol:

  • Probe Design: Design a chimeric DNA/RNA probe that is complementary to the target RNA sequence, with a single ribonucleotide at the position of interest.

  • Hybridization: Hybridize the probe to the target RNA.

  • RNase H Digestion: Treat the RNA:probe duplex with RNase H. RNase H will cleave the RNA strand of the duplex only if the target ribonucleotide is not 2'-O-methylated.

  • Quantitative PCR (qPCR): Perform qPCR using primers that flank the cleavage site. The amount of intact RNA, which is proportional to the amount of 2'-O-methylated RNA, is quantified.

  • Quantification: Use a standard curve generated from synthetic 2'-O-methylated and unmethylated RNA standards to determine the absolute quantity of the modification.[7]

NmVAQ_Workflow cluster_workflow Nm-VAQ Workflow rna Target RNA hybridization Hybridization rna->hybridization probe Chimeric DNA/RNA Probe probe->hybridization rnaseh RNase H Digestion hybridization->rnaseh qpcr Quantitative PCR rnaseh->qpcr quantification Absolute Quantification qpcr->quantification

Caption: Workflow for the Nm-VAQ method.

Conclusion

The field of epitranscriptomics is rapidly advancing, and the development of robust and accurate methods for the analysis of RNA modifications is crucial for unraveling their biological significance. The choice of method for studying 2'-O-methylation will depend on the specific experimental goals, with options ranging from targeted validation to transcriptome-wide mapping. Regardless of the chosen detection method, the use of precisely synthesized RNA standards, created with reagents like this compound, is fundamental for ensuring the accuracy and reliability of the results. As our understanding of the "RNA methylome" deepens, these analytical tools will continue to be indispensable for researchers and scientists in the quest to decipher the complex language of RNA modifications.

References

The Impact of N2-Isobutyryl-2'-O-methylguanosine on RNA Structure and Thermodynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of RNA therapeutics and functional genomics is increasingly reliant on the strategic use of modified nucleotides to enhance the stability, efficacy, and specificity of RNA molecules. Among the vast arsenal (B13267) of chemical modifications, N2-Isobutyryl-2'-O-methylguanosine stands out as a modification with the potential to confer unique structural and thermodynamic properties to RNA duplexes. This guide provides a comparative analysis of the anticipated effects of this compound on RNA structure and thermodynamics, placed in context with other common RNA modifications. The insights presented herein are extrapolated from studies on related modifications, including N2-acylation and 2'-O-methylation, due to the limited direct experimental data on the combined N2-isobutyryl-2'-O-methyl modification.

Comparative Thermodynamic Stability of Modified RNA Duplexes

The introduction of chemical modifications can significantly alter the thermodynamic stability of RNA duplexes, which is often quantified by the change in melting temperature (ΔTm) and Gibbs free energy (ΔG°). The table below presents a summary of the expected and experimentally determined thermodynamic effects of various RNA modifications compared to a standard A-U or G-C base pair.

ModificationPosition of ModificationExpected/Observed Effect on Duplex StabilityΔTm (°C) per modification (relative to unmodified)ΔG° (kcal/mol) per modification (relative to unmodified)
This compound N2 of Guanine (B1146940) and 2' of RiboseStabilizing (Projected)+1.5 to +3.0-0.5 to -1.5
2'-O-Methylation2' of RiboseStabilizing+0.5 to +1.5-0.2 to -0.5
N2,N2-DimethylguanosineN2 of GuanineContext-dependent, can be slightly stabilizing or destabilizing-0.5 to +0.5+0.2 to -0.2
N6-Methyladenosine (m6A)N6 of AdenineDestabilizing in A-U pairs-0.5 to -1.0+0.2 to +0.5
Pseudouridine (Ψ)C5 of UridineStabilizing+1.0 to +2.0-0.3 to -0.8
Locked Nucleic Acid (LNA)RiboseHighly Stabilizing+2.0 to +8.0-1.0 to -3.0

Note: The data for this compound is a projection based on the combined stabilizing effects observed for 2'-O-methylation and the potential steric and electronic effects of the N2-isobutyryl group. Experimental verification is required to confirm these values.

Deconstructing the Effects of this compound

The anticipated stabilizing effect of this compound on RNA duplexes can be attributed to the individual contributions of its two constituent modifications:

  • 2'-O-methylation: This modification is well-known to enhance the thermal stability of RNA duplexes. The methyl group at the 2' position of the ribose sugar pre-organizes the sugar pucker into the C3'-endo conformation, which is the conformation adopted in A-form RNA helices. This pre-organization reduces the entropic penalty of duplex formation, leading to a more stable structure.

  • N2-Isobutyryl Group: The isobutyryl group at the N2 position of guanine is a bulky acyl group. While large N2-alkyl groups can sometimes be destabilizing due to steric hindrance, the isobutyryl group's electronic properties may also influence base stacking and hydrogen bonding. It is hypothesized that the isobutyryl group could enhance base stacking interactions within the duplex, contributing to overall stability. However, it may also subtly alter the hydrogen bonding geometry with cytosine. Studies on N2,N2-dimethylguanosine have shown that modifications at this position can have context-dependent effects on stability[1].

Experimental Protocols for Thermodynamic Analysis

Accurate assessment of the thermodynamic impact of RNA modifications requires robust experimental techniques. The two primary methods employed for this purpose are UV-Vis Thermal Denaturation (UV Melting) and Isothermal Titration Calorimetry (ITC).

UV-Vis Thermal Denaturation (UV Melting)

This technique measures the change in absorbance of an RNA solution as a function of temperature. As a duplex melts into single strands, the absorbance at 260 nm increases (hyperchromicity). The melting temperature (Tm), the temperature at which 50% of the duplex is denatured, is a key indicator of stability.

Protocol:

  • Sample Preparation:

    • Synthesize and purify the unmodified and modified RNA oligonucleotides using standard phosphoramidite (B1245037) chemistry. The synthesis of oligonucleotides containing this compound has been described in the literature[2].

    • Anneal complementary strands by mixing them in equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Degas the samples to prevent bubble formation during heating.

  • Data Acquisition:

    • Use a spectrophotometer equipped with a temperature-controlled cuvette holder.

    • Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/min) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).

  • Data Analysis:

    • Plot absorbance versus temperature to obtain a melting curve.

    • The Tm is determined as the temperature at the midpoint of the transition.

    • Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by analyzing the shape of the melting curve using van't Hoff analysis[3].

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of two molecules, in this case, the two complementary strands of an RNA duplex. This provides a complete thermodynamic profile of the interaction in a single experiment.

Protocol:

  • Sample Preparation:

    • Prepare highly pure and accurately concentrated solutions of the single-stranded RNA oligonucleotides in a suitable buffer. The buffer for the titrant and the sample in the cell must be identical to avoid heat of dilution effects.

    • Thoroughly degas both solutions.

  • Data Acquisition:

    • Load one RNA strand into the sample cell of the calorimeter and the complementary strand into the titration syringe.

    • Perform a series of small, sequential injections of the titrant into the sample cell at a constant temperature.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data is a series of heat pulses. Integrating these pulses yields a binding isotherm, which is a plot of heat change per injection versus the molar ratio of the reactants.

    • Fitting the binding isotherm to a suitable binding model allows for the direct determination of the binding constant (Ka), enthalpy change (ΔH°), and stoichiometry (n). From these values, the Gibbs free energy (ΔG°) and entropy change (ΔS°) can be calculated.

Logical Workflow for Assessing Modified RNA

The following diagram illustrates the logical workflow for the synthesis, purification, and thermodynamic analysis of RNA duplexes containing a novel modification like this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Thermodynamic Analysis cluster_comparison Comparative Analysis synthesis Solid-Phase Synthesis of Modified Oligonucleotide purification HPLC Purification synthesis->purification verification Mass Spectrometry Verification purification->verification annealing Annealing of Complementary Strands verification->annealing uv_melting UV Thermal Denaturation annealing->uv_melting itc Isothermal Titration Calorimetry annealing->itc data_analysis Thermodynamic Parameter Calculation uv_melting->data_analysis itc->data_analysis comparison Comparison with Unmodified & Other Modified RNA data_analysis->comparison

References

Evaluating the Nuclease Resistance of RNA Containing N2-Isobutyryl-2'-O-methylguanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the in vivo stability of RNA therapeutics is a critical challenge. Chemical modifications are a key strategy to protect RNA from degradation by nucleases. This guide provides a comparative evaluation of RNA containing N2-Isobutyryl-2'-O-methylguanosine (Gm(iBu)), a modification designed to improve nuclease resistance, against other common RNA modifications.

While direct quantitative data comparing the nuclease resistance of RNA containing this compound to other modifications is not extensively available in peer-reviewed literature, we can infer its properties based on the well-documented effects of its constituent modifications: 2'-O-methylation and N2-acylation of guanosine (B1672433). The 2'-O-methyl (2'-OMe) modification is a widely used strategy that significantly enhances nuclease resistance by sterically hindering the approach of nuclease enzymes.[1][2] The addition of an isobutyryl group at the N2 position of guanosine may provide further steric bulk, potentially offering enhanced protection against nuclease-mediated degradation.

Qualitative Comparison of Nuclease Resistance in Modified RNA

The following table offers a qualitative comparison of RNA containing this compound with unmodified RNA and RNA incorporating other common stability-enhancing modifications. This comparison is based on the known properties of the individual chemical modifications.

ModificationExpected Nuclease ResistanceRationalePotential Impact on Hybridization
Unmodified RNA LowThe phosphodiester backbone and 2'-hydroxyl group are susceptible to cleavage by a wide range of endo- and exonucleases.Baseline
2'-O-methyl (2'-OMe) HighThe methyl group at the 2' position of the ribose sugar provides steric hindrance, protecting the phosphodiester linkage from nuclease attack.[1][2]Generally well-tolerated; can slightly increase thermal stability of duplexes.
Phosphorothioate (PS) Very HighReplacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone confers significant resistance to nuclease degradation.Can decrease thermal stability and may introduce chirality, potentially affecting binding affinity and off-target effects.
This compound High to Very High (Inferred)Combines the proven nuclease resistance of the 2'-OMe modification with the potential for additional steric hindrance from the N2-isobutyryl group on the guanine (B1146940) base.The N2-isobutyryl group may influence base pairing and overall duplex stability; empirical testing is required.

Experimental Protocol: In Vitro Nuclease Resistance Assay in Serum

To empirically determine and compare the nuclease resistance of RNA containing this compound, a serum stability assay can be performed. This protocol outlines a general procedure.

Objective: To determine the half-life of modified and unmodified RNA oligonucleotides in the presence of serum nucleases.

Materials:

  • RNA oligonucleotides (unmodified control, 2'-OMe modified, PS modified, and this compound modified)

  • Fetal Bovine Serum (FBS) or human serum

  • Nuclease-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • EDTA (0.5 M), pH 8.0

  • Denaturing polyacrylamide gel (15-20%)

  • TBE buffer (Tris-borate-EDTA)

  • Gel loading buffer (containing formamide (B127407) and a tracking dye)

  • Staining solution (e.g., SYBR Gold or similar nucleic acid stain)

  • Gel imaging system

Procedure:

  • Preparation of RNA Samples:

    • Resuspend lyophilized RNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • Prepare working solutions of each RNA to a final concentration of 10 µM in PBS.

  • Nuclease Degradation Reaction:

    • Prepare a reaction mixture by combining 90 µL of pre-warmed (37°C) serum (e.g., 90% FBS in PBS) with 10 µL of the 10 µM RNA working solution. This gives a final RNA concentration of 1 µM in 90% serum.

    • Incubate the reaction mixtures at 37°C.

    • At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw 10 µL aliquots from each reaction tube.

    • Immediately quench the reaction by adding the 10 µL aliquot to 10 µL of gel loading buffer containing 50 mM EDTA. The EDTA will chelate divalent cations required for nuclease activity.

    • Store the quenched samples at -20°C until analysis.

  • Gel Electrophoresis:

    • Thaw the quenched samples and heat at 95°C for 5 minutes to denature the RNA.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel in TBE buffer at a constant voltage until the tracking dye has migrated to the bottom of the gel.

  • Visualization and Analysis:

    • Stain the gel with a suitable nucleic acid stain according to the manufacturer's instructions.

    • Visualize the gel using a gel imaging system.

    • Quantify the band intensity of the full-length RNA at each time point using densitometry software.

    • Calculate the percentage of intact RNA remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact RNA versus time and determine the half-life (t½) for each RNA modification.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_assay Nuclease Assay cluster_analysis Analysis RNA_prep Prepare RNA Solutions (Unmodified & Modified) Incubation Incubate RNA with Serum at 37°C RNA_prep->Incubation Serum_prep Prepare Serum Mixture Serum_prep->Incubation Time_points Collect Aliquots at Time Intervals Incubation->Time_points Quench Quench Reaction with EDTA Time_points->Quench PAGE Denaturing PAGE Quench->PAGE Stain Stain Gel PAGE->Stain Image Image Gel Stain->Image Quantify Quantify Band Intensity Image->Quantify Calculate Calculate Half-life (t½) Quantify->Calculate

Caption: Experimental workflow for the nuclease resistance assay.

Signaling Pathways and Logical Relationships

In the context of this guide, we are evaluating a biochemical property rather than a biological signaling pathway. The logical relationship is a direct comparison of molecular stability under enzymatic challenge. The experimental workflow diagram above illustrates the logical progression of the procedure to ascertain this property.

By following the provided experimental protocol, researchers can generate the necessary quantitative data to rigorously compare the nuclease resistance of RNA containing this compound to other modified and unmodified RNAs, thereby enabling informed decisions in the design and development of stable RNA-based therapeutics.

References

Assessing the Biological Activity of RNA Modified with N2-Isobutyryl-2'-O-methylguanosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of RNA therapeutics and vaccine development, the choice of nucleoside modification is paramount in determining the efficacy, stability, and immunogenicity of an RNA molecule. This guide provides a comparative assessment of RNA modified with N2-Isobutyryl-2'-O-methylguanosine (Gm(ib)), offering insights into its biological activity relative to unmodified RNA and other common modifications. While direct comparative quantitative data for Gm(ib) is limited in publicly available literature, this guide synthesizes information on the effects of its constituent modifications—N2-acylation of guanosine (B1672433) and 2'-O-methylation—to provide a comprehensive overview.

Executive Summary

This compound is a chemically modified nucleoside that combines two key features to potentially enhance the therapeutic properties of RNA: an isobutyryl group at the N2 position of guanine (B1146940) and a methyl group at the 2'-hydroxyl position of the ribose sugar. This combination is expected to modulate protein expression, improve RNA stability, and reduce the innate immune response. This guide will delve into the experimental data supporting these claims, provide detailed protocols for assessing these parameters, and present visual workflows and signaling pathways to aid in experimental design.

Data Presentation: A Comparative Overview

Due to the limited direct comparative studies on Gm(ib)-modified RNA, the following tables extrapolate the expected performance based on studies of N2-modified guanosines and 2'-O-methylated RNAs. These tables are intended to serve as a predictive guide for researchers.

Table 1: Comparative Translation Efficiency of Modified mRNA

mRNA ModificationReporter GeneCell LineTransfection MethodRelative Luciferase Activity (Fold Change vs. Unmodified)Reference
Unmodified Firefly LuciferaseHEK293Lipid-based1.0 (Baseline)Hypothetical
N1-methylpseudouridine (m1Ψ) Firefly LuciferaseHEK293Lipid-based~10-15[1][2]
N2-isobutyrylguanosine (ibG) Firefly LuciferaseHEK293Lipid-basedExpected Increase[3]
2'-O-methylguanosine (Gm) Firefly LuciferaseHEK293Lipid-basedExpected Moderate Increase[4]
This compound (Gm(ib)) Firefly LuciferaseHEK293Lipid-basedTo be determined N/A

Table 2: Comparative Stability of Modified RNA

RNA ModificationAssaySystemMeasured Half-life (t½)Reference
Unmodified RNase H DegradationIn vitroBaselineHypothetical
N1-methylpseudouridine (m1Ψ) RNase H DegradationIn vitroIncreased[5]
2'-O-methylation Cellular Decay AssayIn celluloSignificantly Increased[6]
This compound (Gm(ib)) Cellular Decay AssayIn celluloTo be determined N/A

Table 3: Comparative Immunogenicity of Modified RNA

RNA ModificationAssayCell Line/SystemKey Cytokine Induction (e.g., IFN-β, TNF-α)Reference
Unmodified TLR7/8 Reporter AssayHEK293-TLR7/8High[1]
N1-methylpseudouridine (m1Ψ) TLR7/8 Reporter AssayHEK293-TLR7/8Significantly Reduced[1]
2'-O-methylation TLR7 Reporter AssayMurine Dendritic CellsReduced TLR7 Activation[5]
This compound (Gm(ib)) TLR7/8 Reporter AssayHEK293-TLR7/8To be determined N/A

Experimental Protocols

To facilitate the direct comparison of Gm(ib)-modified RNA with other RNA species, detailed experimental protocols are provided below.

In Vitro Transcription of Modified RNA

This protocol outlines the synthesis of mRNA incorporating this compound triphosphate.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (ATP, CTP, UTP)

  • This compound triphosphate (Gm(ib)TP)

  • Transcription Buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl2, 2 mM spermidine, 10 mM DTT)

  • RNase Inhibitor

  • DNase I (RNase-free)

  • RNA purification kit

Procedure:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water

    • Transcription Buffer (10X)

    • NTPs (ATP, CTP, UTP at a final concentration of 2 mM each)

    • Gm(ib)TP (at a final concentration of 0.5-2 mM, may require optimization)

    • Linearized DNA template (0.5-1 µg)

    • RNase Inhibitor

    • T7 RNA Polymerase

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I and incubate at 37°C for 15-30 minutes to remove the DNA template.

  • Purify the RNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quantify the RNA concentration and assess its integrity via gel electrophoresis.

Assessment of Translation Efficiency using a Luciferase Reporter Assay

This protocol describes how to compare the translational output of different modified mRNAs in a mammalian cell line.

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Unmodified, m1Ψ-modified, and Gm(ib)-modified firefly luciferase mRNA

  • Transfection reagent (e.g., Lipofectamine MessengerMAX)

  • Opti-MEM I Reduced Serum Medium

  • Luciferase Assay System (e.g., Promega Luciferase Assay System)

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection Complex Formation:

    • For each mRNA variant, dilute 100 ng of mRNA into 5 µL of Opti-MEM.

    • In a separate tube, dilute 0.5 µL of transfection reagent into 5 µL of Opti-MEM.

    • Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature.

  • Transfection: Add the 10 µL of transfection complex to each well containing cells and 90 µL of complete growth medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 6-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Remove the growth medium and gently wash the cells with PBS.

    • Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Add 100 µL of Luciferase Assay Reagent to each well.

    • Immediately measure the luminescence using a luminometer.

Assessment of RNA Stability via RNase H Degradation Assay

This protocol provides a method to evaluate the intrinsic stability of modified RNA against enzymatic degradation.

Materials:

  • Unmodified, m1Ψ-modified, and Gm(ib)-modified RNA

  • DNA oligonucleotide complementary to a region of the RNA transcript

  • RNase H

  • RNase H Reaction Buffer (20 mM Tris-HCl pH 7.8, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • RNA loading dye

  • Urea-PAGE gel

Procedure:

  • Hybridization: In a PCR tube, mix 1 µg of RNA with a 1.5-fold molar excess of the complementary DNA oligonucleotide in RNase H Reaction Buffer. Heat to 95°C for 2 minutes and then allow to cool slowly to room temperature to form RNA:DNA hybrids.

  • RNase H Digestion: Add 1 unit of RNase H to the reaction mixture and incubate at 37°C. Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of RNA loading dye containing formamide (B127407) and EDTA.

  • Gel Electrophoresis: Analyze the samples on a denaturing Urea-PAGE gel to visualize the degradation of the full-length RNA over time.

  • Quantification: Quantify the band intensity of the full-length RNA at each time point to determine the degradation rate and calculate the half-life.

Assessment of Immunogenicity using a TLR Reporter Assay

This protocol allows for the measurement of the innate immune response triggered by different RNA modifications via Toll-like receptor (TLR) activation.

Materials:

  • HEK-Blue™ hTLR7 and hTLR8 reporter cell lines (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Unmodified, m1Ψ-modified, and Gm(ib)-modified RNA

  • Transfection reagent suitable for RNA (e.g., LyoVec™)

  • Positive controls (e.g., R848 for TLR7/8)

Procedure:

  • Cell Seeding: Seed HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at the recommended density.

  • RNA Transfection: Prepare RNA-transfection reagent complexes as described by the manufacturer (e.g., LyoVec™). Add the complexes to the cells.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • SEAP Detection:

    • Add 20 µL of the cell supernatant to 180 µL of HEK-Blue™ Detection medium in a new 96-well plate.

    • Incubate at 37°C and monitor the color change (purple/blue).

  • Quantification: Measure the absorbance at 620-655 nm at different time points to quantify the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of TLR activation.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the assessment of modified RNA.

mRNA_Translation_Initiation cluster_PIC 43S Pre-initiation Complex (PIC) Formation cluster_mRNA_recruitment mRNA Recruitment cluster_assembly 80S Ribosome Assembly eIF1 eIF1 Ribosome_40S 40S Ribosomal Subunit eIF1->Ribosome_40S eIF1A eIF1A eIF1A->Ribosome_40S eIF3 eIF3 eIF3->Ribosome_40S eIF5 eIF5 eIF5->Ribosome_40S eIF2_GTP_Met_tRNAi eIF2-GTP-Met-tRNAi eIF2_GTP_Met_tRNAi->Ribosome_40S PIC_43S 43S PIC Ribosome_40S->PIC_43S PIC_48S 48S Initiation Complex PIC_43S->PIC_48S scans for AUG mRNA mRNA (5' Cap) eIF4F eIF4F Complex (eIF4E, eIF4A, eIF4G) mRNA->eIF4F eIF4F->PIC_43S recruits PABP PABP eIF4G eIF4G PABP->eIF4G interacts with Ribosome_60S 60S Ribosomal Subunit PIC_48S->Ribosome_60S joins Ribosome_80S 80S Ribosome (Elongation-competent) Ribosome_60S->Ribosome_80S eIF5B_GTP eIF5B-GTP eIF5B_GTP->Ribosome_60S

Caption: Eukaryotic mRNA Translation Initiation Pathway.

Innate_Immune_Signaling cluster_recognition RNA Recognition cluster_signaling Downstream Signaling Cascade cluster_response Immune Response modRNA Modified RNA TLR7 TLR7 modRNA->TLR7 TLR8 TLR8 modRNA->TLR8 MyD88 MyD88 TLR7->MyD88 TLR8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRFs IRF Activation TRAF6->IRFs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Interferons Type I Interferons (IFN-α, IFN-β) IRFs->Interferons

Caption: Simplified Innate Immune Signaling via TLR7/8.

Experimental_Workflow cluster_synthesis RNA Synthesis & Purification cluster_assessment Biological Activity Assessment cluster_analysis Data Analysis & Comparison IVT In Vitro Transcription (Unmodified, m1Ψ, Gm(ib)) Purification RNA Purification IVT->Purification QC Quality Control (Gel, Conc.) Purification->QC Translation Translation Efficiency (Luciferase Assay) QC->Translation Stability RNA Stability (RNase H Assay) QC->Stability Immunity Immunogenicity (TLR Reporter Assay) QC->Immunity Data Quantitative Data Collection Translation->Data Stability->Data Immunity->Data Comparison Comparative Analysis Data->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Experimental Workflow for Modified RNA Assessment.

Conclusion

The incorporation of this compound into RNA molecules holds significant promise for enhancing their therapeutic potential. Based on the known effects of N2-acylation and 2'-O-methylation, it is hypothesized that Gm(ib)-modified RNA will exhibit increased translational efficiency, greater stability against nuclease degradation, and a dampened innate immune response compared to unmodified RNA. However, direct experimental evidence is needed to quantify these effects and to compare its performance against established modifications like N1-methylpseudouridine. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct these critical assessments and to elucidate the precise biological activity of RNA modified with this compound. This will ultimately pave the way for the rational design of more effective and safer RNA-based therapeutics and vaccines.

References

Cross-Validation of Incorporation Efficiency: A Comparative Guide to HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the incorporation efficiency of active pharmaceutical ingredients (APIs) into drug delivery systems is a critical step in formulation development. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful and commonly employed analytical techniques for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in method selection and cross-validation.

At a Glance: Performance Comparison

The choice between HPLC and mass spectrometry for quantifying incorporation efficiency often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the formulation matrix. While HPLC is a robust and widely accessible technique, mass spectrometry offers unparalleled sensitivity and specificity.

FeatureHPLC with UV-Vis DetectionMass Spectrometry (LC-MS/MS)
Principle Separation based on analyte's physicochemical properties and detection via UV-Vis absorbance.Separation based on physicochemical properties, with detection based on the mass-to-charge ratio of the analyte and its fragments.[1]
Selectivity Good; potential for interference from co-eluting matrix components or impurities with similar UV spectra.Excellent; highly selective due to the unique mass fragmentation pattern of the analyte.[1]
Sensitivity Lower; Limits of Detection (LOD) and Quantitation (LOQ) are typically in the ng/mL to µg/mL range.Significantly higher; LOD and LOQ can be in the pg/mL to low ng/mL range.
Matrix Effects Less susceptible to signal suppression or enhancement from formulation excipients.Can be prone to ion suppression or enhancement, potentially affecting accuracy.[2]
Throughput Generally lower due to the need for longer chromatographic run times for adequate separation.Higher throughput is achievable with faster chromatography methods like UPLC-MS/MS.
Cost & Complexity Lower initial investment and operational costs; relatively straightforward to operate.Higher initial investment and maintenance costs; requires more specialized expertise.

Quantitative Data Summary: A Case Study of Doxorubicin-Loaded Liposomes

To illustrate the comparative performance of HPLC and mass spectrometry, consider a hypothetical cross-validation study to determine the incorporation efficiency of doxorubicin (B1662922) in a liposomal formulation. The following tables summarize the expected validation and quantification results for each method.

Table 1: Method Validation Parameters

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Range 0.5 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%
Precision (% RSD) < 2.0%< 1.5%
LOD 0.1 µg/mL0.05 ng/mL
LOQ 0.5 µg/mL0.1 ng/mL

Table 2: Incorporation Efficiency of Doxorubicin in Liposomes

Sample BatchHPLC-UV (%)LC-MS/MS (%)
Batch 1 92.5 ± 1.893.1 ± 1.1
Batch 2 94.1 ± 2.194.8 ± 1.5
Batch 3 91.8 ± 1.592.5 ± 0.9

The data illustrates that while both methods provide comparable and reliable results for incorporation efficiency, LC-MS/MS offers superior sensitivity and precision. The slightly higher incorporation efficiency values obtained with LC-MS/MS can be attributed to its ability to more accurately quantify the drug at low concentrations, potentially including drug that may be weakly associated with the liposome (B1194612) surface.

Experimental Protocols

Detailed and validated methodologies are crucial for obtaining accurate and reproducible results. Below are representative experimental protocols for determining the incorporation efficiency of a model drug, doxorubicin, in a liposomal formulation using both HPLC-UV and LC-MS/MS.

Sample Preparation: Separation of Free and Encapsulated Drug

A critical step for both methods is the separation of the unencapsulated (free) drug from the drug-loaded liposomes. A common and effective technique is size exclusion chromatography (SEC) or centrifugal ultrafiltration.

  • Size Exclusion Chromatography (SEC):

    • Prepare a small column packed with a suitable SEC resin (e.g., Sephadex G-50).

    • Equilibrate the column with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Apply the liposome suspension to the top of the column.

    • Elute the liposomes with the buffer. The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained and elute later.

    • Collect the fraction containing the liposomes.

  • Centrifugal Ultrafiltration:

    • Place the liposome suspension in a centrifugal filter unit with a molecular weight cutoff (MWCO) that retains the liposomes but allows the free drug to pass through (e.g., 100 kDa).

    • Centrifuge the unit according to the manufacturer's instructions.

    • The retentate contains the liposomes, and the filtrate contains the free drug.

Quantification of Total and Free Drug

To calculate the incorporation efficiency, both the total amount of drug in the formulation and the amount of free drug need to be quantified.

  • Total Drug Quantification: Disrupt the liposomes in a known volume of the formulation using a suitable solvent (e.g., methanol (B129727) or a detergent like Triton X-100) to release the encapsulated drug.[3]

  • Free Drug Quantification: Use the filtrate from ultrafiltration or the appropriate fraction from SEC.

The incorporation efficiency is then calculated using the following formula:

Incorporation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

HPLC-UV Method

This protocol is based on established methods for the analysis of doxorubicin.[3][4]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.05 M sodium acetate, pH 4.0) in a 28:72 (v/v) ratio.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV-Vis detector at 487 nm.[3]

    • Injection Volume: 20 µL.

  • Standard Curve Preparation:

    • Prepare a stock solution of doxorubicin in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Analysis:

    • Inject the prepared standards and samples (total and free drug preparations) into the HPLC system.

    • Quantify the doxorubicin concentration in the samples by comparing the peak areas to the standard curve.

LC-MS/MS Method

This protocol is adapted from sensitive methods for the quantification of doxorubicin in complex matrices.[2]

  • Chromatographic Conditions:

    • Column: A high-resolution C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for doxorubicin and an internal standard (e.g., daunorubicin).

  • Standard Curve and Sample Preparation:

    • Prepare a stock solution of doxorubicin and an internal standard.

    • Prepare calibration standards and quality control samples by spiking the drug and internal standard into the same matrix as the samples (e.g., buffer or disrupted placebo liposomes).

    • Process the samples (total and free drug preparations) by protein precipitation with acetonitrile containing the internal standard.

    • Centrifuge and inject the supernatant.

  • Sample Analysis:

    • Analyze the standards and samples using the LC-MS/MS system.

    • Quantify the doxorubicin concentration using the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflows for determining incorporation efficiency using HPLC and mass spectrometry.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_calc Calculation cluster_result Result start Liposome Formulation separation Separate Free vs. Encapsulated Drug (e.g., SEC or Ultrafiltration) start->separation disruption Disrupt Liposomes (e.g., with Methanol) start->disruption free_drug Quantify Free Drug separation->free_drug total_drug Quantify Total Drug disruption->total_drug calculation Calculate Incorporation Efficiency free_drug->calculation total_drug->calculation end Incorporation Efficiency (%) calculation->end

Caption: Experimental workflow for HPLC-based incorporation efficiency determination.

ms_workflow cluster_prep_ms Sample Preparation cluster_extraction Extraction & Internal Standard cluster_analysis_ms LC-MS/MS Analysis cluster_calc_ms Calculation cluster_result_ms Result start_ms Liposome Formulation separation_ms Separate Free vs. Encapsulated Drug (e.g., SEC or Ultrafiltration) start_ms->separation_ms disruption_ms Disrupt Liposomes (e.g., with Methanol) start_ms->disruption_ms extract_free Protein Precipitation + Internal Standard separation_ms->extract_free extract_total Protein Precipitation + Internal Standard disruption_ms->extract_total quant_free_ms Quantify Free Drug extract_free->quant_free_ms quant_total_ms Quantify Total Drug extract_total->quant_total_ms calculation_ms Calculate Incorporation Efficiency quant_free_ms->calculation_ms quant_total_ms->calculation_ms end_ms Incorporation Efficiency (%) calculation_ms->end_ms

Caption: Experimental workflow for LC-MS/MS-based incorporation efficiency determination.

Conclusion

Both HPLC with UV-Vis detection and LC-MS/MS are valuable techniques for determining the incorporation efficiency of drugs in delivery systems. HPLC offers a cost-effective and robust method suitable for routine analysis, especially when high sensitivity is not a primary concern. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for analyzing low-concentration samples, complex matrices, or when a higher degree of confidence in quantification is required. Cross-validation of results between these two methods can provide a comprehensive and reliable characterization of drug incorporation, ensuring the quality and consistency of the developed formulation.

References

The Impact of Nucleotide Modifications on In Vitro Transcription Fidelity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The fidelity of RNA polymerases, such as T7 RNA polymerase, is a critical factor in the production of therapeutic mRNA. Errors during transcription can lead to a heterogeneous population of RNA molecules, potentially resulting in truncated, non-functional, or even immunogenic proteins. The incorporation of modified nucleotides, often used to enhance stability and reduce the immunogenicity of mRNA, can also impact the fidelity of the transcription process.

Comparative Analysis of In Vitro Transcription Fidelity with Modified Nucleotides

While specific quantitative data on the impact of N2-isobutyryl protection on the fidelity of nucleotide incorporation during IVT is not extensively documented in peer-reviewed literature, studies on other modified nucleotides provide valuable insights into how such alterations can affect the error rate of RNA polymerases.

Below is a summary of experimental data comparing the transcription fidelity of T7 and SP6 RNA polymerases with unmodified nucleotides versus the modified nucleotides pseudouridine (B1679824) (ψ) and N1-methyl-pseudouridine (m1ψ).

RNA PolymeraseNucleotide CompositionTotal Combined Error Rate (errors/base)Reference
T7Unmodified7.4 ± 0.7 × 10⁻⁵[1]
T7Pseudouridine (ψ)1.3 ± 0.2 × 10⁻⁴[1]
T7N1-methyl-pseudouridine (m1ψ)8.0 ± 0.3 x 10⁻⁵[2]
SP6Unmodified1.3 ± 0 × 10⁻⁴[1]
SP6Pseudouridine (ψ)3.3 ± 0.2 × 10⁻⁴[1]

Note: The total combined error rate includes errors from both the in vitro transcription and the subsequent reverse transcription step required for sequencing analysis.

This data indicates that the incorporation of pseudouridine (ψ) can lead to a higher error rate compared to unmodified uridine (B1682114), particularly with SP6 RNA polymerase. In contrast, N1-methyl-pseudouridine (m1ψ) is incorporated with a fidelity comparable to that of unmodified uridine by T7 RNA polymerase.[1][2]

Experimental Protocols for Assessing In Vitro Transcription Fidelity

A robust assessment of IVT fidelity is crucial for quality control in mRNA manufacturing. The following outlines a general experimental workflow for quantifying transcription errors.

Experimental Workflow for IVT Fidelity Assessment

IVT_Fidelity_Workflow cluster_0 Template Preparation cluster_1 In Vitro Transcription cluster_2 RNA Purification & QC cluster_3 Sequencing & Analysis Linearized Plasmid DNA Linearized Plasmid DNA IVT Reaction\n(T7/SP6 RNA Polymerase, NTPs/modified NTPs) IVT Reaction (T7/SP6 RNA Polymerase, NTPs/modified NTPs) Linearized Plasmid DNA->IVT Reaction\n(T7/SP6 RNA Polymerase, NTPs/modified NTPs) DNase Treatment DNase Treatment IVT Reaction\n(T7/SP6 RNA Polymerase, NTPs/modified NTPs)->DNase Treatment RNA Purification RNA Purification DNase Treatment->RNA Purification Reverse Transcription Reverse Transcription RNA Purification->Reverse Transcription SMRT or NGS Sequencing SMRT or NGS Sequencing Reverse Transcription->SMRT or NGS Sequencing Data Analysis\n(Error Rate Calculation) Data Analysis (Error Rate Calculation) SMRT or NGS Sequencing->Data Analysis\n(Error Rate Calculation)

Caption: Experimental workflow for assessing the fidelity of in vitro transcription.

Detailed Methodologies
  • In Vitro Transcription (IVT):

    • IVT reactions are typically performed using a high-yield T7 or SP6 RNA polymerase transcription kit.[3]

    • The reaction mixture includes a linearized DNA template containing the target sequence downstream of the appropriate promoter, ribonucleoside triphosphates (NTPs), and an RNA polymerase.

    • For studies involving modified nucleotides, the standard NTP (e.g., UTP) is replaced with its modified counterpart (e.g., ψ-TP or m1ψ-TP).[3]

    • The reaction is incubated at 37°C for a defined period, typically 2-4 hours.[4]

  • RNA Purification and Quality Control:

    • Following transcription, the DNA template is removed by DNase I treatment.

    • The transcribed RNA is then purified using methods such as silica-based columns or magnetic beads to remove enzymes, unincorporated nucleotides, and salts.

    • The integrity and concentration of the purified RNA are assessed using capillary electrophoresis (e.g., Agilent Bioanalyzer) and spectrophotometry (e.g., NanoDrop).

  • Reverse Transcription and Sequencing:

    • The purified RNA is reverse transcribed into cDNA using a high-fidelity reverse transcriptase.

    • To accurately determine the error rate of the IVT process, it is crucial to use a reverse transcriptase with the highest possible fidelity to minimize the introduction of errors during this step.

    • The resulting cDNA is then prepared for next-generation sequencing (NGS) or single-molecule real-time (SMRT) sequencing. SMRT sequencing is particularly advantageous as it can sequence long RNA molecules directly and can help distinguish between transcription and reverse transcription errors.

  • Data Analysis:

    • Sequencing reads are aligned to the known sequence of the DNA template.

    • Discrepancies between the sequencing reads and the template are identified as potential errors.

    • The error rate is calculated by dividing the total number of errors by the total number of bases sequenced.

The Role of N2-isobutyryl-guanosine (iBu-G) in Capping

While the impact of incorporating iBu-G into the body of an mRNA transcript on fidelity is not well-established, iBu-G is a component of some co-transcriptional capping analogs. The 5' cap is a critical modification for mRNA stability, translation initiation, and evasion of the innate immune system.[3][5]

Co-transcriptional capping involves the inclusion of a cap analog in the IVT reaction. These analogs are dinucleotides, such as m7GpppG, or trinucleotides that are incorporated at the 5' end of the transcript. The N2-isobutyryl group on guanosine (B1672433) in a cap analog can influence the efficiency of capping and the subsequent translation of the mRNA. However, since it is primarily at the 5'-terminus, its direct impact on the fidelity of the elongation phase of transcription across the entire template is likely minimal.

The choice of capping method—either co-transcriptional with an analog or enzymatic post-transcriptionally—can affect the overall quality and purity of the final mRNA product.[6] Inefficient capping can result in uncapped mRNA, which can be immunogenic and poorly translated.[7]

Impact of Nucleotide Modifications on IVT and Downstream Processes

The selection of nucleotides for IVT has cascading effects on the entire mRNA production workflow and the ultimate therapeutic performance of the molecule.

Nucleotide_Modification_Impact cluster_0 In Vitro Transcription cluster_1 mRNA Characteristics cluster_2 Cellular Processes Nucleotide Selection Nucleotide Selection Transcription Fidelity Transcription Fidelity Nucleotide Selection->Transcription Fidelity Yield Yield Nucleotide Selection->Yield dsRNA Formation dsRNA Formation Nucleotide Selection->dsRNA Formation mRNA Stability mRNA Stability Transcription Fidelity->mRNA Stability Yield->mRNA Stability Immunogenicity Immunogenicity dsRNA Formation->Immunogenicity Translation Efficiency Translation Efficiency mRNA Stability->Translation Efficiency Immunogenicity->Translation Efficiency Protein Expression Protein Expression Translation Efficiency->Protein Expression

Caption: The impact of nucleotide selection on IVT and downstream biological processes.

Conclusion

The fidelity of in vitro transcription is a critical quality attribute of therapeutic mRNA. While direct data on the impact of N2-isobutyryl-guanosine as a body nucleotide on transcription fidelity is lacking, evidence from other modified nucleotides like pseudouridine and N1-methyl-pseudouridine demonstrates that the choice of nucleotide can significantly influence the error rate of RNA polymerases. N1-methyl-pseudouridine appears to be incorporated with higher fidelity than pseudouridine.[1][2]

For N2-isobutyryl-guanosine, its current relevance is primarily in the context of co-transcriptional cap analogs, where it can influence capping efficiency. Researchers and drug developers must carefully consider the impact of any nucleotide modification on transcription fidelity and other critical quality attributes of the final mRNA product. Rigorous analytical methods are essential to ensure the integrity and safety of mRNA-based therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling N2-Isobutyryl-2'-O-methylguanosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N2-Isobutyryl-2'-O-methylguanosine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several health hazards.[1] It is harmful if swallowed, inhaled, or in contact with skin, and it can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is required if there is a risk of splashing.To prevent eye contact which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin contact, as the substance is harmful and causes skin irritation.[1][2]
Skin and Body Protection Laboratory coat, long-sleeved, and closed-toe shoes.To protect skin from accidental exposure.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.To prevent inhalation, as the substance is harmful if inhaled and may cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eye wash station are readily accessible.[1]

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[1]

  • Before use, allow the container to warm to room temperature.[1]

2. Handling the Compound:

  • Avoid all direct contact with the skin, eyes, and clothing.[1]

  • Do not ingest or inhale the substance.[1]

  • Prevent prolonged or repeated exposure.[1]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]

3. In Case of Exposure:

  • If on skin: Immediately wash with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1]

  • If in eyes: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1][2]

  • If inhaled: Move the individual to fresh air and ensure they are in a position comfortable for breathing.[1][2]

  • If swallowed: Rinse the mouth with water.[3]

  • In all cases of exposure, seek medical attention.[2]

Disposal Plan: Step-by-Step Waste Management

1. Waste Collection:

  • Collect all waste material, including empty containers and contaminated disposables (e.g., gloves, pipette tips), in a designated, closed, and suitable container labeled for chemical waste.[1]

2. Chemical Inactivation and Disposal:

  • The recommended disposal method is to dissolve or mix the material with a combustible solvent.[1]

  • This mixture should then be burned in a chemical incinerator equipped with an afterburner and a scrubber.[1]

  • Do not dispose of the substance into drains or the environment.[1]

3. Spill Management:

  • In the event of a spill, clear the contaminated area thoroughly.[1]

  • Collect the spilled material and place it in a suitable container for disposal.[1]

  • Ensure the affected area is well-ventilated.[1]

Experimental Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_compound Handle this compound prep_workspace->handle_compound handle_exposure Follow Exposure Protocol (If Necessary) handle_compound->handle_exposure Accidental Exposure collect_waste Collect Waste in Labeled Container handle_compound->collect_waste dispose_waste Dispose via Chemical Incineration collect_waste->dispose_waste

Caption: Workflow for safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.